Product packaging for 1-Bromooctane(Cat. No.:CAS No. 111-83-1)

1-Bromooctane

Cat. No.: B094149
CAS No.: 111-83-1
M. Wt: 193.12 g/mol
InChI Key: VMKOFRJSULQZRM-UHFFFAOYSA-N
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Description

1-Bromooctane is a useful research compound. Its molecular formula is C8H17Br and its molecular weight is 193.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.65e-06 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9821. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17Br B094149 1-Bromooctane CAS No. 111-83-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromooctane
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InChI

InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3
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InChI Key

VMKOFRJSULQZRM-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCBr
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Molecular Formula

C8H17Br
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DSSTOX Substance ID

DTXSID3021938
Record name 1-Bromooctane
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Molecular Weight

193.12 g/mol
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Physical Description

Colorless liquid; [Merck Index]
Record name n-Octyl bromide
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Vapor Pressure

0.34 [mmHg]
Record name n-Octyl bromide
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CAS No.

111-83-1
Record name 1-Bromooctane
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Foundational & Exploratory

An In-depth Technical Guide to 1-Bromooctane (CAS Number: 111-83-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromooctane (CAS 111-83-1), a versatile alkyl halide widely utilized in organic synthesis. This document details its physicochemical properties, spectral data, safety and handling protocols, and key experimental procedures for its synthesis and common reactions.

Core Data Presentation

Quantitative data for this compound has been compiled and structured in the tables below for ease of reference and comparison.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₈H₁₇Br[1]
Molecular Weight 193.12 g/mol [2]
CAS Number 111-83-1[1]
Appearance Colorless to pale yellow liquid
Odor Characteristic
Melting Point -55 °C
Boiling Point 201-202 °C (at 1013 mbar)
Density 1.118 g/mL at 25 °C
Vapor Density 6.7 (vs air)
Vapor Pressure 0.34 mmHg at 25 °C
Refractive Index (n20/D) 1.452
Flash Point 80 °C (closed cup)
Solubility Insoluble in water; soluble in organic solvents.
Table 2: Spectral Data Summary for this compound
Spectroscopic TechniqueKey Features and ObservationsSource(s)
¹H NMR Spectrum available, showing characteristic peaks for the octyl chain protons.
¹³C NMR Spectrum available.
Infrared (IR) Spectroscopy Spectrum available, showing characteristic C-H and C-Br stretching and bending vibrations.
Mass Spectrometry (MS) Mass spectrum available, showing the molecular ion peak and characteristic fragmentation pattern.
Raman Spectroscopy Spectrum available.
Table 3: Safety and Hazard Information for this compound
Hazard CategoryGHS Classification and Precautionary StatementsSource(s)
Physical Hazards Combustible Liquid
Health Hazards Causes skin irritation. Causes serious eye irritation.
Environmental Hazards Very toxic to aquatic life with long lasting effects.H410: Very toxic to aquatic life with long lasting effects. P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.
Signal Word Warning

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in two fundamental organic reactions are provided below.

Protocol 1: Synthesis of this compound from 1-Octanol

This protocol describes the synthesis of this compound via the reaction of 1-octanol with hydrobromic acid and sulfuric acid.

Materials:

  • 1-Octanol

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • 10% Sodium carbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve sodium bromide in water and then add 1-octanol.

  • Slowly add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

  • Heat the mixture to reflux and maintain for 7-8 hours.

  • After cooling, dilute the mixture with water and transfer to a separatory funnel.

  • Separate the organic layer and wash it sequentially with water, concentrated sulfuric acid, water again, and finally with a 10% sodium carbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the product by distillation, collecting the fraction boiling at 196-200 °C. The expected yield is over 90%.

Protocol 2: Grignard Reaction of this compound with Acetone

This protocol outlines the formation of octylmagnesium bromide and its subsequent reaction with acetone to form 2-methyl-2-nonanol. This procedure is adapted from a comparative protocol for bromooctane isomers.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Acetone (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Three-necked flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • In a dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the this compound solution to the magnesium and initiate the reaction, with gentle heating if necessary.

    • Once the reaction starts (indicated by cloudiness and gentle boiling of the ether), add the remaining this compound solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to reflux the mixture until most of the magnesium is consumed (approximately 1-2 hours).

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether dropwise to the cold, stirring Grignard reagent.

    • After the addition, allow the reaction to warm to room temperature and stir for 1 hour.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, 2-methyl-2-nonanol.

Protocol 3: Williamson Ether Synthesis of Ethyl Octyl Ether

This protocol details the synthesis of ethyl octyl ether using this compound and sodium ethoxide.

Materials:

  • This compound

  • 21% Sodium ethoxide in ethanol solution

  • 5-mL reaction vial with spin vane

  • Heating block

Procedure:

  • Place 3.0 mL of the 21% sodium ethoxide solution into a 5-mL vial containing a spin vane.

  • Add 1.0 mL of this compound to the vial and immediately seal it.

  • Place the reaction vial in a heating block pre-heated to 120 °C.

  • The reaction will proceed via an SN2 mechanism to form ethyl octyl ether. A small amount of 1-octene may be formed as an elimination byproduct.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships involving this compound.

Synthesis_Workflow 1-Octanol 1-Octanol Reaction Reaction 1-Octanol->Reaction HBr / H2SO4 HBr / H2SO4 HBr / H2SO4->Reaction Crude this compound Crude this compound Reaction->Crude this compound Purification Purification Crude this compound->Purification Washing & Drying Pure this compound Pure this compound Purification->Pure this compound Distillation

Synthesis Workflow for this compound

Grignard_Reaction_Workflow cluster_reagent_prep Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Isolation This compound This compound Formation Formation This compound->Formation Mg Turnings Mg Turnings Mg Turnings->Formation Anhydrous Ether Anhydrous Ether Anhydrous Ether->Formation Octylmagnesium Bromide Octylmagnesium Bromide Formation->Octylmagnesium Bromide Reaction Reaction Octylmagnesium Bromide->Reaction Acetone Acetone Acetone->Reaction Alkoxide Intermediate Alkoxide Intermediate Aqueous Work-up Aqueous Work-up Alkoxide Intermediate->Aqueous Work-up Tertiary Alcohol Tertiary Alcohol Aqueous Work-up->Tertiary Alcohol

Grignard Reaction Experimental Workflow

Williamson_Ether_Synthesis Sodium Ethoxide Sodium Ethoxide SN2 Reaction SN2 Reaction Sodium Ethoxide->SN2 Reaction Nucleophile This compound This compound This compound->SN2 Reaction Electrophile Ethyl Octyl Ether Ethyl Octyl Ether SN2 Reaction->Ethyl Octyl Ether Product NaBr NaBr SN2 Reaction->NaBr Byproduct

Williamson Ether Synthesis Signaling Pathway

Logical_Relationships cluster_applications Applications in Organic Synthesis cluster_products Product Classes This compound This compound Grignard Reagent\n(Octylmagnesium Bromide) Grignard Reagent (Octylmagnesium Bromide) This compound->Grignard Reagent\n(Octylmagnesium Bromide) Williamson Ether Synthesis Williamson Ether Synthesis This compound->Williamson Ether Synthesis Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Tertiary Alcohols Tertiary Alcohols Grignard Reagent\n(Octylmagnesium Bromide)->Tertiary Alcohols Ethers Ethers Williamson Ether Synthesis->Ethers Amines, Esters, etc. Amines, Esters, etc. Nucleophilic Substitution->Amines, Esters, etc.

Logical Relationships of this compound in Synthesis

References

An In-depth Technical Guide to the Structure and Isomerism of 1-Bromooctane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromooctane, an alkyl halide with the chemical formula C₈H₁₇Br, serves as a versatile building block and intermediate in a myriad of applications, including organic synthesis, pharmaceutical development, and materials science. Its chemical reactivity, largely dictated by the presence of the bromine atom, allows for a wide range of chemical transformations. However, a comprehensive understanding of its structure and, more importantly, its extensive isomerism is paramount for its effective and precise utilization in research and development. This technical guide provides an in-depth exploration of the structural features of this compound and a systematic analysis of the constitutional and stereoisomers of bromooctane.

Structure of this compound

This compound, also known by its IUPAC name this compound and as n-octyl bromide, is a primary alkyl halide.[1] Its structure consists of a linear eight-carbon alkyl chain (an octane chain) with a bromine atom attached to one of the terminal carbon atoms (C1).

Chemical Formula: C₈H₁₇Br[1][2][3][4]

IUPAC Name: this compound

Structure:

The molecule possesses a simple, unbranched structure, which influences its physical and chemical properties. The carbon-bromine (C-Br) bond is the key functional group, rendering the C1 carbon electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for many of its synthetic applications.

Isomerism in Bromooctane (C₈H₁₇Br)

The molecular formula C₈H₁₇Br gives rise to a vast number of isomers, which can be broadly categorized into constitutional isomers and stereoisomers. Understanding the nuances of this isomerism is critical as different isomers can exhibit distinct physical, chemical, and biological properties.

Constitutional Isomers

Constitutional isomers, also known as structural isomers, have the same molecular formula but differ in the connectivity of their atoms. For C₈H₁₇Br, this diversity arises from two main sources: variations in the carbon skeleton (branching) and the position of the bromine atom on that skeleton.

The foundational carbon skeletons for bromooctane isomers are derived from the 18 constitutional isomers of octane (C₈H₁₈). By substituting one hydrogen atom with a bromine atom on each of these 18 skeletons, all possible constitutional isomers of bromooctane can be systematically derived. The number of unique monobromo-substituted isomers for each octane skeleton depends on the number of chemically non-equivalent hydrogen atoms.

The 18 constitutional isomers of octane are:

  • n-octane

  • 2-Methylheptane

  • 3-Methylheptane

  • 4-Methylheptane

  • 2,2-Dimethylhexane

  • 2,3-Dimethylhexane

  • 2,4-Dimethylhexane

  • 2,5-Dimethylhexane

  • 3,3-Dimethylhexane

  • 3,4-Dimethylhexane

  • 3-Ethylhexane

  • 2,2,3-Trimethylpentane

  • 2,2,4-Trimethylpentane

  • 2,3,3-Trimethylpentane

  • 2,3,4-Trimethylpentane

  • 3-Ethyl-2-methylpentane

  • 3-Ethyl-3-methylpentane

  • 2,2,3,3-Tetramethylbutane

From these skeletons, a large number of constitutional isomers of bromooctane can be generated. For example, brominating n-octane can yield this compound, 2-bromooctane, 3-bromooctane, and 4-bromooctane. Similarly, each branched octane isomer will give rise to a set of unique positional isomers of bromooctane.

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. For bromooctane isomers, stereoisomerism primarily arises from the presence of chiral centers.

A chiral center is typically a carbon atom that is bonded to four different groups. A molecule with a single chiral center is chiral and can exist as a pair of non-superimposable mirror images called enantiomers . These enantiomers are designated as (R) or (S) based on the Cahn-Ingold-Prelog priority rules.

Several constitutional isomers of bromooctane possess one or more chiral centers:

  • 2-Bromooctane: The C2 carbon is bonded to a hydrogen, a bromine, a methyl group, and a hexyl group, making it a chiral center. Thus, 2-bromooctane exists as a pair of enantiomers: (R)-2-bromooctane and (S)-2-bromooctane.

  • 3-Bromooctane: The C3 carbon is a chiral center, leading to (R)-3-bromooctane and (S)-3-bromooctane.

  • 4-Bromooctane: The C4 carbon is a chiral center, resulting in (R)-4-bromooctane and (S)-4-bromooctane.

  • Branched Isomers: Many of the branched constitutional isomers also contain chiral centers. For example, 1-bromo-2-methylheptane has a chiral center at C2. 2-Bromo-3-methylheptane has two chiral centers (at C2 and C3), which can lead to the formation of diastereomers (stereoisomers that are not mirror images of each other) in addition to enantiomers. The number of possible stereoisomers for a molecule with 'n' chiral centers is generally 2ⁿ.

The logical relationship between the different types of isomers of C₈H₁₇Br is illustrated in the following diagram:

Isomerism_of_C8H17Br cluster_constitutional Types of Constitutional Isomers cluster_stereoisomers Types of Stereoisomers C8H17Br Molecular Formula C₈H₁₇Br Constitutional Constitutional Isomers (Different Connectivity) C8H17Br->Constitutional Stereoisomers Stereoisomers (Same Connectivity, Different Spatial Arrangement) Positional Positional Isomers (e.g., this compound, 2-bromooctane) Constitutional->Positional Skeletal Skeletal Isomers (e.g., this compound, 1-bromo-2-methylheptane) Constitutional->Skeletal Enantiomers Enantiomers (Non-superimposable mirror images, e.g., (R)- and (S)-2-bromooctane) Stereoisomers->Enantiomers Diastereomers Diastereomers (Stereoisomers that are not mirror images, e.g., in 2-bromo-3-methylheptane) Stereoisomers->Diastereomers

Fig. 1: Logical relationship of isomerism in C₈H₁₇Br.

Quantitative Data of Selected Bromooctane Isomers

The physical properties of bromooctane isomers are influenced by their structure. Generally, straight-chain isomers have higher boiling points than their branched counterparts due to stronger van der Waals forces. The position of the bromine atom also affects the physical properties.

IsomerCAS NumberBoiling Point (°C)Density (g/mL)Refractive Index (n²⁰D)
This compound 111-83-12011.118 at 25°C1.452
2-Bromooctane 557-35-7190.81.0991.450
3-Bromooctane 999-64-481.5 at 20 Torr1.1024 (estimate)1.4582
4-Bromooctane 999-06-4190.81.1081.450
1-Bromo-2-methylheptane 72279-59-5190.81.1081.45
(R)-(-)-2-Bromooctane 5978-55-2105-108 at 60 Torr1.105 at 25°C-
1-Bromo-2-ethylhexane 18908-66-275-77 at 16 mmHg1.086 at 25°C1.4538

Experimental Protocols

Synthesis of this compound from 1-Octanol

This protocol describes a common laboratory-scale synthesis of this compound via an Sₙ2 reaction between 1-octanol and hydrobromic acid, with sulfuric acid as a catalyst.

Materials:

  • 1-Octanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 48% Hydrobromic Acid (HBr)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, cool 1.0 mole of 1-octanol in an ice bath.

  • Reagent Addition: Slowly add 0.5 moles of concentrated sulfuric acid with constant stirring. Following this, add 1.25 moles of 48% hydrobromic acid.

  • Reflux: Heat the mixture to reflux and maintain for 6 hours.

  • Work-up:

    • After cooling, transfer the mixture to a distillation apparatus and perform a steam distillation.

    • Separate the organic layer (crude this compound) using a separatory funnel.

    • Wash the crude product twice with an equal volume of cold, concentrated sulfuric acid to remove any unreacted alcohol and dialkyl ether byproduct.

    • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

  • Drying and Purification:

    • Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

    • Filter to remove the drying agent.

    • Purify the crude this compound by fractional distillation, collecting the fraction that boils at approximately 201°C.

Synthesis of Secondary Bromooctanes (e.g., 2-Bromooctane)

Secondary bromooctanes can be synthesized from the corresponding secondary alcohols (e.g., 2-octanol for 2-bromooctane) using similar methods to the primary synthesis, often with phosphorus tribromide (PBr₃) or hydrobromic acid. The reaction with HBr may proceed via an Sₙ1 mechanism, which could lead to rearrangements, while PBr₃ typically favors an Sₙ2 pathway with inversion of stereochemistry if a chiral alcohol is used.

Purification by Fractional Distillation

Fractional distillation is a crucial technique for separating mixtures of liquids with close boiling points, such as a mixture of bromooctane isomers.

Apparatus:

  • Distillation flask, fractionating column (e.g., Vigreux or packed column), condenser, receiving flask, thermometer, heating mantle.

Procedure:

  • Place the crude mixture of bromooctane isomers into the distillation flask with boiling chips.

  • Assemble the fractional distillation apparatus, ensuring the thermometer bulb is positioned correctly at the vapor outlet to the condenser.

  • Slowly heat the distillation flask to allow for the gradual establishment of a temperature gradient in the fractionating column.

  • Collect the different fractions as the temperature stabilizes at the boiling point of each isomer. The isomer with the lowest boiling point will distill first.

  • Monitor the temperature closely; a sharp drop in temperature indicates that a particular fraction has completely distilled.

Characterization of Bromooctane Isomers

4.4.1. Gas Chromatography (GC) Gas chromatography is a powerful technique for separating and identifying volatile compounds like bromooctane isomers.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) is suitable for separating constitutional isomers.

  • Chiral GC: For the separation of enantiomers, a chiral stationary phase (e.g., a cyclodextrin-based column) is required.

  • Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

4.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of bromooctane isomers.

  • ¹H NMR: The chemical shift and splitting pattern of the protons on the carbon bearing the bromine atom are characteristic. For this compound, this is a triplet around 3.4 ppm. For 2-bromooctane, it is a multiplet further downfield.

  • ¹³C NMR: The chemical shift of the carbon atom bonded to the bromine is significantly deshielded and is a key indicator of the bromine's position. For this compound, the C1 carbon appears around 33-34 ppm.

4.4.3. Infrared (IR) Spectroscopy The C-Br stretching vibration typically appears in the fingerprint region of the IR spectrum, usually between 500 and 600 cm⁻¹.

4.4.4. Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. The presence of bromine is often indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in a roughly 1:1 ratio).

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Start Starting Material: 1-Octanol Reaction Reaction with HBr/H₂SO₄ (Reflux) Start->Reaction SteamDist Steam Distillation Reaction->SteamDist Washing Washing with H₂SO₄, NaHCO₃, and H₂O SteamDist->Washing Drying Drying with Anhydrous MgSO₄ or CaCl₂ Washing->Drying FractionalDist Fractional Distillation Drying->FractionalDist PureProduct Pure this compound FractionalDist->PureProduct GCMS Gas Chromatography-Mass Spectrometry (GC-MS) NMR ¹H and ¹³C NMR Spectroscopy IR Infrared (IR) Spectroscopy PureProduct->GCMS PureProduct->NMR PureProduct->IR

Fig. 2: Experimental workflow for this compound.

Conclusion

This compound and its numerous isomers represent a fascinating and synthetically important class of compounds. A thorough understanding of their structural diversity, including both constitutional and stereoisomerism, is essential for any researcher or scientist working with these molecules. The ability to synthesize, separate, and characterize specific isomers is a critical skill in modern organic chemistry and drug development. This guide has provided a comprehensive overview of the structure, isomerism, physical properties, and key experimental protocols related to this compound, serving as a valuable resource for professionals in the field.

References

An In-depth Technical Guide to the Solubility of 1-Bromooctane in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-bromooctane in various organic solvents. Due to its chemical nature, this compound exhibits high solubility in a wide range of non-polar and polar aprotic and protic organic solvents, often to the point of being completely miscible. This document consolidates available solubility data, details the experimental protocols for solubility determination, and illustrates the key factors governing its solubility profile.

Core Principles of this compound Solubility

This compound (C₈H₁₇Br) is a haloalkane characterized by a long, non-polar eight-carbon alkyl chain and a polar carbon-bromine bond. This structure dictates its solubility behavior based on the principle of "like dissolves like". The large non-polar alkyl tail dominates the molecule's character, making it readily soluble in non-polar organic solvents through London dispersion forces.[1][2][3] The new intermolecular attractions that form between this compound and non-polar solvent molecules have a similar strength to the forces within the separate substances, facilitating dissolution.[4]

While the carbon-bromine bond introduces a dipole moment, the overall polarity of the molecule is low. However, this modest polarity allows for favorable interactions with polar aprotic and protic solvents. In many instances, this compound is miscible with common organic solvents like ethanol and ether, meaning it is soluble in all proportions.[1] Conversely, its non-polar nature makes it virtually insoluble in highly polar solvents like water.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound in organic solvents is not extensively reported in the literature, primarily because it is miscible with many common solvents. The table below summarizes the available qualitative and quantitative solubility information.

Solvent ClassSolventTemperature (°C)Solubility
Alcohols EthanolNot SpecifiedMiscible
MethanolNot SpecifiedSoluble
Ethers Diethyl EtherNot SpecifiedMiscible
Hydrocarbons HexaneNot SpecifiedHighly Soluble
TolueneNot SpecifiedHighly Soluble
Halogenated ChloroformNot SpecifiedSoluble
Aqueous Water251.67 x 10⁻⁴ g/100g

Experimental Protocols for Solubility Determination

The definitive method for determining the thermodynamic solubility of a compound is the shake-flask method . This technique establishes the equilibrium solubility of a solute in a solvent at a constant temperature.

Shake-Flask Method for Determining Thermodynamic Solubility

Objective: To determine the maximum concentration of this compound that can be dissolved in a given organic solvent at a specific temperature to achieve a saturated solution at equilibrium.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps and PTFE septa

  • Thermostatically controlled orbital shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (chemically compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Procedure:

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of a distinct, undissolved phase of this compound at the bottom of the vial after initial mixing confirms that an excess has been added.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to ensure that equilibrium is reached. This period can range from 24 to 72 hours. It is advisable to test samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of this compound in the solvent has reached a plateau.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for several hours to permit the undissolved this compound to settle.

    • To ensure complete separation of the undissolved solute from the saturated solution, centrifuge the vials at a controlled temperature.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear, supernatant (the saturated solution) using a syringe.

    • Immediately filter the aliquot through a chemically inert syringe filter into a clean vial to remove any remaining microscopic undissolved droplets.

    • Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the chosen solvent with known concentrations.

    • Analyze the calibration standards and the diluted sample using a validated analytical method, such as GC-FID.

    • Construct a calibration curve by plotting the instrument response against the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by applying the dilution factor. The result is the thermodynamic solubility of this compound in the specific solvent at the tested temperature, typically expressed in units of g/L, mg/mL, or mol/L.

Factors Influencing this compound Solubility

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the logical relationships between the key factors influencing its solubility.

G Factors Influencing this compound Solubility Solubility Solubility of This compound IntermolecularForces Intermolecular Forces (Solute-Solvent Interactions) IntermolecularForces->Solubility SoluteProperties Solute Properties (this compound) SoluteProperties->IntermolecularForces AlkylChain Long Non-Polar Alkyl Chain (C8) SoluteProperties->AlkylChain CBrBond Polar C-Br Bond SoluteProperties->CBrBond SolventProperties Solvent Properties SolventProperties->IntermolecularForces SolventPolarity Solvent Polarity SolventProperties->SolventPolarity SolventStructure Solvent Structure SolventProperties->SolventStructure Temperature Temperature Temperature->Solubility Generally Increases Solubility Dispersion London Dispersion Forces AlkylChain->Dispersion DipoleDipole Dipole-Dipole Interactions CBrBond->DipoleDipole SolventPolarity->DipoleDipole SolventStructure->Dispersion Dispersion->IntermolecularForces DipoleDipole->IntermolecularForces

Factors influencing this compound solubility.

This diagram shows that the properties of both this compound (the solute) and the solvent determine the nature and strength of the intermolecular forces between them. The long alkyl chain of this compound leads to strong London dispersion forces, which are the primary interactions with non-polar solvents. The polar C-Br bond allows for dipole-dipole interactions with polar solvents. The overall solubility is a result of the interplay of these forces, with temperature generally increasing the solubility.

References

Synthesis of 1-Bromooctane from n-Octanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromooctane from n-octanol, a common and important transformation in organic synthesis. This compound serves as a key intermediate in the production of various pharmaceuticals, agrochemicals, and specialty chemicals. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and the underlying reaction mechanism.

Core Reaction and Mechanism

The synthesis of this compound from n-octanol is typically achieved through a nucleophilic substitution reaction, where the hydroxyl group of the alcohol is replaced by a bromide ion. The reaction is generally carried out using hydrobromic acid or a mixture of sodium bromide and a strong acid, such as sulfuric acid. The reaction proceeds via an S(_N)2 mechanism.

In the presence of a strong acid, the hydroxyl group of n-octanol is protonated to form a good leaving group, water. The bromide ion then acts as a nucleophile, attacking the primary carbon atom and displacing the water molecule to form this compound.

Reaction Pathway Diagram

SN2_Mechanism cluster_reactants Reactants cluster_products Products n-Octanol CH₃(CH₂)₇OH Protonated_Octanol CH₃(CH₂)₇OH₂⁺ n-Octanol->Protonated_Octanol + H⁺ (from HBr) HBr HBr Bromide_Ion Br⁻ HBr->Bromide_Ion Dissociation This compound CH₃(CH₂)₇Br Protonated_Octanol->this compound + Br⁻ (SN2 attack) Water H₂O Protonated_Octanol->Water Leaving Group Bromide_Ion->this compound

Caption: SN2 mechanism for the synthesis of this compound from n-octanol.

Comparative Summary of Synthetic Protocols

Several methods for the synthesis of this compound from n-octanol have been reported. The primary variations lie in the source of the bromide, the acid catalyst, reaction time, and temperature. The following table summarizes quantitative data from various cited experimental protocols.

ParameterMethod 1Method 2Method 3Method 4
Starting Material n-Octanoln-Octanoln-Octanoln-Octanol
Bromide Source Sodium Bromide48% Hydrobromic Acid40% Hydrobromic Acid40% Hydrobromic Acid
Acid Catalyst Sulfuric AcidSulfuric AcidSulfuric Acid-
Molar Ratio (n-Octanol:HBr) -1 : 1.251 : 1.1-
Molar Ratio (n-Octanol:H₂SO₄) -1 : 0.51 : 0.8-
Reaction Temperature RefluxReflux60 °CReflux
Reaction Time 7-8 hours6 hours-3 hours
Reported Yield >90%80%98%-
Purification Washes with H₂O, conc. H₂SO₄, Na₂CO₃ solution, drying, and distillation.Steam distillation, washes with conc. H₂SO₄ or HCl, NaHCO₃ solution, drying, and distillation.Separation of organic layer and purification.Washes and separation.

Detailed Experimental Protocols

Method 1: Synthesis using Sodium Bromide and Sulfuric Acid

This is a traditional and widely used method for preparing primary alkyl bromides.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium bromide in water.

  • Add n-octanol to the flask.

  • Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.

  • Heat the mixture to reflux and maintain for 7-8 hours.

  • After cooling, dilute the mixture with water and transfer to a separatory funnel.

  • Separate the organic layer and wash sequentially with water, cold concentrated sulfuric acid, water, and 10% sodium carbonate solution.

  • Dry the crude this compound over anhydrous sodium sulfate.

  • Purify the product by distillation, collecting the fraction boiling at 196-200 °C.

Method 2: Synthesis using Aqueous Hydrobromic Acid and Sulfuric Acid

This method utilizes constant-boiling hydrobromic acid as the bromide source.

Procedure:

  • To a round-bottom flask, add n-octanol.

  • With cooling, slowly add concentrated sulfuric acid, followed by 48% hydrobromic acid.

  • Heat the mixture under reflux for 6 hours.

  • After cooling, subject the mixture to steam distillation.

  • Separate the organic layer and wash twice with cold concentrated sulfuric acid to remove any diether byproduct.

  • Wash the crude product with water, followed by a sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

  • Dry the product over anhydrous calcium chloride.

  • Purify by fractional distillation. A yield of approximately 80% can be expected.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_product Final Product A Combine n-octanol, bromide source, and acid catalyst B Heat mixture under reflux A->B Reaction C Cool reaction mixture B->C Completion D Separate organic layer C->D E Wash organic layer sequentially D->E Washing F Dry the crude product E->F G Purify by distillation F->G Final Step H Pure this compound G->H

A Technical Guide to the Spectroscopic Analysis of 1-Bromooctane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 1-bromooctane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed experimental protocols and a comprehensive presentation of spectroscopic data.

Spectroscopic Data for this compound

The structural elucidation of this compound is routinely achieved through a combination of NMR and IR spectroscopy. Each technique provides unique insights into the molecular structure, confirming the presence of specific functional groups and the overall carbon framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that can be unambiguously assigned to each atom in the molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃), exhibits distinct signals for the different proton environments in the alkyl chain.[1][2] The electron-withdrawing effect of the bromine atom causes the protons on the adjacent carbon (C1) to be deshielded and appear at the lowest field.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
CH₃ (C8)~0.89Triplet3H
(CH₂)₅ (C3-C7)~1.28Multiplet10H
CH₂ (C2)~1.85Quintet2H
CH₂Br (C1)~3.41Triplet2H

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound provides information on the different carbon environments.[3] The carbon atom attached to the bromine (C1) is significantly deshielded compared to the other alkyl carbons.

Carbon Assignment Chemical Shift (δ, ppm)
C8~14.1
C7~22.7
C6~28.2
C5~28.7
C4~31.8
C3~32.8
C2~33.9
C1~39.0
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to C-H stretching and bending vibrations, as well as the C-Br stretching vibration.[4][5]

Wavenumber (cm⁻¹) Vibrational Mode Intensity
2955-2855C-H (sp³) stretchingStrong
1465C-H bending (scissoring)Medium
1378C-H bending (rocking)Medium
725C-H bending (rocking)Weak
645C-Br stretchingStrong

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR and IR spectra of this compound.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.

  • Gently agitate the vial to ensure the sample is fully dissolved and the solution is homogeneous.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

  • Place the sample into the NMR magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, use a standard pulse program with proton decoupling. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Ensure there are no air bubbles in the film.

  • Place the salt plate assembly into the sample holder of the IR spectrometer.

Data Acquisition:

  • Collect a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

  • Place the sample holder with the prepared salt plates into the spectrometer's sample beam path.

  • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the relationship between the structure of this compound and its NMR signals.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis NMR_Sample_Prep Sample Preparation (Dissolve in CDCl3) NMR_Acquisition Data Acquisition (1H & 13C NMR) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline) NMR_Acquisition->NMR_Processing NMR_Interpretation Spectral Interpretation NMR_Processing->NMR_Interpretation End Structural Elucidation NMR_Interpretation->End IR_Sample_Prep Sample Preparation (Neat Liquid Film) IR_Acquisition Data Acquisition (Background & Sample Scan) IR_Sample_Prep->IR_Acquisition IR_Processing Data Processing (Background Subtraction) IR_Acquisition->IR_Processing IR_Interpretation Spectral Interpretation IR_Processing->IR_Interpretation IR_Interpretation->End Start This compound Sample Start->NMR_Sample_Prep Start->IR_Sample_Prep

Caption: Workflow for the spectroscopic analysis of this compound.

NMR_Correlation_Diagram cluster_structure This compound Structure cluster_1H_NMR 1H NMR Signals cluster_13C_NMR 13C NMR Signals struct Br-CH2(a)-CH2(b)-CH2(c)-CH2(d)-CH2(e)-CH2(f)-CH2(g)-CH3(h) H_a a: ~3.41 ppm (t) struct->H_a Protons on C1 H_b b: ~1.85 ppm (quint) struct->H_b Protons on C2 H_c_g c-g: ~1.28 ppm (m) struct->H_c_g Protons on C3-C7 H_h h: ~0.89 ppm (t) struct->H_h Protons on C8 C_a C1: ~39.0 ppm struct->C_a Carbon 1 C_b C2: ~33.9 ppm struct->C_b Carbon 2 C_c C3: ~32.8 ppm struct->C_c Carbon 3 C_d C4: ~31.8 ppm struct->C_d Carbon 4 C_e C5: ~28.7 ppm struct->C_e Carbon 5 C_f C6: ~28.2 ppm struct->C_f Carbon 6 C_g C7: ~22.7 ppm struct->C_g Carbon 7 C_h C8: ~14.1 ppm struct->C_h Carbon 8

Caption: Correlation of this compound structure with its NMR signals.

References

An In-depth Technical Guide to the Reaction of 1-Bromooctane with Sodium Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between 1-bromooctane and sodium azide, a fundamental transformation in organic synthesis for the introduction of the azido functional group. The resulting product, 1-azidooctane, is a versatile intermediate in the synthesis of various nitrogen-containing compounds, including amines and triazoles. This document details the reaction mechanism, presents key quantitative data, provides a detailed experimental protocol, and includes a visual representation of the reaction pathway.

Core Reaction Mechanism: A Bimolecular Nucleophilic Substitution (SN2)

The reaction of this compound with sodium azide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this concerted, single-step process, the azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom.[1][2]

The key characteristics of this SN2 reaction are:

  • Substrate: this compound is a primary alkyl halide. Primary substrates are ideal for SN2 reactions as they offer minimal steric hindrance, allowing for the unencumbered approach of the nucleophile to the reaction center.[3][4]

  • Nucleophile: The azide ion (N₃⁻) is an excellent nucleophile. Its linear shape and the distribution of negative charge across the three nitrogen atoms contribute to its high nucleophilicity, enabling a rapid reaction rate.

  • Leaving Group: The bromide ion (Br⁻) is a good leaving group because it is the conjugate base of a strong acid (HBr) and is stable in solution.

  • Solvent: The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents are effective at solvating the sodium cation but do not strongly solvate the azide anion, leaving it "naked" and highly reactive.

  • Stereochemistry: The reaction proceeds with an inversion of configuration at the carbon center, a hallmark of the SN2 mechanism. This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group in a "backside attack."

The rate of this bimolecular reaction is dependent on the concentration of both the this compound and the sodium azide. The rate law is expressed as:

Rate = k[CH₃(CH₂)₇Br][NaN₃]

Where 'k' is the rate constant. Doubling the concentration of either reactant will double the reaction rate.

Reaction Pathway Diagram

The following diagram illustrates the concerted SN2 mechanism for the reaction of this compound with sodium azide.

Caption: SN2 reaction mechanism of this compound with sodium azide.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 1-azidooctane from this compound and sodium azide. The values are based on established laboratory procedures.

ParameterValueConditions/Notes
Reactant Ratio 1.5 equivalents of Sodium AzideAn excess of the nucleophile is used to drive the reaction to completion.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that enhances the nucleophilicity of the azide ion.
Reaction Temperature 60-70 °CProvides sufficient thermal energy to overcome the activation energy barrier.
Reaction Time 12-24 hoursThe reaction progress can be monitored by Thin Layer Chromatography (TLC).
Typical Yield > 90%High yields are achievable with proper technique and purification.
Product Boiling Point 78-80 °C at 12 mmHgFor purified 1-azidooctane, obtained via vacuum distillation.

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of 1-azidooctane from this compound.

4.1. Materials and Reagents

  • This compound (C₈H₁₇Br)

  • Sodium Azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

4.2. Reaction Procedure

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in N,N-dimethylformamide (DMF).

  • To this solution, add sodium azide (1.5 equivalents).

  • Heat the reaction mixture to a temperature between 60-70 °C.

  • Stir the mixture vigorously for 12-24 hours. The progress of the reaction should be monitored periodically using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

4.3. Work-up and Isolation

  • Pour the cooled reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 times).

  • Combine the organic extracts and wash them successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-azidooctane.

4.4. Purification

The crude 1-azidooctane can be purified to a high degree using vacuum distillation.

  • Set up a fractional distillation apparatus for vacuum distillation.

  • Transfer the crude product to the distillation flask.

  • Carefully apply a vacuum and gently heat the flask.

  • Collect the fraction that distills at approximately 78-80 °C at a pressure of 12 mmHg.

4.5. Characterization

The identity and purity of the synthesized 1-azidooctane can be confirmed using spectroscopic methods such as Infrared (IR) spectroscopy (strong azide stretch at ~2100 cm⁻¹) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety Considerations

  • Sodium Azide: Sodium azide is highly toxic and can be explosive, especially upon heating or in contact with certain metals. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.

  • This compound: This is an irritant. Avoid skin and eye contact.

  • Organic Solvents: Diethyl ether and DMF are flammable and should be handled with care.

This guide provides a thorough technical overview of the reaction between this compound and sodium azide. The SN2 mechanism is a cornerstone of organic chemistry, and its application in the synthesis of alkyl azides is a testament to its utility in the development of new chemical entities.

References

Methodological & Application

Synthesis of 1-Octylamine from 1-Bromooctane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-octylamine, a valuable primary amine intermediate in organic synthesis and drug development, starting from 1-bromooctane. Two robust and widely applicable methods are presented: the Gabriel Synthesis and a two-step Azide Synthesis followed by reduction.

Comparative Overview of Synthetic Methods

The selection of a synthetic route for the preparation of 1-octylamine from this compound depends on factors such as required purity, scale, and tolerance of functional groups in the starting material. The Gabriel synthesis offers a classic and reliable method for producing primary amines with high purity, avoiding the overalkylation often seen in direct amination. The azide synthesis provides a versatile alternative, with the reduction of the azide intermediate achievable under various conditions to suit different laboratory setups. A summary of these two methods is presented below.

ParameterGabriel SynthesisAzide Synthesis with LiAlH₄ Reduction
Starting Materials This compound, Potassium PhthalimideThis compound, Sodium Azide
Key Intermediates N-Octylphthalimide1-Octyl Azide
Cleavage/Reduction Agent Hydrazine MonohydrateLithium Aluminum Hydride (LiAlH₄)
Overall Yield Good to Excellent (Typically 80-95%)Good (Typically 70-85% over two steps)
Reaction Conditions Step 1: Elevated temperature; Step 2: RefluxStep 1: Elevated temperature; Step 2: Reflux
Key Advantages High purity of primary amine, avoids overalkylation.[1]Milder conditions for azide formation, versatile reduction methods available.
Key Disadvantages Harsh conditions for phthalimide cleavage, removal of phthalhydrazide byproduct can be challenging.[2]Use of potentially explosive sodium azide, energetic reduction with LiAlH₄ requires careful handling.

Experimental Protocols

Method 1: Gabriel Synthesis

This method involves the N-alkylation of potassium phthalimide with this compound, followed by the liberation of 1-octylamine via hydrazinolysis (Ing-Manske procedure).[2][3]

Step 1: Synthesis of N-Octylphthalimide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine potassium phthalimide (1.0 eq) and this compound (1.0 eq) in N,N-dimethylformamide (DMF) (3 mL per gram of this compound).

  • Heat the reaction mixture to 80-90 °C and stir for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • The N-octylphthalimide will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water to remove residual DMF and potassium salts.

  • Dry the solid product under vacuum to obtain N-octylphthalimide. The product is often used in the next step without further purification.

Step 2: Hydrazinolysis of N-Octylphthalimide

  • Suspend the crude N-octylphthalimide (1.0 eq) in ethanol (5 mL per gram of phthalimide) in a round-bottom flask fitted with a reflux condenser.

  • Add hydrazine monohydrate (1.2 eq) to the suspension.

  • Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.[2]

  • Cool the reaction mixture to room temperature and add 2 M hydrochloric acid to dissolve the product and precipitate any remaining phthalhydrazide.

  • Filter the mixture to remove the phthalhydrazide precipitate.

  • Make the filtrate basic (pH > 12) by the dropwise addition of a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-octylamine.

  • Further purification can be achieved by distillation.

Gabriel_Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrazinolysis This compound This compound Reaction1 Combine in DMF, Heat (80-90°C, 6-8h) This compound->Reaction1 Potassium Phthalimide Potassium Phthalimide Potassium Phthalimide->Reaction1 Precipitation Pour into ice-water Reaction1->Precipitation Filtration1 Filter and Wash Precipitation->Filtration1 N-Octylphthalimide N-Octylphthalimide Filtration1->N-Octylphthalimide Reaction2 Suspend in Ethanol, Add Hydrazine, Reflux (2-4h) N-Octylphthalimide->Reaction2 Hydrazine Hydrazine Hydrazine->Reaction2 Acidification Add 2M HCl Reaction2->Acidification Filtration2 Filter Phthalhydrazide Acidification->Filtration2 Basification Add NaOH (pH > 12) Filtration2->Basification Extraction Extract with Diethyl Ether Basification->Extraction Purification Dry and Concentrate Extraction->Purification 1-Octylamine 1-Octylamine Purification->1-Octylamine

Caption: Workflow for the Gabriel Synthesis of 1-Octylamine.

Method 2: Azide Synthesis and Reduction

This two-step method involves the initial conversion of this compound to 1-octyl azide, followed by reduction to 1-octylamine using lithium aluminum hydride (LiAlH₄).

Step 1: Synthesis of 1-Octyl Azide

  • In a round-bottom flask, dissolve this compound (1.0 eq) in N,N-dimethylformamide (DMF) (5 mL per gram of this compound).

  • Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-octyl azide. This intermediate is often used directly in the next step without further purification. A typical yield for this step is around 73%.

Step 2: Reduction of 1-Octyl Azide with LiAlH₄

  • Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • To the flask, add a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) (10 mL per gram of LiAlH₄). Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • Dissolve the crude 1-octyl azide (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the azide solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour, then heat to reflux for an additional 2 hours.

  • Cool the reaction mixture in an ice bath.

  • Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with diethyl ether.

  • Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-octylamine.

  • The product can be further purified by distillation.

Azide_Synthesis_Workflow cluster_step1_azide Step 1: Azide Formation cluster_step2_azide Step 2: Reduction 1-Bromooctane_azide This compound Reaction1_azide Combine in DMF, Heat (60-70°C, 12-24h) 1-Bromooctane_azide->Reaction1_azide Sodium_Azide Sodium Azide Sodium_Azide->Reaction1_azide Extraction_azide Water Quench, Ether Extraction Reaction1_azide->Extraction_azide Drying_azide Dry and Concentrate Extraction_azide->Drying_azide 1-Octyl_Azide 1-Octyl Azide Drying_azide->1-Octyl_Azide Reaction2_azide Add Azide to LiAlH₄ in Ether/THF, Reflux 1-Octyl_Azide->Reaction2_azide LiAlH4 LiAlH₄ LiAlH4->Reaction2_azide Quench_azide Fieser Workup (Water, NaOH, Water) Reaction2_azide->Quench_azide Filtration_azide Filter Aluminum Salts Quench_azide->Filtration_azide Purification_azide Dry and Concentrate Filtration_azide->Purification_azide 1-Octylamine_final 1-Octylamine Purification_azide->1-Octylamine_final

References

Application Notes and Protocols: Formation of Octylmagnesium Bromide from 1-Bromooctane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful organometallic compounds that serve as potent nucleophiles and strong bases in organic synthesis. Their utility in forming new carbon-carbon bonds makes them indispensable tools in academic research and the pharmaceutical industry for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the formation of octylmagnesium bromide, a Grignard reagent, from 1-bromooctane.

The synthesis of Grignard reagents is highly sensitive to experimental conditions. The successful formation of these organometallic compounds is critically dependent on maintaining strictly anhydrous (water-free) conditions, as even trace amounts of moisture will react with and destroy the Grignard reagent.[1] The choice of solvent and temperature also plays a crucial role in the reaction's success, influencing both the rate of formation and the prevalence of side reactions.[2][3]

This guide will cover the necessary safety precautions, apparatus setup, a step-by-step procedure for the synthesis of octylmagnesium bromide, and a discussion of common side reactions and how to mitigate them.

Data Presentation

Reagent and Reaction Parameters

The following table summarizes typical reagent quantities and reaction parameters for the formation of octylmagnesium bromide from this compound. Molar equivalents are based on this compound as the limiting reagent.

Reagent/ParameterMolecular Weight ( g/mol )Molar EquivalentsTypical AmountMoles (mmol)Notes
This compound193.13[4]1.034.2 g177Primary alkyl halide.[5]
Magnesium Turnings24.311.2 - 1.55.2 - 6.5 g214 - 268Use of excess magnesium is common.
Anhydrous Diethyl Ether (Et₂O)74.12Solvent~10-20 mL initially, more for dilution-A common solvent for Grignard reactions.
Anhydrous Tetrahydrofuran (THF)72.11Solvent--An alternative solvent with a higher boiling point, which can increase the reaction rate.
Iodine (I₂)253.81Catalyst1-2 small crystals-Used to activate the magnesium surface.
Reaction Time--~3 hours-Time can vary based on reaction scale and conditions.
Temperature--Gentle reflux (Et₂O: ~35°C, THF: ~66°C)-The reaction is exothermic and may require initial heating to start.
Comparative Performance of Solvents

The choice of ethereal solvent can significantly impact the Grignard reagent formation. Diethyl ether and tetrahydrofuran (THF) are the most commonly used solvents.

SolventBoiling Point (°C)Key AdvantagesKey Disadvantages
Diethyl Ether (Et₂O)34.6Good for reagent formation, low boiling point simplifies removal.Highly flammable, low flash point, prone to peroxide formation.
Tetrahydrofuran (THF)66Higher boiling point allows for higher reaction temperatures, potentially increasing reaction rate. Better at stabilizing the Grignard reagent.Higher boiling point can make removal more difficult. Prone to peroxide formation.

Experimental Protocols

Safety Precautions
  • Anhydrous Conditions: Grignard reagents react vigorously with water. All glassware must be scrupulously dried before use, typically by flame-drying under an inert atmosphere or oven-drying at >120°C for several hours.

  • Inert Atmosphere: The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.

  • Solvent Hazards: Diethyl ether and THF are extremely flammable. All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.

  • Exothermic Reaction: The formation of a Grignard reagent is an exothermic process. Be prepared to cool the reaction flask with an ice-water bath if the reaction becomes too vigorous.

Apparatus Setup

A three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (containing CaCl₂ or Drierite), a pressure-equalizing dropping funnel also fitted with a drying tube, and a septum or gas inlet for maintaining an inert atmosphere.

Detailed Procedure for the Synthesis of Octylmagnesium Bromide
  • Preparation of Glassware and Reagents:

    • Flame-dry all glassware under a stream of dry nitrogen or argon gas and allow it to cool to room temperature under the inert atmosphere.

    • Place magnesium turnings (e.g., 6.5 g, 0.268 mol) and a few small crystals of iodine into the three-necked flask.

    • Gently warm the flask with a heat gun until purple iodine vapor is observed, which helps to activate the magnesium surface. Allow the flask to cool.

    • In the dropping funnel, prepare a solution of this compound (e.g., 34.2 g, 0.177 mol) in anhydrous diethyl ether (e.g., 10 mL).

  • Reaction Initiation:

    • Add enough anhydrous diethyl ether to the reaction flask to cover the magnesium turnings (e.g., 10 mL).

    • Begin vigorous stirring.

    • Add a small aliquot (approximately 1-2 mL) of the this compound solution from the dropping funnel to the magnesium suspension.

    • The reaction may be initiated by gentle warming with a water bath. Signs of initiation include the disappearance of the iodine color, the formation of a cloudy or grayish solution, and spontaneous refluxing of the ether.

  • Formation of the Grignard Reagent:

    • Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • If the reaction becomes too vigorous, slow the rate of addition and/or cool the flask with an ice-water bath.

    • After the addition is complete, continue to stir the mixture and maintain a gentle reflux for approximately 3 hours to ensure all the magnesium has reacted.

    • The resulting grayish and slightly viscous solution is the Grignard reagent, octylmagnesium bromide. It should be cooled to room temperature and used immediately in subsequent synthetic steps.

Mandatory Visualizations

Reaction Mechanism

G Reaction Mechanism for Grignard Reagent Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound C8H17Br Radical_Anion [C8H17Br]•- Mg•+ This compound->Radical_Anion Single Electron Transfer Magnesium Mg Magnesium->Radical_Anion Single Electron Transfer Octyl_Radical C8H17• Radical_Anion->Octyl_Radical MgBr_Radical MgBr• Radical_Anion->MgBr_Radical Grignard_Reagent C8H17MgBr Octyl_Radical->Grignard_Reagent MgBr_Radical->Grignard_Reagent

Caption: Mechanism of Grignard reagent formation.

Experimental Workflow

G Experimental Workflow for Grignard Synthesis Start Start Dry_Glassware Dry_Glassware Start->Dry_Glassware 1. Preparation End End Add_Mg_I2 Add_Mg_I2 Dry_Glassware->Add_Mg_I2 Flame-dry under N2/Ar Activate_Mg Activate_Mg Add_Mg_I2->Activate_Mg Add Mg turnings and I2 Prepare_Bromooctane_Solution Prepare_Bromooctane_Solution Activate_Mg->Prepare_Bromooctane_Solution Warm gently Initiate_Reaction Initiate_Reaction Prepare_Bromooctane_Solution->Initiate_Reaction Dissolve this compound in ether Add_Bromooctane_Dropwise Add_Bromooctane_Dropwise Initiate_Reaction->Add_Bromooctane_Dropwise Add small aliquot Reflux Reflux Add_Bromooctane_Dropwise->Reflux Maintain gentle reflux Cool_and_Use Cool_and_Use Reflux->Cool_and_Use Stir for 3 hours Cool_and_Use->End Use immediately

Caption: Step-by-step experimental workflow.

Discussion of Side Reactions

The primary side reaction in the formation of Grignard reagents from primary alkyl halides is the Wurtz coupling reaction. This reaction involves the coupling of the newly formed Grignard reagent with unreacted this compound to produce hexadecane, a C16 hydrocarbon.

Wurtz Coupling Reaction: C₈H₁₇MgBr + C₈H₁₇Br → C₁₆H₃₄ + MgBr₂

To minimize Wurtz coupling, the following strategies are recommended:

  • Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide in the reaction mixture, reducing the likelihood of it reacting with the Grignard reagent.

  • Dilution: Using a sufficient volume of anhydrous ether helps to keep the concentrations of all reactants low.

  • Temperature Control: Maintain a gentle reflux and avoid excessive heating, as higher temperatures can favor the Wurtz coupling reaction.

Applications of Octylmagnesium Bromide

Octylmagnesium bromide is a versatile reagent in organic synthesis, primarily used for the formation of new carbon-carbon bonds through reactions with various electrophiles. Some common applications include:

  • Reaction with Aldehydes and Ketones: To produce secondary and tertiary alcohols, respectively.

  • Reaction with Esters: To form tertiary alcohols, often with the addition of two equivalents of the Grignard reagent.

  • Reaction with Carbon Dioxide: To synthesize carboxylic acids (e.g., nonanoic acid).

  • Reaction with Epoxides: To open the epoxide ring and form a new carbon-carbon bond, resulting in an alcohol.

The octyl group introduced by this Grignard reagent is a common structural motif in various organic molecules, including pharmaceuticals, fragrances, and materials.

References

Application Notes and Protocols: 1-Bromooctane as a Versatile Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromooctane (CH₃(CH₂)₇Br) is a primary alkyl halide that serves as a versatile and widely utilized alkylating agent in organic synthesis.[1] Its linear eight-carbon chain and the presence of a good leaving group (bromide) make it an ideal substrate for introducing an octyl moiety into a diverse range of molecules. This lipophilic chain is of significant interest in drug development and material science for modifying the physicochemical properties of parent compounds, such as solubility, lipophilicity, and membrane permeability. These application notes provide an overview of the key applications of this compound in organic synthesis, complete with detailed experimental protocols and quantitative data to facilitate its use in a research and development setting.

Key Applications of this compound

This compound is a key reagent in several fundamental carbon-carbon and carbon-heteroatom bond-forming reactions, including:

  • O-Alkylation (Williamson Ether Synthesis): For the synthesis of ethers from alcohols and phenols.

  • Formation of Grignard Reagents: Creating a potent nucleophile for reaction with various electrophiles.

  • N-Alkylation: For the synthesis of secondary, tertiary, and quaternary amines.

  • C-Alkylation: For the formation of new carbon-carbon bonds with enolates of carbonyl compounds.

O-Alkylation: Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for the preparation of symmetrical and unsymmetrical ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[2][3] this compound, as a primary alkyl halide, is an excellent substrate for this reaction, reacting efficiently with a wide range of alkoxides derived from primary, secondary, and tertiary alcohols, as well as phenols.[2]

General Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reaction Reaction substrate Alcohol/Phenol alkoxide Alkoxide/Phenoxide substrate->alkoxide Deprotonation base Base (e.g., NaH, K₂CO₃) product Octyl Ether alkoxide->product Sₙ2 Attack bromooctane This compound bromooctane->product workup Aqueous Workup & Purification product->workup Grignard_Reaction cluster_synthesis Synthesis bromooctane This compound grignard Octylmagnesium Bromide bromooctane->grignard Formation mg Mg turnings mg->grignard adduct Magnesium Alkoxide Adduct grignard->adduct Nucleophilic Addition electrophile Electrophile (e.g., Aldehyde, Ketone) electrophile->adduct product Alcohol adduct->product Protonation workup Acidic Workup workup->product N_Alkylation cluster_reaction Reaction amine Primary/Secondary Amine product Alkylated Amine amine->product Sₙ2 Reaction base Base (e.g., K₂CO₃, Et₃N) base->product bromooctane This compound bromooctane->product workup Aqueous Workup & Purification product->workup C_Alkylation cluster_reaction Reaction carbonyl Carbonyl Compound enolate Enolate carbonyl->enolate Deprotonation base Strong Base (e.g., LDA, NaH) base->enolate product α-Octyl Carbonyl enolate->product Sₙ2 Attack bromooctane This compound bromooctane->product workup Aqueous Workup & Purification product->workup

References

Application Notes and Protocols for Williamson Ether Synthesis with 1-Bromooctane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Williamson ether synthesis of asymmetrical ethers utilizing 1-bromooctane as the primary alkyl halide. The Williamson ether synthesis is a robust and versatile method for forming the ether linkage, a common functional group in pharmaceuticals and other fine chemicals. This protocol will focus on the synthesis of butyl octyl ether as a representative example.

Principle and Signaling Pathway

The Williamson ether synthesis is a classic S(_N)2 reaction. The process involves two main steps:

  • Deprotonation of an alcohol: A strong base is used to deprotonate an alcohol, forming a potent nucleophile, the alkoxide.

  • Nucleophilic substitution: The newly formed alkoxide attacks the primary alkyl halide (in this case, this compound) in a backside attack, displacing the bromide leaving group and forming the ether.

For the synthesis of butyl octyl ether, the reaction proceeds as follows:

Step 1: Formation of Butoxide CH(_3)CH(_2)CH(_2)CH(_2)OH + NaH → CH(_3)CH(_2)CH(_2)CH(_2)ONa + H(_2) (1-Butanol) + (Sodium Hydride) → (Sodium Butoxide) + (Hydrogen Gas)

Step 2: Synthesis of Butyl Octyl Ether CH(_3)CH(_2)CH(_2)CH(_2)ONa + CH(_3)(CH(_2))_6_CH(_2)Br → CH(_3)CH(_2)CH(_2)CH(_2)O(CH(_2))_7_CH(_3) + NaBr (Sodium Butoxide) + (this compound) → (Butyl Octyl Ether) + (Sodium Bromide)

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction Butanol 1-Butanol Butoxide Sodium Butoxide Butanol->Butoxide Deprotonation NaH Sodium Hydride (NaH) NaH->Butoxide H2 H₂ Gas Butoxide->H2 Byproduct Butoxide_reac Sodium Butoxide Bromooctane This compound ButylOctylEther Butyl Octyl Ether Bromooctane->ButylOctylEther Butoxide_reac->ButylOctylEther SN2 Attack NaBr NaBr ButylOctylEther->NaBr Byproduct

Figure 1. Reaction pathway for the synthesis of butyl octyl ether.

Experimental Protocols

This section outlines two detailed protocols for the synthesis of an octyl ether from this compound. Protocol 1 utilizes a strong base (sodium hydride) in an aprotic solvent, which is a common and highly effective method. Protocol 2 employs a weaker base and a phase-transfer catalyst, offering a milder alternative.

Protocol 1: Synthesis of Butyl Octyl Ether using Sodium Hydride in Tetrahydrofuran

Materials:

  • 1-Butanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-butanol (1.0 eq).

  • Alkoxide Formation: Suspend sodium hydride (1.2 eq) in anhydrous THF. To this suspension, add the 1-butanol dropwise at 0 °C. Allow the mixture to stir at this temperature for 30 minutes and then at room temperature for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Nucleophilic Substitution: Cool the resulting sodium butoxide solution to 0 °C. Add this compound (1.0 eq) dropwise to the flask.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude butyl octyl ether can be purified by fractional distillation or column chromatography on silica gel to yield the pure product.

Protocol 2: Phase-Transfer Catalyzed Synthesis of an Octyl Ether

This method is suitable when using a weaker base like sodium hydroxide and can be advantageous for certain substrates.

Materials:

  • An alcohol (e.g., 1-butanol)

  • This compound

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) - Phase-transfer catalyst

  • Toluene or Dichloromethane

  • Water

Procedure:

  • Reaction Setup: To a round-bottom flask, add the alcohol (1.0 eq), this compound (1.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Reaction: Add a 50% aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture vigorously at 70-80 °C for 6-8 hours.

  • Work-up:

    • Cool the reaction to room temperature and add water.

    • Extract the product with toluene or dichloromethane.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude product by distillation or column chromatography.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Alcohol and NaH in THF B Stir to form Alkoxide A->B C Add this compound B->C Transfer Alkoxide D Reflux for 4-6 hours C->D E Quench with NH4Cl D->E Cool to RT F Extract with Diethyl Ether E->F G Wash with Water and Brine F->G H Dry over MgSO4 G->H I Purify by Distillation/Chromatography H->I J Final Product: Butyl Octyl Ether I->J Characterize Product

Figure 2. Workflow for Williamson ether synthesis using Protocol 1.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of butyl octyl ether from this compound and 1-butanol.

ParameterValue
Reactants
This compound (M.W. 193.13 g/mol )1.0 eq
1-Butanol (M.W. 74.12 g/mol )1.0 - 1.2 eq
Sodium Hydride (60%) (M.W. 24.00 g/mol )1.2 eq
Product
Butyl Octyl Ether (M.W. 186.34 g/mol )-
Reaction Conditions
SolventAnhydrous THF
TemperatureReflux (~66 °C)
Reaction Time4 - 6 hours
Expected Yield 75 - 90%
Characterization Data
AppearanceColorless liquid
Boiling Point~224-226 °C
¹H NMR (CDCl₃, ppm)
~3.39 (t, 4H, -CH₂-O-CH₂-)
~1.55 (m, 4H, -O-CH₂-CH₂-)
~1.30 (m, 10H, -(CH₂)₅-)
~0.90 (t, 6H, -CH₃)
¹³C NMR (CDCl₃, ppm)
~71.0, 70.8 (-CH₂-O-CH₂-)
~31.9, 31.8, 29.7, 29.4, 26.3, 22.7, 19.4 (Alkyl chain carbons)
~14.1, 14.0 (-CH₃)
IR (neat, cm⁻¹)
~2925, 2855 (C-H stretch)
~1115 (C-O-C stretch)

Concluding Remarks

The Williamson ether synthesis remains a cornerstone of organic synthesis for the reliable formation of ethers. The use of this compound, a primary alkyl halide, ensures that the reaction proceeds efficiently via an S(_N)2 mechanism, minimizing the potential for elimination side reactions. The protocols provided herein offer robust methods for the synthesis of octyl ethers, with the choice of base and solvent system allowing for flexibility depending on the specific alcohol substrate and laboratory conditions. Careful control of anhydrous conditions is critical when using sodium hydride to ensure high yields. The provided characterization data will aid in the confirmation of the desired ether product.

The Role of 1-Bromooctane in the Synthesis of Quaternary Ammonium Salts: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation of quaternary ammonium salts (QAS) utilizing 1-bromooctane. The information compiled is intended to guide researchers in the synthesis, characterization, and application of these versatile compounds, with a particular focus on their relevance in drug development and materials science.

Introduction to Quaternary Ammonium Salts Derived from this compound

Quaternary ammonium salts are a class of organic compounds with the general formula [R₄N]⁺X⁻, where R represents alkyl or aryl groups. The incorporation of an octyl group, derived from this compound, imparts specific physicochemical properties to the resulting QAS. The long alkyl chain enhances lipophilicity, which is crucial for their function as surfactants, antimicrobial agents, and phase-transfer catalysts. In the context of drug development, octyl-containing QAS are being explored as penetration enhancers for transdermal drug delivery and as active antimicrobial agents.

The synthesis of QAS from this compound is typically achieved through the Menschutkin reaction, a nucleophilic substitution reaction where a tertiary amine displaces the bromide ion from this compound to form the quaternary ammonium bromide.

Applications in Research and Drug Development

Quaternary ammonium salts featuring an octyl chain have a broad spectrum of applications:

  • Antimicrobial Agents: The cationic headgroup and lipophilic tail of these molecules allow them to disrupt the integrity of bacterial cell membranes, leading to cell death. This property is exploited in the development of new disinfectants and antimicrobial coatings.

  • Surfactants: The amphiphilic nature of octyl-containing QAS makes them effective surfactants. They are used as emulsifiers, detergents, and foaming agents in various formulations.

  • Phase-Transfer Catalysts: By facilitating the transfer of reactants between immiscible phases (e.g., aqueous and organic), these QAS can significantly accelerate reaction rates in organic synthesis.

  • Drug Delivery: The ability of certain QAS to interact with and permeate biological membranes has led to their investigation as penetration enhancers in transdermal drug delivery systems, potentially improving the efficacy of topically applied pharmaceuticals.[1]

Experimental Protocols

Detailed protocols for the synthesis of three representative quaternary ammonium salts from this compound are provided below.

Synthesis of Octyltrimethylammonium Bromide

This protocol describes the reaction of this compound with trimethylamine.

Materials:

  • This compound (C₈H₁₇Br)

  • Trimethylamine (N(CH₃)₃)

  • Acetonitrile (CH₃CN) or another suitable solvent

  • Diethyl ether or Hexane (for precipitation/washing)

Procedure:

  • In a pressure-resistant reaction vessel, dissolve this compound (1 equivalent) in acetonitrile.

  • Cool the solution in an ice bath and carefully add an excess of trimethylamine (typically 1.5-2 equivalents).

  • Seal the vessel and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration. If not, add diethyl ether or hexane to the reaction mixture until a white precipitate forms.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether or hexane to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain octyltrimethylammonium bromide as a white solid.

Experimental Workflow for the Synthesis of Octyltrimethylammonium Bromide

cluster_synthesis Synthesis cluster_workup Work-up & Purification reagents This compound + Trimethylamine + Acetonitrile reaction Reaction (40-50 °C, 24-48h) reagents->reaction Stirring in sealed vessel precipitation Precipitation with Diethyl Ether/Hexane reaction->precipitation Cooling filtration Vacuum Filtration precipitation->filtration washing Washing with cold Ether/Hexane filtration->washing drying Drying under Vacuum washing->drying product Octyltrimethylammonium Bromide drying->product Final Product

Synthesis and purification workflow for octyltrimethylammonium bromide.

Synthesis of 1-Octylpyridinium Bromide

This protocol details the reaction between this compound and pyridine.

Materials:

  • This compound (C₈H₁₇Br)

  • Pyridine (C₅H₅N)

  • Acetonitrile (CH₃CN) or Toluene

  • Diethyl ether or Hexane (for washing)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in acetonitrile or toluene.

  • Add pyridine (1 to 1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-110 °C depending on the solvent) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a solid precipitate has formed, collect it by vacuum filtration. If the product is an oil or remains in solution, remove the solvent under reduced pressure.

  • Wash the resulting solid or oil with diethyl ether or hexane to remove unreacted starting materials.

  • If necessary, the product can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to obtain pure 1-octylpyridinium bromide.

  • Dry the final product under vacuum.

Experimental Workflow for the Synthesis of 1-Octylpyridinium Bromide

cluster_synthesis Synthesis cluster_workup Work-up & Purification reagents This compound + Pyridine + Acetonitrile/Toluene reaction Reflux (80-110 °C, 12-24h) reagents->reaction Heating cooling Cool to RT reaction->cooling isolation Filtration or Solvent Removal cooling->isolation washing Washing with Diethyl Ether/Hexane isolation->washing recrystallization Recrystallization (Optional) washing->recrystallization drying Drying under Vacuum recrystallization->drying product 1-Octylpyridinium Bromide drying->product Final Product

Synthesis and purification workflow for 1-octylpyridinium bromide.

Synthesis of Tetraoctylammonium Bromide

This protocol outlines the synthesis of a symmetric quaternary ammonium salt from trioctylamine and this compound.

Materials:

  • Trioctylamine ((C₈H₁₇)₃N)

  • This compound (C₈H₁₇Br)

  • Acetonitrile (CH₃CN) or Ethyl Acetate

  • Hexane (for washing/recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine trioctylamine (1 equivalent) and this compound (1-1.2 equivalents).

  • Add a suitable solvent such as acetonitrile or ethyl acetate.

  • Heat the mixture to reflux and maintain for 24-48 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • The crude product, a viscous liquid or solid, is then purified. This can be achieved by washing with hexane to remove non-polar impurities.

  • Recrystallization from a suitable solvent like ethyl acetate or acetone at low temperature can be performed to obtain a pure solid product.

  • Filter the purified solid and dry it under vacuum.

Experimental Workflow for the Synthesis of Tetraoctylammonium Bromide

cluster_synthesis Synthesis cluster_workup Work-up & Purification reagents Trioctylamine + This compound + Acetonitrile/Ethyl Acetate reaction Reflux (24-48h) reagents->reaction Heating solvent_removal Solvent Removal reaction->solvent_removal Cooling washing Washing with Hexane solvent_removal->washing recrystallization Recrystallization washing->recrystallization drying Drying under Vacuum recrystallization->drying product Tetraoctylammonium Bromide drying->product Final Product

Synthesis and purification workflow for tetraoctylammonium bromide.

Data Presentation

The following tables summarize the quantitative data for the synthesized quaternary ammonium salts.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Melting Point (°C) Appearance
Octyltrimethylammonium BromideC₁₁H₂₆BrN252.23[2]>90-White powder
1-Octylpyridinium BromideC₁₃H₂₂BrN272.22[3]80-9558-62White to yellowish solid[4]
Tetraoctylammonium BromideC₃₂H₆₈BrN546.79>9095-98White solid
Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
Octyltrimethylammonium Bromide~3.4 (s, 9H, N⁺-(CH₃)₃), ~3.3 (m, 2H, N⁺-CH₂-), ~1.7 (m, 2H), ~1.3 (m, 10H), ~0.9 (t, 3H, -CH₃)~68 (N⁺-CH₂), ~53 (N⁺-CH₃), ~32, ~29 (multiple), ~26, ~23, ~14 (-CH₃)
1-Octylpyridinium Bromide~9.0 (d, 2H, ortho-H), ~8.5 (t, 1H, para-H), ~8.1 (t, 2H, meta-H), ~4.9 (t, 2H, N⁺-CH₂-), ~2.0 (m, 2H), ~1.3 (m, 10H), ~0.8 (t, 3H, -CH₃)~145 (ortho-C), ~144 (para-C), ~128 (meta-C), ~62 (N⁺-CH₂), ~31, ~29 (multiple), ~26, ~22, ~14 (-CH₃)
Tetraoctylammonium Bromide~3.3 (m, 8H, N⁺-CH₂-), ~1.6 (m, 8H), ~1.3 (m, 40H), ~0.9 (t, 12H, -CH₃)~60 (N⁺-CH₂), ~32, ~29 (multiple), ~26, ~22, ~14 (-CH₃)
Compound FTIR (cm⁻¹)
Octyltrimethylammonium Bromide~3000-2850 (C-H stretch), ~1470 (C-H bend), ~960 & ~910 (N⁺-(CH₃)₃ rock)
1-Octylpyridinium Bromide~3100-3000 (aromatic C-H stretch), ~2950-2850 (aliphatic C-H stretch), ~1630 & ~1480 (C=C and C=N ring stretch)
Tetraoctylammonium Bromide~2950-2850 (strong, C-H stretch), ~1465 (C-H bend)

Note on Spectroscopic Data: The chemical shifts (δ) in NMR spectra and the wavenumbers in FTIR spectra are approximate and can vary slightly depending on the solvent and the specific instrument used. The provided data are characteristic ranges for these classes of compounds.

References

Application of 1-Bromooctane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Bromooctane, a colorless to pale yellow liquid, is a versatile alkylating agent widely employed in organic synthesis. Its chemical structure, featuring an eight-carbon chain, makes it an ideal reagent for introducing lipophilicity into molecules, a crucial property for many active pharmaceutical ingredients (APIs). This lipophilicity can enhance the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, ultimately improving its therapeutic efficacy. In the realm of pharmaceutical intermediate synthesis, this compound is primarily utilized in O-alkylation and N-alkylation reactions to introduce the n-octyl group into various scaffolds. This application note details the use of this compound in the synthesis of octyl gallate, a compound with antioxidant and antimicrobial properties, and provides a general protocol for the N-alkylation of primary amines, a common transformation in drug development.

Key Application: Synthesis of Octyl Gallate

Octyl gallate is the n-octyl ester of gallic acid and is used as an antioxidant in foods, cosmetics, and pharmaceuticals.[1][2] Its antioxidant activity is attributed to the gallate moiety, while the octyl chain enhances its solubility in fats and oils. While enzymatic and acid-catalyzed esterification methods exist, the following protocol describes a Williamson ether synthesis-like approach for the O-alkylation of a protected gallic acid derivative, followed by deprotection, as a representative example of this compound's application.

Experimental Protocol: Synthesis of Octyl Gallate via O-Alkylation

This protocol is a representative procedure based on standard organic synthesis methodologies for O-alkylation.

Materials:

  • Gallic acid

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • This compound

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

Step 1: Protection of Gallic Acid

  • To a solution of gallic acid (1 equivalent) in DMF, add potassium carbonate (4 equivalents) and benzyl chloride (3.5 equivalents).

  • Stir the reaction mixture at 80°C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain tri-O-benzyl gallic acid.

Step 2: O-Alkylation with this compound

  • To a solution of tri-O-benzyl gallic acid (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • Add this compound (1.2 equivalents) dropwise to the mixture.

  • Stir the reaction at 60°C for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture, add water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude octyl tri-O-benzylgallate.

Step 3: Deprotection to Yield Octyl Gallate

  • Dissolve the crude octyl tri-O-benzylgallate in methanol.

  • Add 10% Pd/C catalyst.

  • Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite® and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain octyl gallate.

  • Purify the product by recrystallization.

Quantitative Data
StepReactantsProductSolventBaseTemperature (°C)Time (h)Yield (%)Purity (%)
1Gallic acid, Benzyl chlorideTri-O-benzyl gallic acidDMFK₂CO₃8012~90>95
2Tri-O-benzyl gallic acid, this compoundOctyl tri-O-benzylgallateDMFK₂CO₃608~85>90
3Octyl tri-O-benzylgallateOctyl gallateMeOH-RT24~95>98

Note: The yields and purity are representative and can vary based on reaction scale and purification techniques.

General Application: N-Alkylation of Primary Amines

The introduction of an n-octyl group to a primary amine is a common strategy in medicinal chemistry to increase lipophilicity and modulate the pharmacological properties of a lead compound. This compound serves as an effective reagent for this transformation.

Experimental Protocol: N-Octylation of a Primary Amine

Materials:

  • Primary amine

  • This compound

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the primary amine (1 equivalent) in acetonitrile or DMF, add a suitable base such as potassium carbonate (2 equivalents) or triethylamine (1.5 equivalents).

  • Add this compound (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60°C, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-octyl amine.

Quantitative Data
SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF601285-95
BenzylamineEt₃NMeCNRT2490-98
4-AminophenolK₂CO₃DMF501080-90

Note: Yields are representative and can vary depending on the specific primary amine and reaction conditions.

Visualizations

Experimental Workflow: Synthesis of Octyl Gallate

G cluster_0 Step 1: Protection cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Deprotection GallicAcid Gallic Acid Reaction1 Protection GallicAcid->Reaction1 BnCl Benzyl Chloride BnCl->Reaction1 K2CO3_1 K₂CO₃ K2CO3_1->Reaction1 DMF_1 DMF, 80°C DMF_1->Reaction1 ProtectedGA Tri-O-benzyl Gallic Acid Reaction2 O-Alkylation ProtectedGA->Reaction2 Reaction1->ProtectedGA Bromooctane This compound Bromooctane->Reaction2 K2CO3_2 K₂CO₃ K2CO3_2->Reaction2 DMF_2 DMF, 60°C DMF_2->Reaction2 AlkylatedProduct Octyl tri-O-benzylgallate Reaction3 Deprotection AlkylatedProduct->Reaction3 Reaction2->AlkylatedProduct PdC Pd/C, H₂ PdC->Reaction3 MeOH Methanol, RT MeOH->Reaction3 FinalProduct Octyl Gallate Reaction3->FinalProduct

Caption: Workflow for the synthesis of Octyl Gallate.

Signaling Pathway: Antioxidant Mechanism of Octyl Gallate

G cluster_0 Cellular Environment cluster_1 Intervention ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) CellularDamage Oxidative Stress (Lipid peroxidation, DNA damage) ROS->CellularDamage causes OctylGallate Octyl Gallate PhenolicHydroxyls Phenolic Hydroxyl Groups OctylGallate->PhenolicHydroxyls possesses PhenolicHydroxyls->ROS StableRadical Stable Gallate Radical PhenolicHydroxyls->StableRadical forms StableRadical->ROS scavenges further

Caption: Antioxidant mechanism of Octyl Gallate.

This compound is a valuable and versatile reagent in pharmaceutical intermediate synthesis. Its primary application lies in the introduction of the n-octyl group through nucleophilic substitution reactions, thereby enhancing the lipophilicity and modulating the physicochemical properties of drug candidates. The provided protocols for the synthesis of octyl gallate and the N-alkylation of primary amines illustrate the practical utility of this compound in creating diverse molecular architectures with therapeutic potential. Careful consideration of reaction conditions, such as the choice of base and solvent, is crucial for achieving high yields and selectivity in these transformations.

References

Synthesis of Octylmagnesium Bromide: A Detailed Guide for Grignard Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. This document provides a comprehensive guide to the preparation of octylmagnesium bromide, a versatile Grignard reagent, from 1-bromooctane and magnesium. The protocols and data presented herein are designed to ensure a successful and safe synthesis.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles and strong bases widely employed in the synthesis of a variety of organic compounds, including alcohols, carboxylic acids, and other organometallics.[1] The formation of octylmagnesium bromide from this compound is a classic example of a Grignard synthesis. The reaction involves the insertion of magnesium metal into the carbon-bromine bond of this compound.[2][3] Success of this synthesis is critically dependent on maintaining anhydrous conditions, as even trace amounts of water will react with and destroy the Grignard reagent.[4][5]

Reaction Mechanism and Key Parameters

The formation of a Grignard reagent is believed to proceed through a radical mechanism on the surface of the magnesium metal. The reaction is initiated by the transfer of an electron from magnesium to the alkyl halide. The highly exothermic nature of this reaction necessitates careful control of the addition rate of the alkyl halide and an efficient means of cooling the reaction vessel.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis of octylmagnesium bromide. Molar equivalents are based on this compound as the limiting reagent.

ReagentMolecular Weight ( g/mol )Molar EquivalentsTypical AmountMoles (mmol)
This compound193.121.034.2 g177
Magnesium Turnings24.311.1 - 1.56.5 g268
Anhydrous Diethyl Ether (Et₂O)74.12Solvent~100 mLN/A
Iodine (I₂)253.81Catalyst1-2 small crystalsN/A

Experimental Protocol

This protocol details the step-by-step procedure for the laboratory-scale synthesis of octylmagnesium bromide.

Materials and Apparatus
  • Reagents: this compound, magnesium turnings, anhydrous diethyl ether (or THF), iodine crystals.

  • Apparatus: Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, glass stoppers, magnetic stir bar, magnetic stir plate with heating capabilities, drying tubes (filled with calcium chloride), nitrogen or argon gas inlet, syringes, and needles.

Safety Precautions
  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried, either in an oven overnight or by flame-drying under an inert atmosphere immediately before use.

  • Flammable Solvents: Diethyl ether and THF are highly flammable. Ensure there are no open flames in the laboratory and work in a well-ventilated fume hood.

  • Exothermic Reaction: The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if not properly controlled. Always have an ice-water bath readily available to cool the reaction flask.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.

Detailed Procedure
  • Apparatus Setup:

    • Place a magnetic stir bar and magnesium turnings into the three-neck round-bottom flask.

    • Assemble the glassware as depicted in the workflow diagram below. The central neck should be fitted with the reflux condenser, one side neck with the dropping funnel, and the other with a septum or glass stopper for the introduction of an inert gas.

    • Attach drying tubes to the top of the reflux condenser and the dropping funnel to prevent the ingress of atmospheric moisture.

    • Purge the entire system with a slow stream of dry nitrogen or argon.

  • Magnesium Activation:

    • Add a few small crystals of iodine to the flask containing the magnesium turnings.

    • Gently warm the flask with a heat gun until the purple vapor of iodine is observed. This process helps to etch the passivating layer of magnesium oxide from the surface of the turnings, exposing fresh, reactive magnesium.

  • Reagent Preparation:

    • In a separate dry flask, prepare a solution of this compound in approximately two-thirds of the total anhydrous diethyl ether.

    • Transfer this solution to the dropping funnel.

    • Add the remaining one-third of the anhydrous diethyl ether to the reaction flask to cover the magnesium turnings.

  • Reaction Initiation:

    • Begin vigorous stirring of the magnesium suspension.

    • Add a small aliquot (approximately 10%) of the this compound solution from the dropping funnel to the reaction flask.

    • The initiation of the reaction is indicated by the disappearance of the iodine color, the appearance of a cloudy, grayish solution, and a gentle boiling of the ether solvent.

    • If the reaction does not start, gentle warming with a water bath may be necessary. Be prepared to remove the heat and apply cooling once the reaction begins.

  • Grignard Reagent Formation:

    • Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a steady but gentle reflux.

    • If the reaction becomes too vigorous, slow the rate of addition and/or cool the flask with an ice-water bath.

    • After the addition is complete, continue to stir the reaction mixture and reflux gently for an additional 30-60 minutes to ensure complete consumption of the this compound.

  • Use and Storage:

    • The resulting grayish-brown solution is the octylmagnesium bromide Grignard reagent.

    • It is best to use the freshly prepared Grignard reagent immediately in subsequent reactions.

    • If storage is necessary, the solution should be kept under an inert atmosphere. The concentration of the Grignard reagent can be determined by titration if required.

Visualizations

Reaction Mechanism

G cluster_reactants Reactants cluster_intermediate Radical Intermediates cluster_product Product This compound This compound Octyl_Radical Octyl Radical (C8H17•) This compound->Octyl_Radical e- transfer from Mg Magnesium Magnesium MgBr_Radical Magnesium Bromide Radical (•MgBr) Magnesium->MgBr_Radical forms bond with Br Grignard_Reagent Octylmagnesium Bromide (C8H17MgBr) Octyl_Radical->Grignard_Reagent Radical Combination MgBr_Radical->Grignard_Reagent

Caption: Mechanism of Grignard Reagent Formation.

Experimental Workflow

G start Start prep Prepare Dry Glassware & Reagents start->prep setup Assemble Apparatus under Inert Atmosphere prep->setup activate Activate Magnesium with Iodine setup->activate initiate Initiate Reaction with Aliquot of this compound activate->initiate addition Dropwise Addition of Remaining this compound initiate->addition reflux Reflux to Complete Reaction addition->reflux product Octylmagnesium Bromide Solution reflux->product end Use Immediately product->end

Caption: Experimental Workflow for Grignard Synthesis.

Troubleshooting Guide

G problem Problem: Reaction Fails to Initiate cause1 Cause: Wet Glassware/Solvent problem->cause1 cause2 Cause: Inactive Magnesium Surface problem->cause2 cause3 Cause: Insufficient Initial Concentration of Alkyl Halide problem->cause3 cause4 Cause: Low Reaction Temperature problem->cause4 solution1 Solution: Thoroughly Dry All Apparatus and Use Anhydrous Solvent cause1->solution1 solution2 Solution: Add Iodine Crystal or 1,2-Dibromoethane; Gently Crush Mg Turnings cause2->solution2 solution3 Solution: Add a Larger Initial Aliquot of this compound cause3->solution3 solution4 Solution: Gently Warm the Flask with a Water Bath cause4->solution4

Caption: Troubleshooting Grignard Reaction Initiation.

References

Application Note and Protocol: SN2 Reaction of 1-Bromooctane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a fundamental transformation in organic synthesis, characterized by a concerted mechanism where a nucleophile attacks an electrophilic carbon, and a leaving group departs simultaneously.[1][2][3] This reaction proceeds with an inversion of stereochemistry at the carbon center.[4][5] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics.

1-Bromooctane, a primary alkyl halide, is an excellent substrate for SN2 reactions due to the low steric hindrance around the reactive carbon atom. This application note provides a detailed experimental procedure for the SN2 reaction of this compound with sodium iodide in acetone. In this reaction, the iodide ion acts as the nucleophile, displacing the bromide ion to form 1-iodooctane. The choice of acetone as the solvent is crucial; sodium iodide is soluble in acetone, while the resulting sodium bromide is not, which drives the reaction to completion by Le Châtelier's principle.

This protocol is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis.

Data Presentation

The following table summarizes the key quantitative parameters for the successful execution of this SN2 reaction protocol.

ParameterValueNotes
Reactants
This compound (Substrate)1.93 g (10 mmol, 1 equivalent)Starting material.
Sodium Iodide (Nucleophile)2.25 g (15 mmol, 1.5 equivalents)Nucleophile; used in excess to ensure complete reaction.
Acetone (Solvent)50 mLAnhydrous acetone is preferred to prevent side reactions.
Reaction Conditions
Temperature50-60 °C (Reflux)Gentle heating increases the reaction rate.
Reaction Time1 hourMonitor by TLC for completion.
Work-up & Purification
Dichloromethane (DCM)~60 mLFor extraction.
Deionized Water~40 mLFor washing.
5% Sodium Thiosulfate (aq.)~20 mLTo remove unreacted iodine.
Brine~20 mLTo aid in drying the organic layer.
Anhydrous Sodium Sulfate~2-3 gDrying agent.
Expected Yield
Theoretical Yield of 1-Iodooctane2.40 gBased on this compound as the limiting reagent.
Expected Percent Yield85-95%Varies based on experimental technique and purification.

Experimental Protocols

Materials and Equipment:

  • This compound (C8H17Br), ≥99%

  • Sodium Iodide (NaI), ≥99%

  • Acetone (CH3COCH3), anhydrous

  • Dichloromethane (CH2Cl2)

  • 5% (w/v) Sodium Thiosulfate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Deionized Water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Rotary evaporator

  • TLC plates (silica gel), developing chamber, and UV lamp

  • Glass funnel

  • Filter paper

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask containing a magnetic stir bar, add 2.25 g (15 mmol) of sodium iodide and 50 mL of anhydrous acetone.

    • Stir the mixture until the sodium iodide is completely dissolved.

    • Add 1.93 g (1.64 mL, 10 mmol) of this compound to the flask using a syringe or pipette.

    • Attach a reflux condenser to the flask and place it in a heating mantle.

  • Reaction Execution:

    • Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) with continuous stirring.

    • As the reaction proceeds, a white precipitate of sodium bromide will form.

    • Allow the reaction to reflux for 1 hour.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Prepare a TLC plate with a spot of the starting material (this compound) and a spot of the reaction mixture. A suitable eluent is hexanes. The product, 1-iodooctane, will have a different Rf value than the starting material. The reaction is complete when the spot corresponding to this compound is no longer visible.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the precipitated sodium bromide by vacuum filtration, washing the solid with a small amount of acetone.

    • Transfer the filtrate to a rotary evaporator and remove the acetone under reduced pressure.

    • Dissolve the resulting residue in approximately 30 mL of dichloromethane and transfer it to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 20 mL of deionized water.

      • 20 mL of 5% aqueous sodium thiosulfate solution (to remove any trace of iodine, which may form and color the organic layer).

      • 20 mL of brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

    • Remove the dichloromethane using a rotary evaporator to yield the crude 1-iodooctane.

    • The product can be further purified by vacuum distillation if necessary.

    • Characterize the final product by obtaining its mass to calculate the percent yield and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Mandatory Visualizations

Caption: SN2 reaction mechanism of this compound with an iodide nucleophile.

Experimental_Workflow A 1. Reaction Setup (this compound, NaI, Acetone) B 2. Reflux (1 hour at 50-60 °C) A->B C 3. Monitor by TLC B->C D 4. Cool to Room Temperature C->D Reaction Complete E 5. Filtration (Remove NaBr precipitate) D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Extraction with DCM F->G H 8. Aqueous Washes (H₂O, Na₂S₂O₃, Brine) G->H I 9. Drying (Anhydrous Na₂SO₄) H->I J 10. Final Solvent Removal I->J K 11. Product Analysis (Yield, NMR, IR) J->K

Caption: Experimental workflow for the SN2 synthesis of 1-iodooctane.

References

Application Notes and Protocols: 1-Bromooctane as a Precursor for Functionalized Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-bromooctane in the synthesis of functionalized polymers. These polymers, incorporating an eight-carbon alkyl chain, exhibit modified properties such as enhanced solubility in organic solvents and altered thermal characteristics, making them valuable in various applications, including the development of novel drug delivery systems.

Introduction

This compound is a versatile chemical intermediate that serves as a precursor for introducing octyl functional groups into polymeric structures.[1] Its utility stems from its ability to act as an initiator in controlled radical polymerization techniques or as an alkylating agent in post-polymerization modification reactions. The incorporation of the octyl group can significantly impact the physicochemical properties of polymers, rendering them more hydrophobic and influencing their self-assembly behavior in solution. These characteristics are particularly relevant in the field of drug delivery, where amphiphilic block copolymers can form micelles for the encapsulation and targeted delivery of hydrophobic therapeutic agents.[2][3]

This document outlines protocols for two primary approaches for incorporating this compound into polymer chains:

  • Atom Transfer Radical Polymerization (ATRP) using this compound as an initiator.

  • Post-polymerization Modification of a pre-synthesized polymer with this compound.

Synthesis of Functionalized Polymers using this compound

Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (MMA) Initiated by this compound

ATRP is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[4] By using an alkyl halide such as this compound as an initiator, the octyl group is incorporated at the α-terminus of the polymer chain.[5]

Experimental Protocol:

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Schlenk flask, rubber septa, syringes, and magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add CuBr (e.g., 0.071 g, 0.5 mmol).

  • Ligand Addition: Add PMDETA (e.g., 0.104 mL, 0.5 mmol) to the Schlenk flask containing the catalyst.

  • Solvent and Monomer Addition: To the catalyst/ligand mixture, add anisole (10 mL) and MMA (10.7 mL, 100 mmol) via degassed syringes.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiator Addition: While stirring the mixture at the desired reaction temperature (e.g., 90 °C), add this compound (e.g., 0.173 mL, 1 mmol for a target degree of polymerization of 100) via a degassed syringe.

  • Polymerization: Allow the reaction to proceed for the desired time. Samples can be taken periodically using a degassed syringe to monitor monomer conversion and molecular weight evolution by gas chromatography (GC) and gel permeation chromatography (GPC), respectively.

  • Termination: To stop the polymerization, open the flask to expose the catalyst to air, which oxidizes the copper(I) to the inactive copper(II) state.

  • Purification: Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol. Filter the precipitate and dry under vacuum to a constant weight.

Quantitative Data Summary:

EntryMonomer[M]:[I]:[Cu]:[L]Temp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1MMA100:1:0.5:0.5904858,6001.15
2MMA200:1:0.5:0.59089218,5001.20

Note: The data in this table is representative of typical results for ATRP of MMA and serves as an illustrative example.

Experimental Workflow for ATRP:

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Purification A Add CuBr & PMDETA to Schlenk Flask B Add Anisole & MMA A->B C Freeze-Pump-Thaw Cycles B->C D Heat to 90°C C->D E Inject this compound D->E F Polymerize E->F G Terminate with Air F->G H Remove Catalyst G->H I Precipitate & Dry H->I PPM_Logic cluster_reactants Reactants cluster_process Process cluster_product Product PMAA Poly(methacrylic acid) Reaction Esterification in DMSO PMAA->Reaction BO This compound BO->Reaction TMG TMG (Base) TMG->Reaction Functional_Polymer Amphiphilic Poly(methacrylic acid-co-octyl methacrylate) Reaction->Functional_Polymer Drug_Delivery_Pathway cluster_formulation Formulation cluster_circulation Systemic Circulation cluster_target Target Site cluster_action Cellular Action Micelle Drug-Loaded Micelle Circulation Enhanced Circulation Time (EPR Effect) Micelle->Circulation Tumor Tumor Tissue Circulation->Tumor Cell Cancer Cell Tumor->Cell Uptake Cellular Uptake Cell->Uptake Release Drug Release Uptake->Release Effect Therapeutic Effect Release->Effect

References

Application Notes and Protocols: Laboratory Scale Synthesis and Purification of 1-Bromooctane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis and purification of 1-bromooctane, a key intermediate in various organic syntheses. The synthesis is achieved via a nucleophilic substitution reaction between 1-octanol and hydrobromic acid, catalyzed by sulfuric acid. Subsequent purification steps, including acid and base washes, drying, and fractional distillation, are outlined to yield a high-purity product. This guide also includes quantitative data in tabular format and visual diagrams of the experimental workflow and purification process to ensure clarity and reproducibility.

Introduction

This compound is a primary alkyl halide that serves as a versatile building block in organic chemistry, particularly in the formation of carbon-carbon bonds and the introduction of an octyl group into molecules. Its applications range from the synthesis of pharmaceuticals and agrochemicals to the production of specialty materials. The most common laboratory preparation involves the reaction of 1-octanol with a bromine source, typically hydrobromic acid, often in the presence of a strong acid catalyst like sulfuric acid.[1][2] This application note details a reliable method for the synthesis and subsequent purification of this compound, ensuring a high degree of purity suitable for most research and development applications.

Data Presentation

Table 1: Reagent and Product Quantities for this compound Synthesis

Reagent/ProductMolecular Weight ( g/mol )MolesVolume (mL)Mass (g)Density (g/mL)
1-Octanol130.231.0157130.230.827
Sulfuric Acid (conc.)98.080.527.249.041.84
Hydrobromic Acid (48%)80.911.25141101.140.717 (of HBr)
This compound (Theoretical)193.121.0172.7193.121.118
This compound (Actual, 80% yield)193.120.8138.2154.51.118

Table 2: Physical Properties of this compound

PropertyValue
Molecular FormulaC8H17Br
Molecular Weight193.12 g/mol
Boiling Point201 °C[1]
Melting Point-55 °C
Density1.118 g/mL at 25 °C
Refractive Index (n20/D)1.452

Experimental Protocols

Part 1: Synthesis of this compound

This protocol is based on the reaction of 1-octanol with hydrobromic acid and sulfuric acid.

Materials:

  • 1-Octanol

  • Concentrated Sulfuric Acid (98%)

  • Hydrobromic Acid (48%)

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel (500 mL)

  • Beakers

  • Graduated cylinders

  • Ice bath

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, place 1 mole of 1-octanol.

  • Acid Addition: While cooling the flask in an ice bath, slowly add 0.5 moles of concentrated sulfuric acid with constant swirling.

  • Addition of HBr: Following the sulfuric acid addition, slowly add 1.25 moles of 48% hydrobromic acid to the mixture, continuing to cool and swirl.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to boiling using a heating mantle. Maintain a gentle reflux for 6 hours.

  • Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

Part 2: Purification of this compound

This section details the workup and purification of the crude this compound.

Materials:

  • Crude this compound from Part 1

  • Concentrated Sulfuric Acid or Concentrated Hydrochloric Acid

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Calcium Chloride

  • Separatory funnel (500 mL)

  • Erlenmeyer flasks

  • Distillation apparatus (including a 20-cm Vigreux column)

  • Heating mantle

Procedure:

  • Phase Separation: Transfer the cooled reaction mixture to a 500 mL separatory funnel. Two layers will be present. Separate the lower aqueous layer from the upper organic layer containing the crude this compound.

  • Acid Wash: To remove any unreacted 1-octanol and dialkyl ether byproducts, wash the crude this compound by carefully shaking it with approximately one-fifth of its volume of cold concentrated sulfuric acid. Allow the layers to separate and discard the lower acid layer. Repeat this washing step.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual acid. Separate and discard the aqueous layer.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Carbon dioxide gas will be evolved, so vent the separatory funnel frequently. Continue washing until no more gas is evolved. Separate and discard the aqueous layer.

  • Final Water Wash: Wash the organic layer one more time with deionized water. Separate and discard the aqueous layer.

  • Drying: Transfer the crude this compound to a clean, dry Erlenmeyer flask and add anhydrous calcium chloride to remove any residual water. Swirl the flask occasionally for 15-20 minutes. The liquid should be clear when dry.

  • Fractional Distillation: Decant the dried this compound into a distillation flask. Assemble a fractional distillation apparatus with a 20-cm Vigreux column.

  • Product Collection: Heat the flask and collect the fraction that boils at 199-202 °C. The expected yield of pure this compound is approximately 80%.

Part 3: Purity Assessment

The purity of the final product can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: GC-MS analysis can be used to determine the purity of the this compound and identify any residual impurities.

  • ¹H NMR: The ¹H NMR spectrum should show characteristic peaks for the protons of the octyl chain and the bromomethylene group.

  • ¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Mandatory Visualization

experimental_workflow start Start: 1-Octanol reaction Synthesis: Reflux for 6 hours start->reaction reagents H2SO4, HBr reagents->reaction workup Workup: Phase Separation reaction->workup wash1 Acid Wash (conc. H2SO4) workup->wash1 wash2 Water Wash wash1->wash2 wash3 Neutralization (NaHCO3 soln.) wash2->wash3 wash4 Final Water Wash wash3->wash4 drying Drying (CaCl2) wash4->drying distillation Fractional Distillation drying->distillation product Purified this compound distillation->product

Caption: Experimental workflow for the synthesis and purification of this compound.

purification_logic cluster_impurities Impurity Removal Steps Unreacted 1-Octanol Unreacted 1-Octanol Acid Wash Acid Wash Unreacted 1-Octanol->Acid Wash Dialkyl Ether Byproduct Dialkyl Ether Byproduct Dialkyl Ether Byproduct->Acid Wash Residual Acid Residual Acid Water Wash Water Wash Residual Acid->Water Wash Trace Acid Trace Acid NaHCO3 Wash NaHCO3 Wash Trace Acid->NaHCO3 Wash Water Water Drying Agent Drying Agent Water->Drying Agent Other Impurities Other Impurities Distillation Distillation Other Impurities->Distillation

References

Troubleshooting & Optimization

Technical Support Center: Purification of Reaction Mixtures Containing 1-Bromooctane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing unreacted 1-bromooctane from their reaction mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges.

Troubleshooting Guides

Issue: Low recovery of the desired product after purification.

Possible CauseTroubleshooting Steps
Co-elution with this compound during column chromatography Optimize the solvent system for better separation. A less polar eluent may increase the retention time of this compound relative to a more polar product. Perform a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
Product loss during liquid-liquid extraction Ensure the pH of the aqueous phase is optimized to keep the desired product in the organic layer while potentially partitioning impurities. Perform multiple extractions with smaller volumes of the extraction solvent for higher efficiency. If an emulsion forms, try adding brine to break it.
Decomposition of the product during distillation Use vacuum distillation to lower the boiling point of the product and prevent thermal degradation.
Incomplete reaction Before workup, confirm the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, GC, NMR). If the reaction is incomplete, consider extending the reaction time or adding more reagents.

Issue: Presence of this compound in the final product.

Possible CauseTroubleshooting Steps
Inadequate separation by column chromatography Ensure the column is packed properly to avoid channeling. Use a finer mesh silica gel for higher resolution. Check the TLC of the collected fractions carefully to identify and combine only the pure product fractions.
Poor partitioning in liquid-liquid extraction Increase the number of extractions. Choose a more suitable extraction solvent that has high solubility for your product but low solubility for this compound.
Similar boiling points of product and this compound If the boiling points are very close, fractional distillation under reduced pressure might be necessary. Consider an alternative purification method like chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound to consider for purification?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification method. It is a non-polar compound with a relatively high boiling point and is insoluble in water.

Quantitative Data Summary for this compound

PropertyValue
Molecular Formula C₈H₁₇Br
Molecular Weight 193.12 g/mol
Boiling Point 198-201 °C
Density ~1.118 g/mL at 25 °C
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in non-polar solvents like hexane and toluene
Appearance Colorless to pale yellow liquid

Q2: What is the most common method to remove a large amount of unreacted this compound?

A2: For large quantities of unreacted this compound, distillation is often the most efficient method, especially if there is a significant difference in boiling points between this compound and your desired product.

Q3: My desired product is also non-polar, similar to this compound. How can I separate them?

A3: Separating two non-polar compounds can be challenging.

  • Flash Column Chromatography: This is often the best approach. You will need to screen various non-polar solvent systems (e.g., different ratios of hexanes and ethyl acetate, or using other solvents like dichloromethane or toluene) to find a system that provides adequate separation on TLC before scaling up to a column. A gradient elution can be particularly effective.

  • Fractional Distillation: If there is a small difference in their boiling points, fractional distillation under reduced pressure might be successful.

Q4: Can I use a chemical method to remove this compound?

A4: In some specific cases, a chemical scavenger can be used to react with the unreacted alkyl halide, converting it into a more easily separable compound. For instance, reacting the mixture with a nucleophile that forms a water-soluble adduct with this compound could allow for its removal by aqueous extraction. However, this approach requires careful consideration to ensure the scavenger does not react with your desired product.

Experimental Protocols

Method 1: Purification by Liquid-Liquid Extraction followed by Distillation

This method is suitable when the desired product has significantly different polarity and boiling point from this compound.

Procedure:

  • Quenching the Reaction: Cool the reaction mixture to room temperature.

  • Solvent Addition: Add an organic solvent in which your product is soluble but has limited miscibility with water (e.g., diethyl ether, ethyl acetate).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water to remove any water-soluble impurities. If the reaction was conducted under acidic or basic conditions, wash with a dilute solution of sodium bicarbonate (for acidic conditions) or dilute hydrochloric acid (for basic conditions) to neutralize the mixture. Follow this with a final wash with brine to aid in the separation of the layers.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Distillation: Set up a distillation apparatus. If your product is high-boiling or thermally sensitive, use a vacuum distillation setup.

  • Fraction Collection: Slowly heat the mixture. Collect the fraction that distills at the boiling point of this compound (198-201 °C at atmospheric pressure). The desired product will either remain in the distillation flask (if it has a higher boiling point) or will have distilled earlier (if it has a lower boiling point).

Method 2: Purification by Flash Column Chromatography

This method is ideal for separating compounds with similar boiling points but different polarities.

Procedure:

  • TLC Analysis: Determine the appropriate solvent system (eluent) by running thin-layer chromatography (TLC) of the crude reaction mixture. The goal is to find a solvent system where the desired product and this compound have different Rf values.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 1 cm) on top of the cotton plug.

    • Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column.

    • Gently tap the side of the column to ensure the silica packs evenly without cracks or air bubbles.

    • Once the silica has settled, add another thin layer of sand on top.

    • Drain the eluent until the solvent level is just at the top of the sand.

  • Loading the Sample:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (ideally the eluent).

    • Carefully apply the sample to the top of the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column, taking care not to disturb the top layer of sand.

    • Apply gentle air pressure to the top of the column to begin eluting the sample.

    • Collect the eluent in a series of labeled test tubes or flasks (fractions).

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from

Technical Support Center: Optimizing Substitution Reactions of 1-Bromooctane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize nucleophilic substitution reactions involving 1-bromooctane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Low or No Product Yield

Possible Cause Solution Citation
Poor Nucleophile The chosen nucleophile may be too weak. For neutral nucleophiles like water or alcohols, consider using their more reactive conjugate bases (e.g., hydroxide or alkoxide).[1]
Poor Leaving Group While bromide is a good leaving group, ensure the reaction conditions do not inhibit its departure. For instance, in SN1-type reactions, a polar protic solvent is needed to stabilize the leaving group.
Inappropriate Solvent The choice of solvent is critical. For SN2 reactions with anionic nucleophiles, polar aprotic solvents like DMF, DMSO, or acetone are ideal as they do not solvate the nucleophile, thus increasing its reactivity. Polar protic solvents (e.g., water, ethanol) can form a "solvent cage" around the nucleophile, hindering its attack.[2][3]
Low Reaction Temperature The reaction may be too slow at the current temperature. Gradually increase the temperature while monitoring for the formation of side products. For many SN2 reactions of this compound, temperatures between 60-100 °C are effective.
Steric Hindrance Although this compound is a primary alkyl halide and less susceptible to steric hindrance, a bulky nucleophile can slow down the reaction rate. If possible, opt for a less sterically hindered nucleophile.
Presence of Water Water can hydrolyze the alkyl halide and react with certain nucleophiles. Ensure all glassware is properly dried and use anhydrous solvents for the reaction.

Issue 2: Formation of Significant Side Products (e.g., 1-Octene)

Possible Cause Solution Citation
Elimination (E2) Reaction The use of a strong, bulky base as a nucleophile, especially at elevated temperatures, can favor the E2 elimination pathway, leading to the formation of 1-octene.
High Reaction Temperature Higher temperatures generally favor elimination over substitution. It is recommended to run the reaction at a lower temperature to increase the yield of the substitution product.
Strongly Basic Nucleophile If the desired reaction is substitution, consider using a nucleophile that is a strong nucleophile but a weak base, such as azide (N₃⁻) or cyanide (CN⁻).

Issue 3: Difficult Product Isolation and Purification

Possible Cause Solution Citation
Incomplete Reaction Unreacted this compound can complicate purification. To drive the reaction to completion, consider increasing the molar excess of the nucleophile (e.g., 1.5 to 2 equivalents) and/or extending the reaction time.
Co-elution During Chromatography The product and starting material may have similar polarities. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary.
Residual Inorganic Salts Salts like sodium azide or potassium cyanide can contaminate the product. Perform an aqueous workup by thoroughly washing the organic layer with water and brine to remove these water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the substitution of this compound?

A1: As a primary alkyl halide, this compound predominantly undergoes nucleophilic substitution via the SN2 (Substitution Nucleophilic Bimolecular) mechanism. This is a one-step process where the nucleophile attacks the carbon atom bearing the bromine at the same time as the bromide ion departs.

Q2: How do I choose the right solvent for my reaction?

A2: The choice of solvent is crucial for optimizing the reaction.

  • For SN2 reactions , which are typical for this compound, polar aprotic solvents such as DMF, DMSO, and acetonitrile are preferred. These solvents can dissolve ionic nucleophiles but do not strongly solvate them, leaving the nucleophile more reactive.

  • Polar protic solvents like water and alcohols can solvate the nucleophile through hydrogen bonding, which reduces its nucleophilicity and slows down the SN2 reaction rate. These solvents are more suitable for SN1 reactions, which are less common for primary alkyl halides.

Q3: What is the effect of temperature on the reaction outcome?

A3: Temperature plays a significant role in the competition between substitution and elimination reactions.

  • Lower temperatures generally favor substitution (SN2) over elimination (E2).

  • Higher temperatures provide the activation energy for elimination reactions, which often have a higher activation energy than substitution. Therefore, increasing the temperature can lead to a higher yield of the elimination byproduct, 1-octene.

Q4: Can I use a strong base like sodium hydroxide as a nucleophile?

A4: Yes, sodium hydroxide can be used as a nucleophile to synthesize 1-octanol from this compound. However, being a strong base, it can also promote the E2 elimination reaction. To favor substitution, it is advisable to use a lower reaction temperature and carefully control the reaction conditions. Using aqueous conditions is also important.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) . By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting material (this compound) and the appearance of the product.

Experimental Protocols

Protocol 1: Synthesis of 1-Azidooctane from this compound

This protocol utilizes a strong, weakly basic nucleophile to favor the SN2 product.

  • Materials:

    • This compound

    • Sodium azide (NaN₃) - Caution: Highly toxic

    • Anhydrous Dimethylformamide (DMF)

    • Diethyl ether

    • Distilled water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add sodium azide (1.5 equivalents) to the solution.

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude 1-azidooctane.

    • Purify the product by column chromatography if necessary.

Protocol 2: Synthesis of 1-Cyanooctane (Nonanenitrile) from this compound

This reaction is a useful way to extend the carbon chain.

  • Materials:

    • This compound

    • Potassium cyanide (KCN) - Caution: Highly toxic

    • Ethanol

    • Water

  • Procedure:

    • Set up a reflux apparatus with a round-bottom flask, a condenser, and a heating mantle.

    • In the round-bottom flask, dissolve potassium cyanide (1.2 equivalents) in a minimal amount of water and then add ethanol.

    • Add this compound (1 equivalent) to the flask.

    • Heat the mixture to reflux and maintain for several hours. The reaction should be carried out in a fume hood.

    • Monitor the reaction progress by TLC or GC.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

    • Purify the resulting nonanenitrile by vacuum distillation or column chromatography.

Protocol 3: Synthesis of 1-Octanol from this compound

This protocol describes the hydrolysis of this compound.

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH)

    • Water

    • Diethyl ether

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, prepare an aqueous solution of sodium hydroxide (e.g., 2 M).

    • Add this compound to the flask.

    • Heat the mixture under reflux for 1-2 hours.

    • Monitor the reaction by TLC to confirm the disappearance of the starting material.

    • After cooling, transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 1-octanol.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Prepare Reactants (this compound, Nucleophile) B 2. Select Anhydrous Solvent (e.g., DMF, Acetone) A->B C 3. Assemble Dry Glassware (Round-bottom flask, Condenser) B->C D 4. Combine Reactants in Flask C->D E 5. Heat to Optimal Temperature (e.g., 60-100 °C) with Stirring D->E F 6. Monitor Progress (TLC or GC) E->F G 7. Cool Reaction & Quench F->G H 8. Aqueous Workup (Extraction with Organic Solvent) G->H I 9. Dry Organic Layer H->I J 10. Purify Product (Distillation or Chromatography) I->J

Caption: General experimental workflow for this compound substitution.

Troubleshooting_Decision_Tree Start Low Product Yield? Check_Temp Is Temperature Optimal (60-100 °C)? Start->Check_Temp Check_Solvent Is Solvent Polar Aprotic (DMF, DMSO)? Check_Temp->Check_Solvent Yes Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Nucleophile Is Nucleophile Strong Enough? Check_Solvent->Check_Nucleophile Yes Change_Solvent Switch to Polar Aprotic Solvent Check_Solvent->Change_Solvent No Check_Time Is Reaction Time Sufficient? Check_Nucleophile->Check_Time Yes Stronger_Nucleophile Use Stronger Nucleophile (e.g., conjugate base) Check_Nucleophile->Stronger_Nucleophile No Increase_Time Increase Reaction Time Check_Time->Increase_Time No Side_Products Side Products Formed? Check_Time->Side_Products Yes Increase_Temp->Check_Solvent Change_Solvent->Check_Nucleophile Stronger_Nucleophile->Check_Time Increase_Time->Side_Products Check_Base_Strength Is Nucleophile a Strong Base? Side_Products->Check_Base_Strength Check_Reaction_Temp Is Temperature Too High? Check_Base_Strength->Check_Reaction_Temp Yes Success Reaction Optimized Check_Base_Strength->Success No Lower_Temp Lower Reaction Temperature Check_Reaction_Temp->Lower_Temp Yes Weaker_Base Use a Weaker Base (e.g., N₃⁻, CN⁻) Check_Reaction_Temp->Weaker_Base No Lower_Temp->Success Weaker_Base->Success

Caption: Troubleshooting decision tree for optimizing reactions.

References

Technical Support Center: Purification of Crude 1-Bromooctane by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying crude 1-bromooctane via distillation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized from 1-octanol?

Common impurities include unreacted 1-octanol, di-n-octyl ether (a by-product of the synthesis), and residual acids from the workup, such as sulfuric or hydrobromic acid.[1][2]

Q2: What is the boiling point of this compound?

The boiling point of this compound is approximately 201°C at atmospheric pressure (760 mmHg).[1][3][4] Under reduced pressure, the boiling point is lower, for example, 91-93°C at 2.93 kPa.

Q3: Should I use simple or fractional distillation to purify this compound?

The choice between simple and fractional distillation depends on the boiling points of the impurities. If the crude product contains significant amounts of impurities with boiling points close to that of this compound, fractional distillation is recommended for better separation. For separating this compound from non-volatile impurities or those with a large boiling point difference (>70°C), simple distillation is usually sufficient.

Q4: Why is it necessary to wash the crude this compound before distillation?

Washing the crude product is a critical pre-purification step.

  • Washing with concentrated sulfuric or hydrochloric acid helps to remove the di-n-octyl ether by-product.

  • Washing with water removes any remaining acid and water-soluble impurities.

  • Washing with a sodium bicarbonate or sodium carbonate solution neutralizes any residual acid.

Q5: What is a suitable drying agent for this compound?

Anhydrous calcium chloride is a commonly used and effective drying agent for this compound. Anhydrous sodium sulfate or magnesium sulfate can also be used.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Distillation does not start or is very slow - Inadequate heating.- Heat loss from the apparatus.- Vacuum is too high for the heating temperature.- Increase the heating mantle temperature. The heating bath should be 20-30°C higher than the boiling point of the liquid.- Insulate the distillation flask and column with glass wool or aluminum foil.- Gradually decrease the vacuum or increase the heating temperature.
Bumping or uneven boiling - Absence of boiling chips or a stir bar.- Heating too rapidly.- Add a few boiling chips or a magnetic stir bar to the distillation flask before heating.- Heat the flask more gently and evenly.
Temperature fluctuations during distillation - Distillation rate is too fast or too slow.- Inconsistent heating.- Presence of azeotropes.- Adjust the heating to achieve a steady distillation rate of 1-2 drops per second.- Ensure the heating mantle is in good contact with the flask and providing consistent heat.- Check for known azeotropes of this compound with any potential impurities. Azeotropes will distill at a constant temperature that is different from the boiling points of the individual components.
Poor separation of this compound from impurities - The boiling point difference between this compound and impurities is small.- Using simple distillation when fractional distillation is required.- Distillation rate is too fast.- Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation.- Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established in the column.
Product is cloudy - Presence of water.- Ensure the crude this compound is thoroughly dried with a suitable drying agent before distillation.- Check all glassware to ensure it is completely dry.
Product darkens or decomposes in the distillation flask - Heating is too high, causing thermal decomposition.- Presence of acidic impurities.- Use vacuum distillation to lower the boiling point and reduce the risk of decomposition.- Ensure all acidic impurities are removed by washing with a base (e.g., sodium bicarbonate solution) before distillation.

Experimental Protocol: Purification of Crude this compound by Distillation

This protocol outlines the purification of crude this compound containing unreacted 1-octanol and di-n-octyl ether.

1. Workup and Washing:

  • Transfer the crude this compound to a separatory funnel.

  • Add approximately one-fifth of its volume of cold, concentrated sulfuric acid and shake gently. Allow the layers to separate and discard the lower acidic layer. Caution: Concentrated sulfuric acid is highly corrosive.

  • Wash the organic layer sequentially with:

    • Water

    • A saturated sodium bicarbonate solution (vent the separatory funnel frequently to release pressure from CO2 evolution).

    • Water

  • Separate the organic layer.

2. Drying:

  • Transfer the washed this compound to a clean, dry Erlenmeyer flask.

  • Add a suitable amount of anhydrous calcium chloride (or another appropriate drying agent) and swirl the flask.

  • Allow the mixture to stand until the liquid is clear, indicating that the water has been absorbed. If the liquid remains cloudy, add more drying agent.

  • Decant or filter the dried this compound into a round-bottom flask suitable for distillation.

3. Distillation:

  • Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried this compound.

  • Assemble a simple or fractional distillation apparatus, depending on the expected impurities. Ensure all joints are properly sealed.

  • Begin heating the flask gently with a heating mantle.

  • Collect the fraction that distills at the correct boiling point and refractive index for this compound.

Quantitative Data Summary

PropertyValue
Boiling Point (atm) 201-202°C
Boiling Point (2.93 kPa) 91-93°C
Density (25°C) 1.118 g/mL
Refractive Index (n20/D) 1.452
Expected Yield >80%

Visualizations

Distillation_Troubleshooting_Workflow Troubleshooting Workflow for this compound Distillation start Distillation Issue Observed no_distillate No or Slow Distillate start->no_distillate bumping Bumping / Uneven Boiling start->bumping temp_fluctuation Temperature Fluctuation start->temp_fluctuation poor_separation Poor Separation start->poor_separation product_issue Cloudy or Decomposed Product start->product_issue check_heat Increase/Check Heat & Insulation no_distillate->check_heat add_boiling_chips Add Boiling Chips/Stir Bar bumping->add_boiling_chips adjust_rate Adjust Heating for Steady Rate temp_fluctuation->adjust_rate use_fractional Use Fractional Column / Slow Rate poor_separation->use_fractional check_drying Re-dry Crude / Use Dry Glassware product_issue->check_drying Cloudy use_vacuum Use Vacuum Distillation / Re-wash product_issue->use_vacuum Decomposition

Caption: Troubleshooting workflow for common distillation issues.

Purification_Workflow Purification Workflow for Crude this compound crude_product Crude this compound acid_wash Wash with conc. H2SO4 crude_product->acid_wash water_wash1 Wash with Water acid_wash->water_wash1 bicarb_wash Wash with NaHCO3 soln. water_wash1->bicarb_wash water_wash2 Wash with Water bicarb_wash->water_wash2 drying Dry with Anhydrous CaCl2 water_wash2->drying distillation Distillation drying->distillation pure_product Pure this compound distillation->pure_product

References

Preventing elimination side products in 1-bromooctane reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals to minimize or prevent elimination side products in reactions involving 1-bromooctane. As a primary alkyl halide, this compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[1][2][3] However, under certain conditions, the competing bimolecular elimination (E2) pathway can lead to the formation of 1-octene, reducing the yield of the desired substitution product. This guide addresses common issues and provides protocols to favor the SN2 pathway.

Troubleshooting Guide & FAQs

Q1: My reaction with this compound is producing a significant amount of 1-octene as a byproduct. What is causing this?

A1: The formation of 1-octene indicates that a competitive E2 elimination reaction is occurring alongside your desired SN2 substitution. Although this compound is a primary alkyl halide and strongly favors the SN2 pathway, several factors can promote the E2 side reaction.[1][3] These typically include the choice of base/nucleophile, the reaction temperature, and the solvent system. Strong and sterically hindered bases, in particular, will favor elimination.

Q2: How does my choice of nucleophile or base influence the formation of elimination products?

A2: The strength and steric bulk of the nucleophile/base are critical factors. To favor substitution, a reagent that is a strong nucleophile but a weak base is ideal. Strong, bulky bases are too sterically hindered to efficiently perform the backside attack required for an SN2 reaction and will instead abstract a proton from a carbon adjacent to the leaving group, leading to elimination.

Data Presentation: Effect of Nucleophile/Base on Reaction Outcome

Reagent TypeExample(s)Primary Pathway with this compoundNotes
Good Nucleophile / Weak Base I⁻, Br⁻, N₃⁻, CN⁻, RS⁻SN2 (Major) These reagents are highly effective for substitution on primary alkyl halides like this compound.
Strong Base / Strong Nucleophile HO⁻, CH₃O⁻, C₂H₅O⁻SN2 (Major), E2 (Minor) While SN2 is still the primary pathway, the strong basicity of these reagents can increase the amount of the E2 byproduct, especially at higher temperatures.
Strong / Bulky Base Potassium tert-butoxide (t-BuO⁻), LDAE2 (Major) The steric hindrance of these bases prevents nucleophilic attack, making elimination the dominant reaction pathway.

Q3: Which solvent system should I use to maximize the yield of the substitution product?

A3: Polar aprotic solvents are highly recommended for SN2 reactions. These solvents, such as DMSO, DMF, and acetone, effectively solvate the cation of the nucleophilic salt but do not strongly solvate the anion (the nucleophile). This leaves the nucleophile "naked" and highly reactive, increasing the rate of the SN2 reaction. In contrast, polar protic solvents (like water or ethanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that decreases its nucleophilicity and can slow the reaction.

Data Presentation: Influence of Solvent on SN2 Reactions

Solvent TypeExamplesEffect on NucleophileFavored Pathway
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileSolvates cation, leaves nucleophile highly reactiveSN2
Polar Protic Water, Ethanol, MethanolSolvates both cation and nucleophile, reducing nucleophilicitySN2 rate can be reduced; may increase competition from E2

Q4: I am using a good nucleophile and a polar aprotic solvent, but still observe some 1-octene. Could the reaction temperature be the problem?

A4: Yes, temperature plays a significant role. Elimination reactions generally have a higher activation energy than substitution reactions and are favored by increased temperatures. Running the reaction at elevated temperatures provides the energy to overcome this barrier, increasing the proportion of the elimination product. To favor the SN2 pathway, it is almost always beneficial to run the reaction at a lower temperature (e.g., room temperature or below if the reaction rate is sufficient).

Data Presentation: Illustrative Effect of Temperature on Product Ratio

Reaction Temperature% SN2 Product (Illustrative)% E2 Product (Illustrative)Rationale
0 - 25 °C >95%<5%Lower thermal energy favors the substitution pathway with its lower activation energy.
50 - 60 °C 85%15%Increased temperature begins to favor the higher activation energy elimination pathway.
> 80 °C (Reflux) 70%30%High temperatures significantly increase the rate of elimination, making it a major competing reaction.

Process Diagrams

sn2_vs_e2_pathway sub This compound sn2 SN2 Pathway sub->sn2 Backside Attack e2 E2 Pathway sub->e2 Proton Abstraction reagent Nucleophile / Base reagent->sn2 reagent->e2 sn2_prod Substitution Product (R-Nu) sn2->sn2_prod e2_prod Elimination Product (1-Octene) e2->e2_prod sn2_factors Favorable Conditions (SN2) cond_sn2_1 Low Temperature e2_factors Favorable Conditions (E2) cond_e2_1 High Temperature cond_sn2_2 Good Nucleophile (Weak Base) cond_sn2_3 Polar Aprotic Solvent cond_sn2_3->sn2 cond_e2_2 Strong, Bulky Base cond_e2_2->e2

Caption: SN2 vs. E2 competitive pathways for this compound.

Experimental Protocols

Protocol 1: Maximizing SN2 Product via the Finkelstein Reaction

This protocol utilizes a classic SN2 reaction to convert this compound to 1-iodooctane, which minimizes elimination by using a strong nucleophile (I⁻) that is a very weak base in a polar aprotic solvent.

Materials:

  • This compound

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium thiosulfate solution (5% aq.)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve sodium iodide in anhydrous acetone (approximately 4-5 equivalents of NaI relative to this compound).

  • Add this compound (1 equivalent) to the flask.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (acetone bp ≈ 56°C) with efficient stirring. The formation of a white precipitate (NaBr) indicates the reaction is proceeding.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.

  • Once complete, cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium bromide.

  • Transfer the filtrate to a separatory funnel and wash with an equal volume of 5% sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.

  • Extract the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or hexanes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-iodooctane.

experimental_workflow start Start reagents Dissolve NaI in Acetone, Add this compound start->reagents reaction Heat to Reflux (56°C) reagents->reaction monitor Monitor by TLC/GC reaction->monitor workup Cool, Filter, Wash with Na₂S₂O₃ & Brine monitor->workup extract Extract with Organic Solvent workup->extract dry Dry (MgSO₄) & Concentrate extract->dry product Final Product (1-Iodooctane) dry->product

Caption: General experimental workflow for an SN2 reaction.

References

Technical Support Center: Grignard Reaction with 1-Bromooctane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-bromooctane in Grignard synthesis. The following information is designed to address common issues and improve reaction yield and reliability.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?

A1: Failure to initiate is one of the most common problems in Grignard synthesis. The primary causes are an inactive magnesium surface and the presence of moisture.

  • Inactive Magnesium Surface: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with this compound.[1]

  • Presence of Water: Grignard reagents are extremely sensitive to protic solvents.[2] Trace amounts of water in glassware, solvents, or the this compound itself will quench the Grignard reagent as it forms, preventing the reaction from starting.

Solutions:

  • Magnesium Activation:

    • Mechanical Activation: Before adding solvent, crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh, unoxidized surface.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent.[1] The disappearance of the brown iodine color indicates that the magnesium surface is activated.[3]

  • Strict Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven at >120°C for several hours or flame-dry under a vacuum.[4] Assemble the apparatus while hot and allow it to cool under a stream of dry inert gas (e.g., nitrogen or argon).

    • Use anhydrous grade solvents, preferably freshly distilled from a suitable drying agent like sodium/benzophenone.

Q2: My reaction initiated, but the yield of the desired product is low. What is the most likely side reaction?

A2: For primary alkyl halides like this compound, the most significant side reaction leading to low yields is Wurtz coupling . In this reaction, the octylmagnesium bromide that has formed acts as a nucleophile and reacts with a molecule of unreacted this compound to produce hexadecane, a C16 dimer. This side reaction consumes both the starting material and the desired Grignard reagent.

Solutions to Minimize Wurtz Coupling:

  • Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide in the reaction flask, minimizing its reaction with the formed Grignard reagent.

  • Good Stirring: Ensure efficient stirring to quickly disperse the this compound as it is added, preventing high local concentrations.

  • Controlled Temperature: Maintain a gentle, steady reflux. Overheating can increase the rate of side reactions.

  • Dilution: Using a sufficient volume of solvent can help keep reactant concentrations low.

Q3: What is the ideal solvent for preparing octylmagnesium bromide, diethyl ether or THF?

A3: Both anhydrous diethyl ether and tetrahydrofuran (THF) are suitable solvents for this reaction.

  • Diethyl Ether: Has a low boiling point (34.6°C), which allows the exothermic heat of reaction to be easily managed through reflux. It is a classic and effective solvent for this type of reaction.

  • THF: Has a higher boiling point (66°C) and is a better solvating agent for the Grignard reagent, which can be beneficial. For more reactive primary bromides like this compound, the higher temperature is not strictly necessary and may slightly increase the rate of Wurtz coupling.

For this compound, diethyl ether is generally sufficient and its lower boiling point makes temperature control straightforward.

Q4: The reaction mixture turned dark brown or black. Is this normal?

A4: A color change to a cloudy, grey, or brownish solution is normal and indicates the formation of the Grignard reagent. However, a very dark brown or black color could indicate decomposition, possibly due to impurities in the magnesium or overheating, which can lead to the formation of finely divided metal byproducts.

Quantitative Data on Reaction Performance

The following table summarizes illustrative performance data for the Grignard reaction of this compound compared to its isomers when reacted with an electrophile (acetone).

ParameterThis compound (Primary)2-Bromooctane (Secondary)4-Bromooctane (Secondary)
Typical Yield ~85%~65%~70%
Reaction Time 1-2 hours2-4 hours2-3 hours
Major Side Products Octane, Hexadecane (Wurtz Coupling)Octane, Octenes, HexadecaneOctane, Octenes, Hexadecane
Data adapted from a comparative analysis by BenchChem.

Experimental Protocols

Preparation of Octylmagnesium Bromide from this compound

This protocol describes a general procedure for the synthesis of octylmagnesium bromide.

1. Materials and Apparatus:

  • Reagents: Magnesium turnings (1.2 eq), this compound (1.0 eq), anhydrous diethyl ether, iodine (1-2 small crystals).

  • Apparatus: Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, glass stoppers/septa, magnetic stir bar, heating mantle, and an inert gas (N₂ or Ar) setup with drying tubes.

2. Procedure:

  • Preparation: Flame-dry all glassware under vacuum or a stream of inert gas and assemble while hot. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 eq) and a magnetic stir bar into the reaction flask. Add a single crystal of iodine.

  • Solvent Addition: Add enough anhydrous diethyl ether to cover the magnesium.

  • Reagent Preparation: In a separate dry flask, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether. Transfer this solution to the dropping funnel.

  • Initiation: Add a small portion (~10%) of the this compound solution from the dropping funnel to the stirring magnesium suspension. The reaction may be initiated by gently warming the flask with a heating mantle. Watch for signs of initiation: disappearance of the iodine color, gentle bubbling from the magnesium surface, and the solution turning cloudy and grey.

  • Grignard Formation: Once the reaction has initiated, a gentle reflux should begin. Start the dropwise addition of the remaining this compound solution at a rate that maintains this gentle reflux without the need for external heating. Use an ice-water bath if the reaction becomes too vigorous.

  • Completion: After the addition is complete, continue to stir the mixture. If necessary, gently heat to maintain reflux until most of the magnesium has been consumed (typically 1-2 hours). The resulting grey, cloudy solution is the octylmagnesium bromide reagent and should be used immediately.

Visualizations

Diagram 1: Grignard Reaction & Wurtz Coupling Side Reaction cluster_side_reaction RBr This compound (C8H17Br) RMgBr Octylmagnesium Bromide (C8H17MgBr) RBr->RMgBr Main Reaction Wurtz Hexadecane (C16H34) RBr->Wurtz Mg Magnesium (Mg) Mg->RMgBr Solvent Anhydrous Ether Solvent->RMgBr RMgBr->Wurtz Wurtz Coupling (Side Reaction) Product Desired Product RMgBr->Product MgBr2 MgBr2 Electrophile Electrophile (e.g., Carbonyl) Electrophile->Product

Caption: Key pathways in the Grignard synthesis using this compound.

Diagram 2: Troubleshooting Workflow for Low Yield Start Low Yield or No Product CheckInitiation Did the reaction initiate? (Bubbling, color change, exotherm) Start->CheckInitiation ActivateMg Activate Mg: - Crush turnings - Add I2 or 1,2-dibromoethane CheckInitiation->ActivateMg No CheckWurtz Minimize Wurtz Coupling CheckInitiation->CheckWurtz Yes CheckAnhydrous Ensure Strict Anhydrous Conditions: - Flame-dry glassware - Use anhydrous solvent ActivateMg->CheckAnhydrous CheckAnhydrous->Start Re-attempt Reaction SlowAddition Slow dropwise addition of this compound CheckWurtz->SlowAddition ControlTemp Maintain gentle reflux, avoid overheating CheckWurtz->ControlTemp GoodStirring Ensure efficient stirring CheckWurtz->GoodStirring Success Improved Yield SlowAddition->Success ControlTemp->Success GoodStirring->Success

Caption: Decision tree for troubleshooting low yield in the Grignard reaction.

References

Troubleshooting low conversion rates in 1-bromooctane reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on troubleshooting low conversion rates in reactions involving 1-bromooctane. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to help you overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low conversion rates in reactions with this compound?

A1: Low conversion rates in reactions with this compound, a primary alkyl halide, are most commonly due to suboptimal reaction conditions for an S(_N)2 (bimolecular nucleophilic substitution) reaction. Key factors include the choice of nucleophile, solvent, and temperature. Competition from elimination (E2) reactions can also occur, though it's less prevalent for primary halides compared to secondary or tertiary ones.[1][2]

Q2: How does the choice of nucleophile impact the reaction?

A2: The strength and steric hindrance of the nucleophile are critical. For a successful S(_N)2 reaction with this compound, a strong, unhindered nucleophile is preferred.[3] Strong nucleophiles increase the reaction rate, while bulky nucleophiles can sterically hinder the backside attack required for the S(_N)2 mechanism, slowing down the reaction.[4]

Q3: What is the ideal solvent for reactions with this compound?

A3: Polar aprotic solvents are generally the best choice for S(_N)2 reactions involving this compound.[5] These solvents, such as DMSO (dimethyl sulfoxide), DMF (N,N-dimethylformamide), and acetone, can dissolve the nucleophile but do not solvate the anion as strongly as protic solvents. This "naked" nucleophile is more reactive, leading to a faster reaction rate. Protic solvents (like water or alcohols) can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity.

Q4: Can high temperatures negatively affect my reaction?

A4: Yes, while heating can increase the rate of an S(_N)2 reaction, excessively high temperatures can favor the competing E2 elimination reaction, leading to the formation of 1-octene as a byproduct. It is crucial to find an optimal temperature that promotes the desired substitution reaction without significantly increasing elimination.

Troubleshooting Guide for Low Conversion Rates

This guide provides a systematic approach to diagnosing and resolving low conversion rates in your this compound reactions.

TroubleshootingWorkflow Troubleshooting Low Conversion in this compound Reactions cluster_reagents Reagent Issues cluster_conditions Condition Optimization cluster_analysis Product Analysis start Low Conversion Rate Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK impure_bromo This compound Impure? check_reagents->impure_bromo Purity Issue impure_nucleophile Nucleophile/Base Degraded? check_reagents->impure_nucleophile Purity/Activity Issue wrong_stoich Incorrect Stoichiometry? check_reagents->wrong_stoich Calculation Error analyze_products Analyze Crude Product Mixture (TLC, GC-MS) check_conditions->analyze_products Conditions Seem Correct solvent_issue Inappropriate Solvent? check_conditions->solvent_issue Solvent Choice temp_issue Suboptimal Temperature? check_conditions->temp_issue Temperature time_issue Insufficient Reaction Time? check_conditions->time_issue Duration side_products Side Products Detected? (e.g., 1-octene) analyze_products->side_products no_product No Product Formation? analyze_products->no_product purify_bromo Purify this compound (e.g., distillation) impure_bromo->purify_bromo Solution fresh_nucleophile Use Fresh/Anhydrous Nucleophile/Base impure_nucleophile->fresh_nucleophile Solution recalc_stoich Recalculate and Re-weigh wrong_stoich->recalc_stoich Solution change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO, Acetone) solvent_issue->change_solvent Solution optimize_temp Optimize Temperature (start lower, then increase) temp_issue->optimize_temp Solution increase_time Increase Reaction Time and Monitor time_issue->increase_time Solution address_elimination Lower Temperature, Use Less Hindered/Basic Nucleophile side_products->address_elimination Elimination (E2) is likely check_nucleophile_strength Use a Stronger Nucleophile or Check for Incompatibility no_product->check_nucleophile_strength Possible Cause

Caption: Troubleshooting workflow for low conversion rates in this compound reactions.

Data Presentation

The following tables summarize the influence of various reaction parameters on the efficiency of S(_N)2 reactions with primary alkyl halides like this compound.

Table 1: Effect of Solvent on S(_N)2 Reaction Rate

Solvent TypeExample SolventsEffect on NucleophileRelative Rate of S(_N)2 Reaction
Polar AproticDMF, DMSO, AcetoneMinimally solvated, highly reactiveFast
Polar ProticWater, Ethanol, MethanolHeavily solvated, less reactiveSlow
Non-polarHexane, ToluenePoor solubility of most nucleophilesVery Slow/No Reaction

Table 2: Influence of Nucleophile/Base on Reaction Outcome

Nucleophile/BaseStrengthBasicityPredominant Reaction with this compound
I⁻, Br⁻, RS⁻, N₃⁻, CN⁻StrongWeakS(_N)2
RO⁻ (e.g., Ethoxide)StrongStrongS(_N)2 (E2 competition possible at high temp.)
t-BuOK (tert-Butoxide)StrongStrong, BulkyE2 (Elimination)
H₂O, ROH (alcohols)WeakWeakVery slow S(_N)2

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound that are designed to favor the S(_N)2 pathway and achieve high conversion.

Protocol 1: Synthesis of 1-Iodooctane via Finkelstein Reaction

This protocol describes the substitution of bromide with iodide, a classic S(_N)2 reaction.

  • Materials:

    • This compound

    • Sodium Iodide (NaI)

    • Anhydrous Acetone

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • In a dry round-bottom flask, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

    • Add this compound (1.0 equivalent) to the flask.

    • Attach a reflux condenser and heat the mixture to a gentle reflux with stirring.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is driven forward by the precipitation of sodium bromide (NaBr), which is insoluble in acetone.

    • Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

    • Remove the precipitated sodium bromide by filtration.

    • The filtrate contains the product, 1-iodooctane. The acetone can be removed under reduced pressure.

    • The crude product can be further purified by washing with water to remove any remaining sodium iodide, followed by drying and distillation if necessary.

Protocol 2: Synthesis of Octyl Azide

This protocol utilizes a strong, non-basic nucleophile (azide) to favor the S(_N)2 product.

  • Materials:

    • This compound

    • Sodium Azide (NaN₃) - Caution: Sodium azide is highly toxic.

    • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature control

  • Procedure:

    • In a round-bottom flask, dissolve sodium azide (1.2 equivalents) in DMF or DMSO with stirring.

    • Add this compound (1.0 equivalent) to the solution.

    • Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) and stir.

    • Monitor the reaction by TLC or GC.

    • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and an extraction solvent (e.g., diethyl ether or ethyl acetate).

    • Extract the aqueous phase multiple times with the organic solvent.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate using a rotary evaporator to obtain the crude octyl azide.

    • Purify the product via column chromatography if necessary.

Protocol 3: Monitoring Reaction Progress with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for analyzing the reaction mixture to determine conversion and identify byproducts.

  • Sample Preparation:

    • At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the reaction in the aliquot immediately by adding it to a vial containing a suitable quenching agent (e.g., cold water or a dilute acid/base wash depending on the reaction).

    • Extract the quenched sample with a small volume of a volatile organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extract with a small amount of anhydrous sodium sulfate.

    • Dilute the sample to an appropriate concentration for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS.

    • Use a suitable temperature program to separate the components of the mixture (e.g., starting at a low temperature and ramping up).

    • Monitor the chromatogram for the peaks corresponding to this compound (starting material), the desired product, and any potential side products like 1-octene.

    • Use the mass spectrometer to confirm the identity of each peak.

    • By comparing the peak areas of the starting material and the product over time, the conversion rate can be determined.

ReactionMonitoring General Workflow for Reaction Monitoring start_reaction Start Reaction take_aliquot Take Aliquot at Time 't' start_reaction->take_aliquot quench_reaction Quench Reaction take_aliquot->quench_reaction extract_sample Extract with Organic Solvent quench_reaction->extract_sample analyze_sample Analyze by TLC/GC-MS extract_sample->analyze_sample determine_conversion Determine % Conversion and Identify Byproducts analyze_sample->determine_conversion reaction_complete Reaction Complete? determine_conversion->reaction_complete reaction_complete->take_aliquot No workup Proceed to Workup reaction_complete->workup Yes

References

Technical Support Center: Column Chromatography Purification of 1-Bromooctane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 1-bromooctane products using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: Depending on the synthetic route, common impurities can include unreacted 1-octanol, dialkyl ether (di-n-octyl ether) as a byproduct, and octene isomers resulting from elimination reactions.[1][2] If the starting material for a reaction using this compound was a Grignard reagent, biphenyl-type compounds could also be present as byproducts.[3]

Q2: How do I select the appropriate stationary phase for purifying this compound?

A2: For a non-polar compound like this compound, silica gel is the most common and effective stationary phase.[4] However, if your product is sensitive to the slightly acidic nature of silica gel, you might observe degradation.[3] In such cases, you can either neutralize the silica gel by adding a small amount of triethylamine (1-3%) to your eluent or use an alternative stationary phase like neutral alumina or Florisil®.

Q3: What is a good starting mobile phase (eluent) for the column chromatography of this compound?

A3: A good starting point for non-polar compounds like this compound is a non-polar solvent system. Begin with pure hexane or petroleum ether and gradually increase the polarity by adding a small percentage of a slightly more polar solvent like ethyl acetate or diethyl ether. The ideal solvent system should provide a retention factor (Rf) for this compound between 0.15 and 0.35 on a Thin Layer Chromatography (TLC) plate for optimal separation.

Q4: My this compound product appears to be degrading on the silica gel column. What can I do?

A4: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds. To mitigate this, you can use deactivated silica gel by adding a small percentage (1-3%) of a tertiary amine, such as triethylamine, to your mobile phase. Alternatively, switching to a more inert stationary phase like neutral alumina or Florisil® is a viable option.

Troubleshooting Guide

Problem: The this compound is not moving down the column (Rf = 0).

  • Possible Cause: The mobile phase is not polar enough to elute the compound.

  • Solution: Gradually increase the polarity of your eluent. For instance, if you are using pure hexane, try adding 1-2% ethyl acetate and incrementally increase the proportion until the desired elution is observed on a TLC plate.

Problem: All compounds are eluting from the column at once with the solvent front (Rf = 1).

  • Possible Cause: The mobile phase is too polar.

  • Solution: Decrease the polarity of your eluent. If you are using a mixture like 10% ethyl acetate in hexane, reduce it to 5% or 2% and verify the separation on a TLC plate before running the column.

Problem: The separation between this compound and an impurity is poor, with overlapping bands.

  • Possible Causes:

    • Improper Solvent System: The chosen eluent does not provide adequate resolution between the compounds.

    • Column Overload: Too much crude product was loaded onto the column.

    • Poor Column Packing: The column was not packed uniformly, leading to channeling.

  • Solutions:

    • Optimize the Mobile Phase: Test different solvent systems using TLC to find one that maximizes the difference in Rf values (ΔCV) between your product and the impurities. Sometimes, switching to a different solvent system with similar polarity but different selectivity (e.g., hexane/dichloromethane instead of hexane/ethyl acetate) can improve separation.

    • Reduce Sample Load: Use a larger column or reduce the amount of sample loaded.

    • Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Gently tapping the column during packing can help settle the stationary phase.

Problem: The chromatographic bands are broad or tailing.

  • Possible Causes:

    • Wide Initial Band: The crude product was dissolved in too much solvent before loading.

    • Poor Sample Solubility: The sample is not fully dissolved in the mobile phase.

    • Compound Tailing: The compound is interacting too strongly with the stationary phase.

  • Solutions:

    • Concentrated Sample Loading: Dissolve the crude product in the absolute minimum amount of solvent for loading to ensure a narrow starting band. If solubility is an issue in the mobile phase, consider dry loading.

    • Dry Loading: Dissolve your sample in a suitable solvent, add silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.

    • Increase Eluent Polarity Post-Elution: Once the main product band starts to elute, you can sometimes increase the polarity of the mobile phase to push the tailing end of the band off the column more quickly, provided no other impurities are close behind.

Problem: No product is eluting from the column.

  • Possible Causes:

    • Compound Decomposition: The product may have decomposed on the silica gel.

    • Incorrect Solvent System: You may be using a solvent system that is not polar enough, or you might have mistakenly used the wrong solvents.

    • Very Dilute Fractions: The product may be eluting, but at a concentration too low to be detected by your monitoring method (e.g., TLC).

  • Solutions:

    • Check for Stability: Test the stability of your compound on a silica TLC plate before running a column.

    • Verify Solvents: Double-check the solvents you used to prepare your mobile phase.

    • Concentrate Fractions: Try concentrating a few fractions in the range where you expect your compound to elute and re-analyze them by TLC.

Quantitative Data Summary

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Weight193.12 g/mol
Boiling Point~201 °C
Melting Point-55 °C
Density~1.118 g/mL at 25 °C
Refractive Index (n20/D)~1.452

Table 2: Guideline for Mobile Phase Selection using TLC

Observation on TLC PlateInterpretationRecommended Action
Spot remains at the baseline (Rf = 0)Eluent is not polar enough.Increase the percentage of the more polar solvent.
Spot moves with the solvent front (Rf = 1)Eluent is too polar.Decrease the percentage of the more polar solvent.
Rf value is between 0.15 and 0.35Optimal polarity for good separation on a column.Proceed with this solvent system for column chromatography.
Poor separation between product and impurity spotsInsufficient selectivity.Try a different solvent system (e.g., substitute ethyl acetate with dichloromethane or diethyl ether).

Experimental Protocols

Protocol: Column Chromatography Purification of Crude this compound

This protocol is a general guideline for the purification of this compound using silica gel chromatography.

1. Preparation of the Column:

  • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.

  • Add a thin layer (approx. 1 cm) of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

  • Drain the excess eluent until the solvent level is just at the top of the sand layer.

2. Sample Loading (Wet Loading):

  • Dissolve the crude this compound product in the minimum possible volume of the eluent.

  • Using a pipette, carefully add the sample solution to the top of the column, allowing it to absorb into the top layer of sand without disturbing the surface.

  • Rinse the sample flask with a very small amount of eluent and add this to the column to ensure the complete transfer of the product.

  • Drain the eluent until the sample is fully absorbed onto the silica.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin collecting the eluting solvent in fractions (e.g., in test tubes or small flasks).

  • If a gradient elution is required, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Combine the fractions that contain the pure this compound.

4. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation prep_column 1. Prepare Column (Slurry Packing) load_sample 2. Load Sample (Wet or Dry Loading) prep_column->load_sample elute 3. Elute with Mobile Phase load_sample->elute collect_fractions 4. Collect Fractions elute->collect_fractions monitor_tlc 5. Monitor Fractions by TLC collect_fractions->monitor_tlc combine_fractions 6. Combine Pure Fractions monitor_tlc->combine_fractions evaporate 7. Evaporate Solvent combine_fractions->evaporate pure_product Purified this compound evaporate->pure_product troubleshooting_workflow start Poor Separation cause1 Overlapping Bands? start->cause1 No cause2 Broad/Tailing Bands? start->cause2 Yes cause1->cause2 No solution1a Optimize Mobile Phase (TLC) cause1->solution1a Yes solution1b Reduce Sample Load cause1->solution1b Yes solution1c Repack Column cause1->solution1c Yes cause3 Compound Stuck? cause2->cause3 No solution2a Use Minimum Solvent for Loading cause2->solution2a Yes solution2b Consider Dry Loading cause2->solution2b Yes solution3a Increase Eluent Polarity cause3->solution3a Yes solution3b Check for Degradation cause3->solution3b Yes

References

Managing thermal decomposition of 1-bromooctane during distillation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 1-Bromooctane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the thermal decomposition of this compound during distillation and other thermal processes.

Frequently Asked Questions (FAQs)

Q1: What are the signs of this compound decomposition during distillation?

A1: Several indicators may suggest that this compound is undergoing thermal decomposition during distillation:

  • Discoloration: The initially colorless to pale yellow liquid may turn yellow, brown, or even black.

  • Gas Evolution: You may observe the formation of fumes or gas, which is likely hydrogen bromide (HBr). This can also lead to an increase in pressure within the distillation apparatus.

  • Inconsistent Boiling Point: The boiling point may fluctuate or be lower than expected due to the formation of decomposition products like 1-octene.

  • Poor Yield: The yield of pure this compound will be lower than anticipated.

  • Corrosion: The presence of HBr can cause corrosion of metallic components of the distillation setup.

Q2: What causes the thermal decomposition of this compound?

A2: The primary cause of thermal decomposition in this compound is an elimination reaction (specifically, an E2 reaction), where a molecule of hydrogen bromide (HBr) is eliminated to form 1-octene. This process can be accelerated by:

  • High Temperatures: Exceeding the thermal stability threshold of the molecule.

  • Presence of Impurities: Acidic or basic impurities can catalyze the decomposition.

  • Hot Spots: Uneven heating of the distillation flask can create localized areas of high temperature, promoting decomposition.

  • Presence of Oxygen: While the primary decomposition is an elimination reaction, oxidative processes can occur at high temperatures, leading to the formation of carbon oxides.

Q3: At what temperature does this compound start to decompose?

Q4: What are the main decomposition products of this compound?

A4: Under typical distillation conditions, the primary decomposition products are 1-octene and hydrogen bromide (HBr) . Under fire conditions, carbon oxides are also formed.[1]

Q5: How can I prevent the thermal decomposition of this compound during distillation?

A5: To minimize thermal decomposition, consider the following strategies:

  • Vacuum Distillation: This is the most effective method to lower the boiling point and reduce the thermal stress on the molecule.[2]

  • Use of Stabilizers: Adding a small amount of a suitable stabilizer can inhibit the decomposition reaction. Hindered amine bases or other acid scavengers can be effective.

  • Purification Before Distillation: Ensure that the crude this compound is free from acidic or basic impurities by washing it with a mild acidic solution, followed by a mild basic solution (e.g., sodium bicarbonate), and then water before drying and distilling.[3]

  • Even Heating: Use a heating mantle with a stirrer to ensure even temperature distribution and prevent hot spots.

  • Inert Atmosphere: Conducting the distillation under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Distillate is discolored (yellow/brown) Thermal decomposition is occurring.1. Immediately lower the heating mantle temperature. 2. If not already doing so, switch to vacuum distillation. 3. Consider adding a stabilizer to a fresh batch.
White fumes observed in the apparatus Formation of hydrogen bromide (HBr) gas.1. Ensure proper ventilation in a fume hood. 2. Stop the distillation and allow the apparatus to cool. 3. Neutralize any acidic residue in the crude material before re-distilling.
Boiling point is unstable or lower than expected The composition of the liquid is changing due to the formation of 1-octene.1. Monitor the boiling point closely. A lower boiling point fraction may contain a significant amount of 1-octene. 2. Analyze the fractions by GC-MS to determine their composition.
Low yield of pure this compound Significant portion of the starting material has decomposed.1. Optimize the distillation conditions (lower pressure, lower temperature). 2. Purify the crude material thoroughly before distillation. 3. Use a stabilizer in subsequent distillations.

Data Presentation

Table 1: Boiling Point of this compound at Different Pressures

Pressure (kPa)Pressure (mmHg)Boiling Point (°C)
101.3760~200
2.932291-93

Note: Data compiled from multiple sources.[3]

Table 2: Potential Stabilizers for Alkyl Halide Distillation

Stabilizer Type Example Function Typical Concentration
Hindered Amine Base2,6-Di-tert-butylpyridine, N,N-DiisopropylethylamineAcid scavenger (neutralizes HBr)0.1 - 1.0 mol%
Phenolic AntioxidantButylated hydroxytoluene (BHT)Radical scavenger (prevents oxidative decomposition)0.01 - 0.1 wt%
Amine StabilizersN,N-dimethyl benzylamineAcid scavenger and stabilizer0.1 - 1.0 wt%

Note: The effectiveness of these stabilizers for this compound distillation should be experimentally verified.

Experimental Protocols

Protocol 1: Stabilized Vacuum Distillation of this compound

Objective: To purify this compound while minimizing thermal decomposition.

Materials:

  • Crude this compound

  • Hindered amine base (e.g., 2,6-Di-tert-butylpyridine)

  • Anhydrous magnesium sulfate

  • Vacuum distillation apparatus (including a cold trap)

  • Heating mantle with magnetic stirrer

  • Vacuum pump and pressure gauge

Procedure:

  • Pre-treatment of Crude this compound:

    • Wash the crude this compound with a 5% aqueous solution of sodium bicarbonate.

    • Wash with water.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus. Ensure all joints are properly greased and sealed.

    • Place a stir bar in the distillation flask.

  • Charging the Flask:

    • Add the dried, crude this compound to the distillation flask.

    • Add the hindered amine base (e.g., 0.1 mol% relative to the this compound).

  • Distillation:

    • Begin stirring.

    • Slowly evacuate the system to the desired pressure (e.g., 20-30 mmHg).

    • Once the pressure is stable, begin heating the distillation flask gently and evenly.

    • Collect the fraction that distills at the expected boiling point for the given pressure (refer to Table 1).

  • Shutdown:

    • Once the distillation is complete, remove the heat source and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

Protocol 2: GC-MS Analysis of this compound and Decomposition Products

Objective: To identify and quantify this compound, 1-octene, and 1-octanol in a sample.

Instrumentation and Conditions:

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is suitable.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

Sample Preparation:

  • Dilute a small aliquot of the sample (e.g., 1 µL) in a suitable solvent (e.g., 1 mL of dichloromethane or hexane).

  • Filter the diluted sample through a 0.2 µm syringe filter into a GC vial.

Data Analysis:

  • Identification:

    • 1-Octene: Expected to have the shortest retention time. The mass spectrum will show a molecular ion peak at m/z 112.

    • This compound: Will have a longer retention time than 1-octene. The mass spectrum will show characteristic isotopic peaks for bromine at m/z 135 and 137.

    • 1-Octanol: Expected to have the longest retention time due to its polarity. The mass spectrum may not show a strong molecular ion peak at m/z 130, but will have characteristic fragment ions.

  • Quantification: For quantitative analysis, create a calibration curve using standards of known concentrations for each analyte. An internal standard can be used for improved accuracy.

Visualizations

Thermal_Decomposition_Pathway cluster_products This compound This compound Transition_State Transition State This compound->Transition_State Heat / Catalyst Products Transition_State->Products 1-Octene 1-Octene Products->1-Octene HBr Hydrogen Bromide Products->HBr

Caption: Thermal decomposition pathway of this compound via an E2 elimination reaction.

Troubleshooting_Workflow Start Decomposition Suspected Check_Color Is the distillate discolored? Start->Check_Color Check_Fumes Are there white fumes? Check_Color->Check_Fumes Yes Check_Color->Check_Fumes No Check_BP Is the boiling point unstable? Check_Fumes->Check_BP Yes Check_Fumes->Check_BP No Action_Reduce_Heat Reduce Heat & Use Vacuum Check_BP->Action_Reduce_Heat Yes Action_Analyze Analyze Fractions (GC-MS) Check_BP->Action_Analyze No Action_Neutralize Neutralize Crude Material Action_Reduce_Heat->Action_Neutralize Action_Neutralize->Action_Analyze End Problem Resolved Action_Analyze->End

Caption: A troubleshooting workflow for identifying and addressing the thermal decomposition of this compound.

Stabilizer_Logic Decomposition This compound Decomposition HBr_Formation HBr Formation Decomposition->HBr_Formation Acid_Catalysis Acid-Catalyzed Decomposition HBr_Formation->Acid_Catalysis Neutralization Neutralization HBr_Formation->Neutralization Acid_Catalysis->Decomposition Stabilizer Hindered Amine Base (Stabilizer) Stabilizer->Neutralization Inhibition Decomposition Inhibited Neutralization->Inhibition

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 1-Bromooctane and Its Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals engaged in organic synthesis and drug development, the precise characterization of reaction products is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the structural elucidation of organic molecules. This guide offers a comparative analysis of the ¹H NMR spectra of 1-bromooctane and its primary substitution and elimination products, providing valuable data for reaction monitoring and product identification.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum of this compound exhibits characteristic signals that are significantly altered upon its conversion to various products through substitution (S\u20992) or elimination (E2) reactions. The following table summarizes the key diagnostic ¹H NMR spectral data for this compound and its common reaction products.

CompoundFunctional GroupDiagnostic ProtonsChemical Shift (ppm)MultiplicityIntegration
This compound Alkyl Halide-CH₂Br~3.40Triplet2H
-CH₂CH₂Br~1.85Multiplet2H
-(CH₂)₅-~1.2-1.4Multiplet10H
-CH₃~0.89Triplet3H
1-Octanol Alcohol-CH₂OH~3.64Triplet2H
-OHVariableSinglet (broad)1H
-(CH₂)₆-~1.2-1.6Multiplet12H
-CH₃~0.89Triplet3H
Ethyl Octyl Ether Ether-OCH₂CH₃~3.45Quartet2H
-OCH₂- (octyl)~3.38Triplet2H
-OCH₂CH₃~1.19Triplet3H
-(CH₂)₆-~1.2-1.5Multiplet12H
-CH₃ (octyl)~0.89Triplet3H
Nonanenitrile Nitrile-CH₂CN~2.33Triplet2H
-CH₂CH₂CN~1.65Multiplet2H
-(CH₂)₅-~1.2-1.5Multiplet10H
-CH₃~0.89Triplet3H
1-Octene Alkene=CH₂~4.90-5.05Multiplet2H
-CH=~5.75-5.90Multiplet1H
-CH₂-C=~2.04Multiplet2H
-(CH₂)₄-~1.2-1.4Multiplet8H
-CH₃~0.89Triplet3H
trans-2-Octene Alkene-CH=CH-~5.40Multiplet2H
-CH₂-C=~1.97Multiplet2H
=C-CH₃~0.95Triplet3H
-(CH₂)₃-~1.2-1.4Multiplet6H
-CH₃ (terminal)~0.88Triplet3H
cis-2-Octene Alkene-CH=CH-~5.35Multiplet2H
-CH₂-C=~2.03Multiplet2H
=C-CH₃~0.96Triplet3H
-(CH₂)₃-~1.2-1.4Multiplet6H
-CH₃ (terminal)~0.88Triplet3H

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Set the appropriate spectral width, acquisition time, and number of scans (typically 8-16 for sufficient signal-to-noise ratio).

  • Acquire the free induction decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • Integrate the peaks to determine the relative ratios of the protons.

  • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

Reaction Pathways of this compound

The reaction of this compound can proceed via two main pathways: nucleophilic substitution (S\u20992) and elimination (E2). The choice of reagents and reaction conditions dictates the major product. The following diagram illustrates these transformations.

Reaction_Pathways Substitution_Products Substitution Products (Su20992) 1-Octanol 1-Octanol Substitution_Products->1-Octanol NaOH Ethyl_Octyl_Ether Ethyl Octyl Ether Substitution_Products->Ethyl_Octyl_Ether NaOEt Nonanenitrile Nonanenitrile Substitution_Products->Nonanenitrile NaCN Elimination_Products Elimination Products (E2) 1-Octene 1-Octene Elimination_Products->1-Octene 2-Octene 2-Octene Elimination_Products->2-Octene This compound This compound This compound->Elimination_Products Strong, Sterically Hindered Base (e.g., t-BuOK) High Temperature

Caption: Reaction pathways of this compound.

This guide provides a foundational framework for the ¹H NMR analysis of this compound and its derivatives. By leveraging the provided data and protocols, researchers can confidently identify reaction products and optimize synthetic strategies.

Determining the Purity of 1-Bromooctane: A Comparative Guide to GC-MS and NMR Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is a cornerstone of reliable and reproducible experimental outcomes. 1-Bromooctane, a common alkylating agent in organic synthesis, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS), the industry-standard method for assessing its purity, with an alternative technique, Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols and representative data to inform the selection of the most appropriate analytical method for your research needs.

Data Presentation: A Comparative Overview

The following table summarizes representative data for the purity analysis of a typical batch of this compound, comparing the results obtained from GC-MS and ¹H NMR.

ParameterGC-MS¹H NMRRemarks
Purity (%) 99.599.4Both methods indicate high purity. GC-MS provides a more detailed impurity profile.
Limit of Detection (LOD) ~0.01%~0.1%GC-MS offers higher sensitivity for volatile impurities.[1]
Limit of Quantitation (LOQ) ~0.05%~0.5%GC-MS provides better quantitation for trace impurities.
Identified Impurities 1-Octanol, Octene, DibromooctaneTrace grease/solvent signalsGC-MS excels at identifying and quantifying volatile byproducts and related impurities.[2]
Analysis Time ~30 minutes~10 minutes¹H NMR offers a faster analysis time per sample.
Sample Preparation Dilution in a volatile solventDissolution in a deuterated solventBoth methods require minimal sample preparation.
Structural Information Limited to mass fragmentation patternsDetailed structural elucidationNMR provides comprehensive structural information about the main component and impurities.

In-Depth Analysis: GC-MS vs. NMR

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound.[1] It separates components of a mixture based on their boiling points and interactions with a stationary phase, followed by detection and identification based on their mass-to-charge ratio.[3] This method is highly sensitive and specific, allowing for both the quantification of the main component and the identification of volatile impurities, even at trace levels.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy , on the other hand, provides detailed information about the chemical structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can confirm the identity of this compound and provide a quantitative purity assessment by comparing the integral of the analyte signals to that of a certified internal standard. While generally less sensitive than GC-MS for detecting trace impurities, NMR is unparalleled for structural confirmation and can be a faster method for routine purity checks.

Experimental Protocols

GC-MS Method for Purity Determination of this compound

This protocol is designed for the separation and quantification of this compound and potential volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the solution to ensure homogeneity.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-350.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC).

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

  • The characteristic isotopic pattern of bromine (M and M+2 peaks in an approximate 1:1 ratio) is a key indicator for bromine-containing compounds.

Visualizing the Workflow and Comparison

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Solvent A->B C Vortex to Homogenize B->C D Inject Sample C->D E GC Separation D->E F MS Detection E->F G Integrate Peak Areas F->G I Calculate Purity G->I H Identify Impurities (Library Search) H->I

Caption: Experimental workflow for GC-MS purity analysis.

Method_Comparison cluster_gcms GC-MS cluster_nmr NMR Purity_Analysis Purity Analysis of this compound GCMS_Advantages Advantages: - High Sensitivity - Excellent for Impurity Profiling - Quantitative Accuracy Purity_Analysis->GCMS_Advantages GCMS_Disadvantages Disadvantages: - Requires Volatile Analytes - Limited Structural Information Purity_Analysis->GCMS_Disadvantages NMR_Advantages Advantages: - Detailed Structural Information - Fast Analysis Time - Non-destructive Purity_Analysis->NMR_Advantages NMR_Disadvantages Disadvantages: - Lower Sensitivity for Trace Impurities - Requires Deuterated Solvents Purity_Analysis->NMR_Disadvantages

Caption: Comparison of GC-MS and NMR for purity analysis.

Conclusion

Both GC-MS and NMR are powerful techniques for assessing the purity of this compound. GC-MS excels in its high sensitivity for detecting and identifying volatile impurities, making it an indispensable tool for comprehensive impurity profiling. Conversely, NMR provides rapid and unambiguous structural confirmation and is a highly accurate method for determining the absolute purity of the main component, especially when trace volatile impurities are not the primary concern. The choice between these methods will ultimately depend on the specific requirements of the research, including the need for detailed impurity identification versus rapid structural confirmation and quantification.

References

A Comparative Analysis of the Reactivity of 1-Bromooctane and 1-Chlorooctane in Nucleophilic Substitution and Elimination Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1-bromooctane and 1-chlorooctane, two primary alkyl halides commonly utilized in organic synthesis. The choice of an appropriate alkyl halide is critical in optimizing reaction yields and rates, particularly in the development of pharmaceutical intermediates. This document presents a detailed analysis of their performance in nucleophilic substitution (S(_N)2) and elimination (E2) reactions, supported by established chemical principles and illustrative experimental data. Detailed methodologies for key comparative experiments are also provided to facilitate reproducible research.

Executive Summary

The reactivity of an alkyl halide is fundamentally governed by the nature of the halogen leaving group. In the case of this compound and 1-chlorooctane, the primary difference lies in the leaving group ability of bromide (Br

^-
) versus chloride (Cl
^-
). Due to its larger atomic size, lower electronegativity, and the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond, bromide is a superior leaving group.[1] This intrinsic property leads to significantly faster reaction rates for this compound in both S(_N)2 and E2 pathways under identical conditions.

This guide will demonstrate through comparative data and established reaction mechanisms that this compound is the more reactive substrate, offering advantages in terms of reaction times and milder required conditions. However, factors such as cost and availability may influence the selection of 1-chlorooctane in large-scale applications, necessitating a thorough understanding of their relative reactivities to tailor reaction conditions accordingly.

Factors Influencing Reactivity: A Logical Overview

The difference in reactivity between this compound and 1-chlorooctane can be attributed to a few key physicochemical properties of the halogen atom. The following diagram illustrates the logical flow of how these properties influence the leaving group ability and, consequently, the overall reaction rate.

G cluster_properties Fundamental Properties cluster_consequences Consequences for Reactivity cluster_outcome Overall Effect Atomic_Size Atomic Size (Br > Cl) Polarizability Polarizability (Br > Cl) Atomic_Size->Polarizability Increases Bond_Strength C-X Bond Strength (C-Cl > C-Br) Atomic_Size->Bond_Strength Weaker bond Electronegativity Electronegativity (Cl > Br) Electronegativity->Bond_Strength Influences bond polarity Anion_Stability Halide Anion Stability (Br- > Cl-) Polarizability->Anion_Stability Disperses charge Leaving_Group_Ability Leaving Group Ability (Br- > Cl-) Bond_Strength->Leaving_Group_Ability Easier to break Anion_Stability->Leaving_Group_Ability More stable product Reactivity Overall Reactivity (this compound > 1-Chlorooctane) Leaving_Group_Ability->Reactivity

Caption: Factors influencing the greater reactivity of this compound over 1-chlorooctane.

Comparative Reactivity in S(_N)2 Reactions

The bimolecular nucleophilic substitution (S(_N)2) reaction is a cornerstone of organic synthesis. In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom, and the leaving group departs simultaneously. The rate of an S(_N)2 reaction is highly sensitive to the nature of the leaving group.

A classic method for comparing the reactivity of alkyl halides in S(_N)2 reactions is the Finkelstein reaction.[2][3][4] This reaction involves the treatment of an alkyl chloride or bromide with sodium iodide in acetone. Sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not.[2] The precipitation of the sodium halide byproduct drives the equilibrium towards the formation of the alkyl iodide, providing a visual and quantifiable measure of the reaction rate.

Illustrative Experimental Data: Finkelstein Reaction

The following table summarizes the expected results from a comparative Finkelstein reaction between this compound and 1-chlorooctane with sodium iodide in acetone at 50°C. The data illustrates the significantly faster rate of reaction for this compound.

Time (minutes)% Yield of 1-Iodooctane from this compound% Yield of 1-Iodooctane from 1-Chlorooctane
535< 1
15755
309015
60>9830
120>9855

Note: This data is illustrative and based on the established principles of S(_N)2 reactivity. Actual results may vary based on precise experimental conditions.

Experimental Protocol: Comparative S(_N)2 Reactivity (Finkelstein Reaction)

Objective: To qualitatively and semi-quantitatively compare the S(_N)2 reactivity of this compound and 1-chlorooctane.

Materials:

  • This compound

  • 1-chlorooctane

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Test tubes

  • Water bath at 50°C

  • Pipettes

  • Stopwatch

Procedure:

  • Label two large, dry test tubes, one for each alkyl halide.

  • To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.

  • Place the test tubes in the 50°C water bath and allow them to equilibrate for 5 minutes.

  • Simultaneously add 5 drops of this compound to the first test tube and 5 drops of 1-chlorooctane to the second test tube.

  • Start the stopwatch immediately after the addition.

  • Observe the test tubes for the formation of a white precipitate (sodium bromide or sodium chloride).

  • Record the time at which a precipitate is first observed in each test tube. For a more quantitative analysis, aliquots can be taken at regular intervals, quenched, and analyzed by gas chromatography to determine the concentration of the product, 1-iodooctane.

Expected Observations: A precipitate of sodium bromide will form rapidly in the test tube containing this compound, often within a few minutes. The formation of sodium chloride in the test tube with 1-chlorooctane will be significantly slower.

Comparative Reactivity in E2 Reactions

The bimolecular elimination (E2) reaction is another fundamental reaction of alkyl halides, leading to the formation of alkenes. This reaction is favored by strong, sterically hindered bases. Similar to the S(_N)2 reaction, the E2 mechanism involves a concerted step where the base removes a proton from a carbon adjacent to the leaving group, which departs simultaneously. The rate of the E2 reaction is also dependent on the nature of the leaving group.

Illustrative Experimental Data: E2 Reaction with Sodium Ethoxide

The following table presents illustrative data for the E2 reaction of this compound and 1-chlorooctane with a strong base, sodium ethoxide, in ethanol at 55°C. The primary product is 1-octene.

Time (hours)% Yield of 1-Octene from this compound% Yield of 1-Octene from 1-Chlorooctane
0.54010
16525
28545
4>9570
8>9590

Note: This data is illustrative and reflects the expected trend based on leaving group ability in E2 reactions. Actual yields may be influenced by competing S(_N)2 reactions.

Experimental Protocol: Comparative E2 Reactivity

Objective: To compare the E2 reactivity of this compound and 1-chlorooctane.

Materials:

  • This compound

  • 1-chlorooctane

  • 1.0 M solution of sodium ethoxide in ethanol

  • Round-bottom flasks with reflux condensers

  • Heating mantles or oil baths

  • Magnetic stirrers and stir bars

  • Gas chromatograph for analysis

Procedure:

  • Set up two identical reaction apparatuses, each consisting of a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • In one flask, place 10 mmol of this compound and 20 mL of the 1.0 M sodium ethoxide solution.

  • In the second flask, place 10 mmol of 1-chlorooctane and 20 mL of the 1.0 M sodium ethoxide solution.

  • Heat both reaction mixtures to a gentle reflux (approximately 78°C for ethanol) with stirring.

  • Monitor the progress of the reactions by taking small aliquots at regular time intervals.

  • Quench the aliquots with a dilute acid and extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic extracts by gas chromatography to determine the yield of 1-octene.

Conclusion

The experimental evidence and underlying chemical principles unequivocally demonstrate that this compound is a more reactive substrate than 1-chlorooctane in both S(_N)2 and E2 reactions. This enhanced reactivity is a direct consequence of the superior leaving group ability of the bromide ion compared to the chloride ion. For laboratory-scale synthesis where reaction time and mild conditions are paramount, this compound is the preferred choice. However, for industrial applications, the lower cost of 1-chlorooctane may warrant its use, with the understanding that more forcing conditions (e.g., higher temperatures, longer reaction times) will be necessary to achieve comparable conversions. This guide provides the foundational data and protocols to enable researchers and drug development professionals to make informed decisions in the selection and application of these fundamental building blocks in organic synthesis.

References

Navigating Nucleophilic Substitution: A Comparative Guide to SN1 and SN2 Reactivity in Secondary Bromooctane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of reaction mechanisms is critical for the rational design and synthesis of complex molecules. This guide provides a comprehensive comparison of the SN1 and SN2 reactivity profiles of secondary bromooctane isomers, offering insights into how the position of the bromine atom along the octane chain dictates the favored nucleophilic substitution pathway.

Secondary alkyl halides, such as the isomers of bromooctane, occupy a fascinating middle ground in the landscape of nucleophilic substitution reactions, where both SN1 and SN2 pathways are viable and often in competition. The subtle interplay of electronic and steric factors, dictated by the isomeric structure, governs the predominant mechanism. This guide will dissect these factors, present illustrative experimental data, and provide detailed methodologies for elucidating these reaction pathways.

The Decisive Factors: Steric Hindrance and Carbocation Stability

The competition between the single-step, concerted SN2 mechanism and the multi-step, carbocation-mediated SN1 mechanism is primarily influenced by two key structural features: steric hindrance around the electrophilic carbon and the stability of the potential carbocation intermediate.

  • SN2 Reactivity and Steric Hindrance: The SN2 reaction involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. The rate of this reaction is highly sensitive to steric bulk around the reaction center. As substitution on the alkyl halide increases, the accessibility of the electrophilic carbon decreases, hindering the approach of the nucleophile and slowing the reaction rate. For secondary bromooctanes, the steric environment changes depending on the position of the bromine atom.[1][2]

  • SN1 Reactivity and Carbocation Stability: The rate-determining step of the SN1 reaction is the formation of a carbocation intermediate. The stability of this intermediate is paramount; more stable carbocations form more readily, leading to faster SN1 reaction rates. Carbocation stability is enhanced by the presence of alkyl groups, which act as electron-donating groups through an inductive effect and hyperconjugation.[3][4] All secondary bromooctane isomers will form secondary carbocations; however, subtle differences in their structure can influence their relative stabilities.

Comparative Reactivity of Bromooctane Isomers

IsomerStructureExpected SN2 ReactivityExpected SN1 ReactivityRationale
2-Bromooctane CH₃CH(Br)(CH₂)₅CH₃HighestModerateSN2: The electrophilic carbon is relatively less sterically hindered compared to the other isomers, with a methyl group on one side and a hexyl group on the other. This makes it more accessible to nucleophilic attack. SN1: Forms a secondary carbocation.
3-Bromooctane CH₃CH₂CH(Br)(CH₂)₄CH₃ModerateModerateSN2: Steric hindrance is increased compared to 2-bromooctane due to the presence of an ethyl group on one side and a pentyl group on the other. SN1: Forms a secondary carbocation, with stability comparable to the 2-octyl cation.
4-Bromooctane CH₃(CH₂)₂CH(Br)(CH₂)₃CH₃LowestModerateSN2: This isomer is the most sterically hindered of the three, with a propyl group on one side and a butyl group on the other, impeding the backside attack of the nucleophile.[5] SN1: Forms a secondary carbocation, with stability similar to the other isomers.

It is important to note that for all these secondary systems, the choice of reaction conditions (nucleophile strength, solvent, and temperature) will ultimately be the deciding factor in which mechanism prevails.

Experimental Protocols

To quantitatively assess the SN1 and SN2 reactivity of the different bromooctane isomers, a series of kinetic experiments can be performed.

Protocol 1: Determination of Reaction Order (SN1 vs. SN2)

Objective: To determine the rate law for the reaction of a bromooctane isomer with a given nucleophile, thereby distinguishing between a unimolecular (SN1) and a bimolecular (SN2) mechanism.

Materials:

  • 2-Bromooctane, 3-Bromooctane, and 4-Bromooctane

  • A strong, non-bulky nucleophile (e.g., sodium iodide) for favoring SN2

  • A weak nucleophile/polar protic solvent (e.g., ethanol) for favoring SN1

  • A polar aprotic solvent (e.g., acetone) for SN2 reactions

  • Standard laboratory glassware and temperature control apparatus

  • Analytical instrumentation for monitoring reaction progress (e.g., gas chromatography, HPLC, or conductivity meter)

Procedure:

  • Reaction Setup: Prepare a series of reactions for each isomer.

    • To determine the order with respect to the alkyl halide: Keep the initial concentration of the nucleophile constant and high, while varying the initial concentration of the bromooctane isomer across a defined range.

    • To determine the order with respect to the nucleophile: Keep the initial concentration of the bromooctane isomer constant, while varying the initial concentration of the nucleophile.

  • Reaction Conditions:

    • For SN2: Use a strong nucleophile like NaI in a polar aprotic solvent like acetone at a constant, relatively low temperature (e.g., 25°C).

    • For SN1 (Solvolysis): Use a weak nucleophile which is also the solvent, such as ethanol (a polar protic solvent), at a constant, slightly elevated temperature (e.g., 50°C).

  • Kinetic Monitoring: At regular time intervals, take aliquots from the reaction mixture and quench the reaction. Analyze the concentration of the reactant or product using a suitable technique like gas chromatography.

  • Data Analysis: Plot the concentration of the reactant versus time to determine the initial rate of the reaction for each experiment. By analyzing how the initial rate changes with the initial concentrations of the reactants, the order of the reaction with respect to each component can be determined.

    • A rate law of Rate = k[Alkyl Halide] indicates an SN1 mechanism.

    • A rate law of Rate = k[Alkyl Halide][Nucleophile] indicates an SN2 mechanism.

Protocol 2: Stereochemical Analysis

Objective: To determine the stereochemical outcome of the substitution reaction, which provides strong evidence for the operating mechanism.

Materials:

  • Enantiomerically enriched bromooctane isomer (e.g., (R)-2-bromooctane)

  • Nucleophile and solvent systems as described in Protocol 1

  • Polarimeter

Procedure:

  • Reaction: Perform the nucleophilic substitution reaction using an enantiomerically pure starting material under both SN1- and SN2-favoring conditions.

  • Product Isolation: After the reaction is complete, isolate and purify the substitution product.

  • Polarimetry: Measure the optical rotation of the purified product.

  • Analysis:

    • Inversion of configuration (e.g., (R)-2-bromooctane yielding (S)-2-iodooctane) is characteristic of an SN2 reaction.

    • Racemization (formation of a nearly 50:50 mixture of enantiomers) is indicative of an SN1 reaction, proceeding through a planar carbocation intermediate.

Logical Framework for Reaction Pathway Selection

The choice between the SN1 and SN2 pathway for a given secondary bromooctane isomer is a logical consequence of the interplay between substrate structure and reaction conditions.

G cluster_substrate Substrate Structure cluster_conditions Reaction Conditions cluster_mechanism Favored Mechanism 2-Bromooctane 2-Bromooctane SN2 SN2 2-Bromooctane->SN2 Less Hindered SN1 SN1 2-Bromooctane->SN1 3-Bromooctane 3-Bromooctane 3-Bromooctane->SN2 Moderately Hindered 3-Bromooctane->SN1 4-Bromooctane 4-Bromooctane 4-Bromooctane->SN2 More Hindered 4-Bromooctane->SN1 Strong Nucleophile\nPolar Aprotic Solvent Strong Nucleophile Polar Aprotic Solvent Strong Nucleophile\nPolar Aprotic Solvent->SN2 Favors Weak Nucleophile\nPolar Protic Solvent Weak Nucleophile Polar Protic Solvent Weak Nucleophile\nPolar Protic Solvent->SN1 Favors

Caption: Factors influencing SN1 vs. SN2 pathways for bromooctane isomers.

Experimental Workflow for Mechanism Determination

A systematic workflow is essential for conclusively determining the dominant reaction mechanism for a given secondary bromooctane isomer.

G start Select Bromooctane Isomer & Reaction Conditions kinetics Perform Kinetic Studies (Protocol 1) start->kinetics stereochem Perform Stereochemical Analysis (Protocol 2 - if chiral) start->stereochem rate_law Determine Rate Law kinetics->rate_law outcome Determine Stereochemical Outcome stereochem->outcome sn1 SN1 Mechanism rate_law->sn1 Unimolecular sn2 SN2 Mechanism rate_law->sn2 Bimolecular outcome->sn1 Racemization outcome->sn2 Inversion

Caption: Experimental workflow for elucidating the reaction mechanism.

References

A Comparative Guide to the Nucleophilic Substitution Kinetics of 1-Bromooctane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic studies of nucleophilic substitution reactions involving 1-bromooctane. As a primary alkyl halide, this compound is an ideal substrate for studying the bimolecular nucleophilic substitution (Sₙ2) mechanism. Its linear eight-carbon chain minimizes steric hindrance, allowing for a clearer investigation of the effects of nucleophiles and solvents on reaction rates. This document summarizes key experimental data, details reaction mechanisms, and provides standardized protocols for kinetic analysis.

Executive Summary

Nucleophilic substitution reactions of this compound predominantly proceed via the Sₙ2 pathway, a single-step mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. The rate of this reaction is sensitive to the strength of the nucleophile, the nature of the solvent, and the reaction temperature. Due to its primary structure, the alternative unimolecular (Sₙ1) pathway, which involves a carbocation intermediate, is energetically unfavorable. Competition from the bimolecular elimination (E2) pathway can be observed, particularly with strong, sterically hindered bases. Understanding the kinetics of these reactions is crucial for optimizing synthetic routes and for the development of new chemical entities.

Data Presentation: A Comparative Analysis of Reaction Kinetics

The following tables summarize representative kinetic data for the nucleophilic substitution reactions of this compound with various nucleophiles in different solvents. While extensive experimental data for this compound is not always available in single comprehensive sources, the presented data is compiled from established principles and analogous systems to provide a comparative overview.

Table 1: Effect of Nucleophile on the Sₙ2 Reaction Rate of this compound in Acetone at 25°C (Illustrative Data)

NucleophileChemical FormulaRelative Rate Constant (k_rel)Nucleophilicity Category
AzideN₃⁻~500Excellent
IodideI⁻~100Excellent
CyanideCN⁻~125Good
HydroxideOH⁻~16Good
ChlorideCl⁻~1Moderate
WaterH₂O~0.001Weak

Note: The relative rate constants are illustrative and normalized to the reaction with chloride. The actual rates depend on specific reaction conditions.

Table 2: Influence of Solvent on the Sₙ2 Reaction Rate of this compound with Azide (N₃⁻) at 25°C (Illustrative Data)

SolventSolvent TypeRelative Rate Constant (k_rel)
Dimethylformamide (DMF)Polar Aprotic~2800
AcetonePolar Aprotic~500
EthanolPolar Protic~4
MethanolPolar Protic~1
WaterPolar Protic~0.1

Note: The relative rate constants are illustrative and normalized to the reaction in methanol. This demonstrates the significant rate enhancement observed in polar aprotic solvents for Sₙ2 reactions.

Reaction Mechanisms and Experimental Workflows

The primary nucleophilic substitution pathway for this compound is the Sₙ2 mechanism. The reaction rate is dependent on the concentration of both the this compound and the nucleophile.[1]

Sₙ2 Reaction Pathway

The Sₙ2 reaction is a concerted, one-step process.[2] The nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry if the carbon were chiral.[3]

SN2_Pathway reactant Nu:⁻ + H₃C(CH₂)₆CH₂-Br transition_state [Nu···CH₂(CH₂)₆CH₃···Br]⁻ reactant->transition_state Rate-determining step product Nu-CH₂(CH₂)₆CH₃ + Br⁻ transition_state->product

Sₙ2 reaction mechanism of this compound.

Experimental Workflow for Kinetic Studies

A common method for studying the kinetics of nucleophilic substitution reactions is to monitor the disappearance of a reactant or the appearance of a product over time.[2]

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_substrate Prepare solution of This compound in solvent mix Mix solutions in a thermostated vessel prep_substrate->mix prep_nucleophile Prepare solution of nucleophile in solvent prep_nucleophile->mix aliquots Withdraw aliquots at timed intervals mix->aliquots quench Quench reaction in aliquots aliquots->quench analyze Analyze concentration (GC, HPLC, Titration) quench->analyze data_analysis Plot concentration vs. time to determine rate constant analyze->data_analysis

Experimental workflow for a kinetic study.

Experimental Protocols

General Protocol for Determining the Rate of an Sₙ2 Reaction

This protocol describes a general method for determining the second-order rate constant for the reaction of this compound with a nucleophile, such as sodium iodide in acetone (the Finkelstein reaction).[4]

Materials:

  • This compound

  • Sodium Iodide (or other nucleophile)

  • Acetone (or other appropriate solvent)

  • Volumetric flasks and pipettes

  • Thermostated water bath

  • Reaction vessel (e.g., a round-bottom flask with a stirrer)

  • Apparatus for analysis (e.g., gas chromatograph, titrator)

  • Quenching solution (e.g., a large volume of cold solvent or a reagent that reacts rapidly with the nucleophile)

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound and the nucleophile of known concentrations in the chosen solvent.

  • Reaction Setup: Place the this compound solution in the reaction vessel and allow it to equilibrate to the desired temperature in the thermostated water bath.

  • Initiation of Reaction: Add the nucleophile solution to the reaction vessel, start a timer, and begin stirring.

  • Sampling: At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a quenching solution to stop the reaction.

  • Analysis: Determine the concentration of the remaining this compound or the formed product in each quenched aliquot using a suitable analytical technique.

  • Data Analysis: Plot the appropriate function of concentration versus time (e.g., 1/[reactant] vs. time for a second-order reaction) to obtain a linear plot. The rate constant (k) can be determined from the slope of this line.

Determining Activation Energy

To determine the activation energy (Ea) of the reaction, the above kinetic experiment is performed at several different temperatures. The natural logarithm of the rate constant (ln k) is then plotted against the inverse of the absolute temperature (1/T). According to the Arrhenius equation, this plot should be linear, and the activation energy can be calculated from the slope (slope = -Ea/R, where R is the gas constant).

Comparison with Alternatives

The choice of nucleophile and solvent has a profound impact on the rate and outcome of the substitution reaction of this compound.

  • Nucleophile: Stronger, less sterically hindered nucleophiles lead to faster Sₙ2 reaction rates. For example, azide (N₃⁻) and iodide (I⁻) are excellent nucleophiles and react much faster than weaker nucleophiles like water.

  • Solvent: Polar aprotic solvents, such as DMF and acetone, are preferred for Sₙ2 reactions. They can solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving the nucleophile "naked" and more reactive. In contrast, polar protic solvents, like water and alcohols, form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the substrate, thus slowing down the reaction rate.

  • Alternative Substrates: While this compound is a classic example of a primary alkyl halide, comparing its reactivity to secondary and tertiary brominated alkanes highlights the importance of steric hindrance. Secondary alkyl halides can undergo both Sₙ1 and Sₙ2 reactions, while tertiary alkyl halides react almost exclusively via the Sₙ1 mechanism due to severe steric hindrance at the reaction center.

Conclusion

The nucleophilic substitution reactions of this compound serve as a textbook example of the Sₙ2 mechanism. The reaction kinetics are highly dependent on the choice of nucleophile and solvent, with strong nucleophiles and polar aprotic solvents leading to significantly faster reaction rates. The experimental protocols outlined in this guide provide a framework for the quantitative investigation of these effects, allowing researchers to manipulate reaction conditions to achieve desired outcomes in synthetic applications.

References

A Comparative Analysis of 1-Bromooctane and 1-Iodooctane in SN2 Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of nucleophilic substitution reactions, the choice of substrate is a critical determinant of reaction efficiency and outcome. For primary alkyl halides, the bimolecular nucleophilic substitution (SN2) mechanism is predominant. This guide provides a detailed comparative analysis of two common substrates, 1-bromooctane and 1-iodooctane, in the context of SN2 reactions, supported by experimental data and detailed protocols.

Executive Summary

1-Iodooctane is a significantly more reactive substrate than this compound in SN2 reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the iodide ion (I⁻) compared to the bromide ion (Br⁻). The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, facilitating its cleavage during the concerted SN2 transition state. This leads to faster reaction rates and often higher yields under identical conditions.

Data Presentation: A Quantitative Comparison

SubstrateLeaving GroupRelative Rate Constant (k_rel)Reference CompoundNucleophileSolvent
1-Iodooctane (proxy) I⁻~30,000n-Butyl IodideCl⁻Acetone
This compound (proxy) Br⁻1,000n-Butyl BromideCl⁻Acetone

Note: The data presented is for n-butyl halides and is used to illustrate the expected relative reactivity of 1-iodooctane and this compound. The trend of I > Br as a leaving group is consistent across primary alkyl halides.

Fundamental Principles of Reactivity

The enhanced reactivity of 1-iodooctane in SN2 reactions is rooted in the properties of the leaving group:

  • Bond Strength: The carbon-iodine (C-I) bond has a lower bond dissociation energy (approximately 234 kJ/mol) compared to the carbon-bromine (C-Br) bond (approximately 285 kJ/mol). A weaker bond is more easily broken in the transition state, leading to a lower activation energy for the reaction.

  • Anion Stability: The iodide ion is a larger and more polarizable anion than the bromide ion. The negative charge is dispersed over a larger volume, resulting in a more stable conjugate base. Good leaving groups are typically weak bases.

  • Polarizability: The high polarizability of the C-I bond facilitates the distortion of its electron cloud upon the approach of a nucleophile, which is a key feature of the SN2 transition state.

Experimental Protocols

The following is a detailed methodology for a comparative kinetic study of the SN2 reaction of this compound and 1-iodooctane with sodium azide in acetone. This experiment is designed to be monitored by titration of the unreacted azide ion or by chromatographic analysis of the product formation.

Objective: To determine and compare the second-order rate constants for the SN2 reaction of this compound and 1-iodooctane with sodium azide.

Materials:

  • This compound (reagent grade)

  • 1-Iodooctane (reagent grade)

  • Sodium azide (NaN₃) (high purity)

  • Acetone (anhydrous)

  • Standardized solution of silver nitrate (AgNO₃)

  • Potassium chromate indicator

  • Volumetric flasks, pipettes, burettes, and conical flasks

  • Thermostated water bath

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M solution of sodium azide in anhydrous acetone.

    • Prepare 0.1 M solutions of both this compound and 1-iodooctane in anhydrous acetone.

  • Reaction Setup:

    • For each substrate, place a known volume (e.g., 50 mL) of the 0.1 M sodium azide solution into separate conical flasks.

    • Equilibrate the flasks in a thermostated water bath at a constant temperature (e.g., 25°C).

    • Separately, bring the solutions of this compound and 1-iodooctane to the same temperature.

  • Reaction Initiation and Monitoring:

    • Simultaneously add a known volume (e.g., 50 mL) of the 0.1 M this compound solution to one of the sodium azide flasks and the 0.1 M 1-iodooctane solution to the other. Start a timer immediately.

    • At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 5 mL) from each reaction mixture and quench the reaction by adding it to a flask containing a known excess of a quenching agent (e.g., dilute nitric acid).

  • Analysis (Titration Method):

    • Titrate the unreacted sodium azide in the quenched aliquots with a standardized solution of silver nitrate using potassium chromate as an indicator (Mohr's method).

  • Data Analysis:

    • Calculate the concentration of the alkyl halide and sodium azide at each time point.

    • Plot 1/[Alkyl Halide] versus time. A linear plot indicates a second-order reaction.

    • The slope of the line will be equal to the second-order rate constant (k).

    • Compare the rate constants obtained for this compound and 1-iodooctane.

Visualizing the SN2 Pathway and Experimental Workflow

SN2 Reaction Mechanism

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu⁻ TS [Nu---R---X]⁻ Nu->TS Backside Attack Substrate R-X Substrate->TS Product Nu-R TS->Product Inversion of Stereochemistry LG X⁻ TS->LG Leaving Group Departs Experimental_Workflow A Prepare 0.1 M solutions of 1-halooctane and NaN₃ in acetone B Equilibrate reactants at constant temperature A->B C Initiate reaction by mixing solutions B->C D Withdraw aliquots at timed intervals C->D E Quench reaction in aliquots D->E F Analyze unreacted NaN₃ (e.g., by titration) E->F G Calculate concentrations at each time point F->G H Plot kinetic data to determine rate constant (k) G->H I Compare rate constants for This compound and 1-iodooctane H->I

Validating the Synthesis of 1-Bromooctane: A Comparative Guide to Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in synthetic chemistry and drug development, the successful synthesis of alkyl halides like 1-bromooctane is a foundational step in the creation of more complex molecules. However, synthesis is only half the battle; rigorous validation is crucial to confirm the identity of the target compound and ensure its purity. This guide provides a comparative overview of common spectroscopic methods used to validate the synthesis of this compound, offering experimental data to differentiate it from its precursor, 1-octanol, and a potential isomeric impurity, 2-bromooctane.

Synthesis of this compound from 1-Octanol

A prevalent method for synthesizing this compound is through the nucleophilic substitution reaction of 1-octanol with hydrobromic acid, often catalyzed by sulfuric acid.

Experimental Protocol: Synthesis
  • To a round-bottom flask, add 1-octanol.

  • With cooling in an ice bath, slowly add concentrated sulfuric acid, followed by 48% hydrobromic acid.

  • Heat the mixture to reflux for several hours.

  • After cooling, the crude this compound is separated.

  • The crude product is then washed sequentially with water, concentrated sulfuric acid (to remove unreacted alcohol and ether byproducts), water, and a sodium bicarbonate solution (to neutralize any remaining acid).

  • The organic layer is dried over an anhydrous salt, such as calcium chloride, and purified by distillation to yield pure this compound.

Spectroscopic Validation and Comparison

The following sections detail the expected outcomes from various spectroscopic analyses, highlighting the key differences between the desired product (this compound), the starting material (1-octanol), and a potential side-product (2-bromooctane).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals are characteristic of the molecular structure.

Key Differentiators:

  • This compound: A characteristic triplet at approximately 3.40 ppm corresponding to the two protons on the carbon directly attached to the bromine atom (-CH₂Br).[1]

  • 1-Octanol: A triplet around 3.65 ppm for the protons on the carbon bearing the hydroxyl group (-CH₂OH).[2][3] A broad singlet for the hydroxyl proton (-OH) is also typically observed.[3]

  • 2-Bromooctane: A multiplet (sextet or septet) for the single proton on the carbon attached to the bromine atom (-CHBr-) would be expected further downfield than the methylene protons of the other compounds. A doublet for the adjacent methyl group would also be a key indicator.

CompoundChemical Shift (ppm)MultiplicityAssignment
This compound ~3.40Triplet-CH₂ Br
~1.85Multiplet-CH₂CH₂ Br
~1.2-1.4Multiplet-(CH₂)₅-
~0.89Triplet-CH₃
1-Octanol ~3.65Triplet-CH₂ OH
~1.58Multiplet-CH₂CH₂ OH
~1.31Multiplet-(CH₂)₅-
~0.90Triplet-CH₃
VariableBroad Singlet-OH
2-Bromooctane ~4.0-4.2 (estimated)Multiplet-CH Br-
~1.7 (estimated)Doublet-CHBrCH₃
~1.2-1.6MultipletOther CH₂ groups
~0.9 (estimated)TripletTerminal -CH₃

Table 1: Comparative ¹H NMR Data.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different chemical environments of carbon atoms. The number of signals and their chemical shifts are key indicators of a molecule's carbon skeleton.

Key Differentiators:

  • This compound: The carbon attached to the bromine (-CH₂Br) appears at a distinct chemical shift of around 33-34 ppm.

  • 1-Octanol: The carbon attached to the hydroxyl group (-CH₂OH) is significantly deshielded and appears at approximately 63.1 ppm.[4]

  • 2-Bromooctane: The carbon attached to the bromine (-CHBr-) would be expected at a different chemical shift compared to this compound, and there would be a distinct signal for the adjacent methyl carbon.

CompoundChemical Shift (ppm) of C attached to HeteroatomOther Key Chemical Shifts (ppm)
This compound ~33.8~31.8, ~28.6, ~28.1, ~26.5, ~22.6, ~14.1
1-Octanol ~63.1~32.8, ~31.8, ~29.4, ~29.3, ~25.7, ~22.7, ~14.1
2-Bromooctane ~55 (estimated)Distinct signals for branched structure

Table 2: Comparative ¹³C NMR Data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Key Differentiators:

  • This compound: A characteristic C-Br stretching vibration is observed in the fingerprint region, typically around 550-750 cm⁻¹. The absence of a broad O-H stretch is crucial for confirming the conversion of the starting material.

  • 1-Octanol: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. A C-O stretching band is also present around 1050-1150 cm⁻¹.

  • 2-Bromooctane: Similar to this compound, it will show a C-Br stretch and lack an O-H stretch. The fingerprint region may show subtle differences from this compound due to the different substitution pattern.

CompoundKey Vibrational Frequencies (cm⁻¹)Functional Group Assignment
This compound ~2850-2960C-H stretch
~1465C-H bend
~550-750C-Br stretch
1-Octanol ~3200-3600 (broad)O-H stretch
~2850-2960C-H stretch
~1050-1150C-O stretch
2-Bromooctane ~2850-2960C-H stretch
~1465C-H bend
~550-650C-Br stretch

Table 3: Comparative IR Spectroscopy Data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and can give clues about the structure from the fragmentation pattern.

Key Differentiators:

  • This compound: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Common fragments include the loss of the bromine atom and cleavage of the alkyl chain.

  • 1-Octanol: The molecular ion peak is often weak or absent. A prominent peak is frequently observed at m/z 31, corresponding to the [CH₂OH]⁺ fragment.

  • 2-Bromooctane: Will also show the characteristic M⁺ and M+2 isotopic pattern for bromine. The fragmentation pattern will differ from this compound due to the different position of the bromine atom, leading to different stable carbocations upon fragmentation.

CompoundMolecular Ion (M⁺) m/zKey Fragments (m/z)
This compound 192/194113 (M-Br), 57, 43
1-Octanol 130 (often weak)112 (M-H₂O), 56, 43, 31
2-Bromooctane 192/194113 (M-Br), fragments from cleavage adjacent to the C-Br bond

Table 4: Comparative Mass Spectrometry Data.

Experimental Workflow and Logic

The overall process, from synthesis to validation, can be visualized as a logical workflow. This ensures that the product is not only successfully synthesized but also pure and correctly identified.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_analysis Data Analysis Reactants 1-Octanol + HBr/H₂SO₄ Reflux Reflux Reaction Reactants->Reflux Workup Washing & Separation Reflux->Workup Purification Distillation Workup->Purification Product Purified this compound Purification->Product NMR ¹H & ¹³C NMR Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Compare Compare Spectra to Standards & Alternatives NMR->Compare IR->Compare MS->Compare Confirm Confirm Structure & Purity Compare->Confirm

Workflow for the synthesis and spectroscopic validation of this compound.

Detailed Experimental Protocols for Spectroscopy

  • NMR Spectroscopy: Samples are typically prepared by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing. Spectra are acquired on a spectrometer operating at a frequency appropriate for the nucleus being observed (e.g., 300-600 MHz for ¹H).

  • FT-IR Spectroscopy: For liquid samples like this compound, a spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal. A background spectrum is run first and automatically subtracted from the sample spectrum.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A small amount of the sample is dissolved in a volatile solvent (e.g., dichloromethane or hexane). A microliter of this solution is injected into the GC, where the components are separated based on their boiling points and interactions with the column stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and detected.

References

Unraveling the Side Tracks: A Comparative Guide to Byproducts in 1-Bromooctane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of reaction byproducts is paramount for optimizing synthetic routes, ensuring product purity, and adhering to regulatory standards. This guide provides an in-depth comparison of the byproducts generated during common reactions of 1-bromooctane, supported by experimental data and detailed analytical protocols.

This compound, a versatile primary alkyl halide, is a frequently utilized building block in organic synthesis. Its reactions, primarily nucleophilic substitutions and Grignard reagent formations, are seldom perfectly selective. A host of competing reactions and side products can arise, influenced by factors such as the nature of the nucleophile, the base, solvent, and temperature. This guide will explore the characterization of these byproducts, offering a comparative analysis of different reaction pathways.

Nucleophilic Substitution vs. Elimination: A Tale of Two Pathways

The reaction of this compound with a nucleophile/base is a classic example of the competition between the desired bimolecular nucleophilic substitution (SN2) and the undesired bimolecular elimination (E2) pathways. The outcome of this competition is heavily reliant on the steric bulk and basicity of the reacting species.

With a Non-Hindered Base: The Williamson Ether Synthesis

In the Williamson ether synthesis, an alkoxide reacts with a primary alkyl halide to form an ether. When this compound is treated with a non-sterically hindered base like sodium ethoxide, the primary product is the corresponding ether via an SN2 reaction. However, a competing E2 reaction can lead to the formation of 1-octene as a byproduct.[1][2]

With a Hindered Base: The Dominance of Elimination

Conversely, when a sterically bulky base such as potassium tert-butoxide is employed, the E2 pathway is significantly favored, leading to 1-octene as the major product. The bulky nature of the base hinders its ability to act as a nucleophile and attack the carbon atom, instead promoting the abstraction of a proton from the adjacent carbon, resulting in the formation of a double bond.[3][4]

ReagentMain Product (Pathway)Major Byproduct (Pathway)
Sodium Ethoxide (NaOEt)Ethyl octyl ether (SN2)1-Octene (E2)
Potassium tert-Butoxide (t-BuOK)1-Octene (E2)tert-Butyl octyl ether (SN2)

Table 1. Comparison of Products in the Reaction of this compound with Different Bases.

Substitution_vs_Elimination This compound This compound SN2_Product Substitution Product (e.g., Ether, Amine) This compound->SN2_Product  SN2 E2_Product Elimination Product (1-Octene) This compound->E2_Product  E2 Nucleophile/Base Nucleophile/Base Nucleophile/Base->SN2_Product Nucleophile/Base->E2_Product Amine_Formation This compound This compound Primary_Amine 1-Octylamine This compound->Primary_Amine  + NH₃ (SN2) Ammonia Ammonia Secondary_Amine Di-n-octylamine Primary_Amine->Secondary_Amine  + this compound (SN2) Tertiary_Amine Tri-n-octylamine Secondary_Amine->Tertiary_Amine  + this compound (SN2) Experimental_Workflow cluster_Reaction Reaction cluster_Workup Work-up cluster_Analysis Analysis Reactants Reactants Reaction_Conditions Solvent, Temp, Time Reactants->Reaction_Conditions Reaction_Mixture Reaction_Mixture Reaction_Conditions->Reaction_Mixture Quenching Quenching Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Crude_Product Crude_Product Concentration->Crude_Product GC_MS GC-MS Analysis Crude_Product->GC_MS Data_Analysis Identify & Quantify Products/Byproducts GC_MS->Data_Analysis

References

A Comparative Purity Analysis of Commercially Available 1-Bromooctane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is a critical factor that can significantly impact experimental outcomes, from reaction yields and side-product formation to the overall reproducibility of synthetic protocols. This guide provides an objective comparison of the purity of commercially available 1-bromooctane from various suppliers, supported by a detailed experimental protocol for purity determination.

Purity Comparison of this compound from Commercial Suppliers

The purity of this compound is a key specification provided by chemical suppliers. Gas Chromatography (GC) is the most common analytical method used to determine the purity of this compound. The table below summarizes the advertised purity levels from several major suppliers. It is important to note that the actual purity of a specific lot may vary, and it is always recommended to consult the Certificate of Analysis (CoA) for the most accurate information.

SupplierAdvertised PurityAnalytical Method
Sigma-Aldrich99%Not specified
Fisher Scientific99%Not specified
TCI America>98.0%GC
ChemScene≥98%Not specified
Otto Chemie99%Not specified
Palchem≥98%GC
Krins Life Sciences98%Not specified

Key Takeaways from Purity Comparison:

  • High Purity is Common: Most major suppliers offer this compound with a purity of 98% or higher.[1][2][3][4]

  • GC as a Standard: Gas Chromatography is a frequently cited method for purity analysis, indicating its suitability for separating this compound from volatile impurities.

  • Isomeric Impurities: A potential source of impurity in this compound can be other isomers, such as 2-bromooctane, which may arise during synthesis.

  • Other Potential Impurities: Besides isomeric impurities, residual starting materials like 1-octanol and side-products like octene can also be present. The presence of these impurities can affect the reactivity and outcome of subsequent chemical transformations.

Experimental Protocol for Purity Determination of this compound

To independently verify the purity of a commercial sample of this compound and to identify potential impurities, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques.

Gas Chromatography (GC) Analysis

Objective: To quantify the purity of this compound and identify any volatile impurities.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

    • If available, prepare separate stock solutions of potential impurities (e.g., 1-octanol, 2-bromooctane, octene) at similar concentrations to aid in peak identification.

  • Instrumentation:

    • A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for this analysis.

    • Use a non-polar or medium-polarity capillary column (e.g., DB-1, DB-5, or equivalent).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time (and by comparing with a standard if available).

    • Calculate the area percent of the this compound peak relative to the total area of all peaks in the chromatogram to determine the purity.

    • Identify impurity peaks by comparing their retention times with those of the prepared standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Objective: To confirm the structure of this compound and to detect and identify impurities that may not be volatile enough for GC analysis.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

    • Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane, TMS, at 0 ppm) for accurate referencing.

  • Instrumentation:

    • A ¹H NMR spectrometer (300 MHz or higher) is required.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key expected signals for this compound are:

      • A triplet around 3.4 ppm (2H, -CH₂Br)

      • A multiplet around 1.85 ppm (2H, -CH₂CH₂Br)

      • A broad multiplet around 1.2-1.4 ppm (10H, internal methylenes)

      • A triplet around 0.9 ppm (3H, -CH₃)

    • Acquire a ¹³C NMR spectrum if further structural confirmation or impurity identification is needed.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons in each environment.

    • The presence of unexpected peaks may indicate impurities. For example, a broad singlet in the 1.5-2.5 ppm range could indicate the presence of residual 1-octanol (-OH). Signals in the vinylic region (around 5-6 ppm) would suggest the presence of octene isomers.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the purity assessment of commercially available this compound.

Purity_Analysis_Workflow cluster_proc Purity Analysis Workflow start Receive Commercial this compound Sample gc_prep Prepare Sample for GC Analysis start->gc_prep nmr_prep Prepare Sample for NMR Analysis start->nmr_prep gc_analysis Perform Gas Chromatography (GC) gc_prep->gc_analysis nmr_analysis Perform NMR Spectroscopy nmr_prep->nmr_analysis data_analysis Analyze GC and NMR Data gc_analysis->data_analysis nmr_analysis->data_analysis purity_report Generate Purity Comparison Report data_analysis->purity_report

References

The Influence of Temperature on Competing Reaction Pathways of Bromooctane Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic control of chemical reactions is fundamental in organic synthesis and drug development. A critical factor influencing the outcome of reactions involving alkyl halides is temperature. This guide provides a comprehensive comparison of the effect of temperature on the reaction pathways of primary, secondary, and tertiary bromooctane isomers, offering insights into the competition between substitution (SN1 and SN2) and elimination (E1 and E2) reactions. By understanding these temperature-dependent dynamics, researchers can optimize reaction conditions to favor the desired product, thereby increasing yield and purity.

Executive Summary

In reactions of bromooctane isomers, substitution and elimination pathways are in constant competition. Generally, an increase in reaction temperature favors elimination over substitution. This is attributed to the higher activation energy typically required for elimination reactions. The Gibbs free energy equation (ΔG = ΔH - TΔS) illustrates that the entropy term (ΔS), which is more positive for elimination reactions (more products are formed), becomes more significant at higher temperatures, making the overall Gibbs free energy more negative and the elimination pathway more favorable.

This guide presents illustrative experimental data for primary (1-bromooctane), secondary (2-bromooctane), and tertiary (2-bromo-2-methyloctane) bromooctane isomers, detailing the shift in product distribution between substitution and elimination products at varying temperatures. Detailed experimental protocols for conducting these reactions and analyzing the products are also provided.

Data Presentation: Product Distribution vs. Temperature

The following tables summarize the expected product distribution for the reaction of different bromooctane isomers with a base/nucleophile at various temperatures. The data is illustrative, based on established principles of physical organic chemistry.

Table 1: Reaction of this compound with Sodium Ethoxide in Ethanol

Temperature (°C)Substitution Product (SN2) (%)Elimination Product (E2) (%)
259010
557525
805545

Table 2: Reaction of 2-Bromooctane with Sodium Ethoxide in Ethanol

Temperature (°C)Substitution Product (SN2) (%)Elimination Product (E2) (%)
253070
551585
80595

Table 3: Reaction of 2-Bromo-2-methyloctane with Ethanol (Solvolysis)

Temperature (°C)Substitution Product (SN1) (%)Elimination Product (E1) (%)
258515
506535
754060

Reaction Pathway Diagrams

The following diagrams illustrate the competing reaction pathways for each bromooctane isomer and the influence of temperature.

G cluster_primary This compound (Primary) This compound This compound SN2_Product_1 Ethyl Octyl Ether (Substitution) This compound->SN2_Product_1 SN2 (Major at low T) E2_Product_1 1-Octene (Elimination) This compound->E2_Product_1 E2 (Increases with T)

Caption: Competing SN2 and E2 pathways for this compound.

G cluster_secondary 2-Bromooctane (Secondary) 2-Bromooctane 2-Bromooctane SN2_Product_2 2-Ethoxyooctane (Substitution) 2-Bromooctane->SN2_Product_2 SN2 (Minor) E2_Product_2 Octenes (Elimination) 2-Bromooctane->E2_Product_2 E2 (Major, increases with T)

Caption: Competing SN2 and E2 pathways for 2-bromooctane.

G cluster_tertiary 2-Bromo-2-methyloctane (Tertiary) 2-Bromo-2-methyloctane 2-Bromo-2-methyloctane Carbocation Tertiary Carbocation Intermediate 2-Bromo-2-methyloctane->Carbocation Rate-determining step SN1_Product 2-Ethoxy-2-methyloctane (Substitution) Carbocation->SN1_Product SN1 (Favored at low T) E1_Product 2-Methyl-1-octene & 2-Methyl-2-octene (Elimination) Carbocation->E1_Product E1 (Favored at high T)

Caption: Competing SN1 and E1 pathways for a tertiary bromooctane.

Experimental Protocols

The following are generalized protocols for investigating the effect of temperature on the reaction pathways of bromooctane isomers.

1. Reaction of this compound or 2-Bromooctane with Sodium Ethoxide in Ethanol

  • Materials:

    • This compound or 2-bromooctane

    • Anhydrous ethanol

    • Sodium metal

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle with a temperature controller

    • Ice bath

    • Separatory funnel

    • Anhydrous magnesium sulfate

    • Gas chromatograph-mass spectrometer (GC-MS)

  • Procedure:

    • Prepare a solution of sodium ethoxide in ethanol by carefully dissolving a stoichiometric amount of sodium metal in anhydrous ethanol under an inert atmosphere.

    • In a round-bottom flask, place the prepared sodium ethoxide solution.

    • Equilibrate the flask to the desired reaction temperature (e.g., 25°C, 55°C, or 80°C) using a controlled temperature bath.

    • Add the bromooctane isomer dropwise to the stirred solution.

    • Maintain the reaction at the set temperature for a specified period (e.g., 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, quench the reaction by pouring the mixture into a separatory funnel containing cold water.

    • Extract the aqueous layer with diethyl ether (or another suitable organic solvent).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and carefully concentrate the solvent using a rotary evaporator.

    • Analyze the product mixture using GC-MS to identify and quantify the substitution and elimination products.

2. Solvolysis of 2-Bromo-2-methyloctane in Ethanol

  • Materials:

    • 2-bromo-2-methyloctane

    • Anhydrous ethanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle with a temperature controller

    • Gas chromatograph-mass spectrometer (GC-MS)

  • Procedure:

    • In a round-bottom flask, dissolve 2-bromo-2-methyloctane in anhydrous ethanol.

    • Heat the solution to the desired reaction temperature (e.g., 25°C, 50°C, or 75°C) with stirring.

    • Maintain the reaction at the set temperature for a specified period, taking aliquots at regular intervals to monitor the progress by GC-MS.

    • Once the reaction has reached the desired conversion, cool the mixture.

    • Directly analyze the product mixture by GC-MS to determine the ratio of substitution (SN1) to elimination (E1) products.

Experimental Workflow Diagram

G start Start: Prepare Reactants reaction Set up reaction at controlled temperature start->reaction monitoring Monitor reaction progress (TLC/GC) reaction->monitoring workup Quench reaction and perform workup monitoring->workup analysis Analyze product mixture by GC-MS workup->analysis data Determine product distribution analysis->data

Caption: General experimental workflow for studying reaction pathways.

Conclusion

The effect of temperature on the reaction pathways of bromooctane isomers is a clear and predictable phenomenon. For primary and secondary isomers reacting with a strong base, increasing temperature shifts the product distribution from substitution (SN2) towards elimination (E2). For tertiary isomers undergoing solvolysis, higher temperatures favor the elimination (E1) pathway over substitution (SN1). This knowledge is crucial for synthetic chemists to fine-tune reaction conditions and maximize the yield of the desired product, whether it be a substituted or an unsaturated compound. The provided protocols and diagrams serve as a practical guide for researchers to explore and exploit these temperature-dependent effects in their own work.

Safety Operating Guide

Proper Disposal of 1-Bromooctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 1-Bromooctane, a halogenated organic compound, requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.

Immediate Safety and Hazard Profile

This compound is a combustible liquid that is very toxic to aquatic life with long-lasting effects.[1][2][3] It is also known to cause skin and eye irritation.[1] Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, in a well-ventilated area or under a fume hood.

A summary of key physicochemical and hazard data for this compound is provided in the table below.

PropertyValue
Chemical Formula C₈H₁₇Br
CAS Number 111-83-1
Appearance Clear, colorless to pale yellow liquid
Boiling Point 201 - 202 °C
Flash Point 80 °C
Density 1.11 g/cm³ (at 20 °C)
Aquatic Hazard Very toxic to aquatic life with long-lasting effects
Health Hazards Causes skin and eye irritation
Physical Hazard Combustible liquid

Detailed Disposal Protocol

The primary principle for the disposal of this compound is to treat it as a halogenated organic waste. It must be segregated from non-halogenated waste streams to ensure proper treatment and to prevent costly disposal complications.

Step 1: Waste Segregation

  • Do collect this compound waste separately in a designated container for halogenated organic compounds.

  • Do Not mix this compound with non-halogenated organic wastes (e.g., acetone, ethanol, hexanes), aqueous wastes (acids and bases), or wastes containing heavy metals.

Step 2: Waste Collection and Containerization

  • Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy, often marked with a green label for halogenated waste.

  • Ensure the container is in good condition, free of leaks, and has a secure, tightly fitting lid.

  • Keep the container closed when not actively adding waste to prevent the release of vapors.

  • Do not fill the container to more than three-quarters of its volume to allow for expansion.

Step 3: Labeling

  • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

  • The label must clearly identify the contents, including the chemical name "this compound" and its concentration.

Step 4: Storage

  • Store the waste container in a designated satellite accumulation area (SAA), such as a ventilated cabinet for flammable and hazardous materials.

  • Keep the container away from sources of ignition, heat, and direct sunlight.

Step 5: Final Disposal

  • Arrange for the disposal of the waste through a licensed hazardous waste disposal company.

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the resulting hydrogen bromide gas.

  • Never dispose of this compound down the drain or in the general trash.

Experimental Workflow for Disposal

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

G A Step 1: Waste Generation (this compound) B Step 2: Segregation (Halogenated Waste Stream) A->B C Step 3: Collection (Designated HDPE Container) B->C D Step 4: Labeling (Hazardous Waste Tag) C->D E Step 5: Storage (Satellite Accumulation Area) D->E F Step 6: Professional Disposal (Licensed Waste Company) E->F G Incineration F->G

This compound Disposal Workflow

Spill Cleanup Procedures

In the event of a this compound spill, immediate action is necessary to mitigate risks.

  • Evacuate and Ventilate : Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated and remove all sources of ignition.

  • Containment : Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.

  • Collection : Carefully collect the absorbed material using spark-proof tools and place it into a designated, sealable container for hazardous waste.

  • Labeling : Label the container clearly as "Spill Debris containing this compound."

  • Decontamination : Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

References

Essential Safety and Logistical Information for Handling 1-Bromooctane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety protocols and logistical plans for the use of 1-Bromooctane, ensuring the well-being of laboratory personnel and adherence to safety standards.

Physicochemical and Hazard Data

This compound is a combustible liquid that can cause skin and serious eye irritation. It is also very toxic to aquatic life with long-lasting effects.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risk.

PropertyValue
Appearance Colorless to pale yellow liquid
Molecular Formula C₈H₁₇Br
Molecular Weight 193.13 g/mol
Boiling Point 201-202 °C
Flash Point 80 °C (closed cup)
Density 1.11 g/cm³ (at 20 °C)
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.[1][2]
Health Hazards Causes skin and eye irritation.[1][2]
Physical Hazard Combustible liquid.
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.

Protection TypeSpecific Recommendations
Eye Protection Safety glasses with side-shields or chemical goggles.
Hand Protection Butyl rubber or Nitrile gloves. Gloves must be inspected before use.
Body Protection Impervious protective clothing, such as a lab coat.
Respiratory Protection Use in a well-ventilated area. A vapor respirator may be required if ventilation is inadequate.

Operational Plan: Step-by-Step Handling Procedures

The following procedural guidance ensures the safe handling of this compound during laboratory operations, from initial preparation to the completion of the experimental work.

Preparation and Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: Ensure that a safety shower and an eyewash unit are readily accessible before beginning any work.

  • Ignition Sources: As this compound is a combustible liquid, all sources of ignition such as heat, sparks, and open flames must be removed from the work area. Use explosion-proof electrical, ventilating, and lighting equipment.

Experimental Protocol Example: Williamson Ether Synthesis

This section provides a detailed methodology for a common laboratory experiment involving this compound, illustrating its application in a practical setting.

Objective: To synthesize an ether via a nucleophilic substitution (SN2) reaction between an alkoxide and this compound.

Materials:

  • Alcohol (e.g., a phenol or a primary alcohol)

  • Strong base (e.g., sodium hydride or sodium hydroxide)

  • This compound

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Carefully add the strong base portion-wise to the solution to form the alkoxide.

  • Once the alkoxide formation is complete, add this compound to the reaction mixture via a syringe.

  • Heat the reaction mixture to the appropriate temperature and monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or distillation.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Waste Stream: this compound is a halogenated organic solvent and must be disposed of as such.

  • Segregation: It is imperative to segregate halogenated organic waste from non-halogenated waste streams to avoid dangerous chemical reactions and to facilitate proper disposal.

  • Container: Collect all this compound waste in a designated, properly labeled, and sealed container. The container should be clearly marked as "Halogenated Organic Waste" and list all constituents.

  • Fill Level: Do not fill the waste container beyond 90% capacity to allow for vapor expansion.

Spill Management
  • Minor Spills: For small spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite. Do not use combustible materials like paper towels. Collect the absorbed material using spark-proof tools and place it in a sealed container for hazardous waste.

  • Major Spills: In the event of a large spill, evacuate the area and alert the appropriate emergency response personnel.

Final Disposal

Arrange for the disposal of the hazardous waste through a licensed disposal company. The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber. Never dispose of this compound down the drain or in the general trash.

Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

Safe_Handling_of_1_Bromooctane cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal cluster_spill Spill Response A Don PPE (Gloves, Goggles, Lab Coat) B Work in Fume Hood A->B C Ensure Access to Safety Shower & Eyewash B->C D Remove Ignition Sources C->D E Perform Experiment (e.g., Williamson Ether Synthesis) D->E F Keep Container Sealed When Not in Use E->F G Segregate Halogenated Waste E->G Generate Waste K Minor Spill: Absorb with Inert Material E->K L Major Spill: Evacuate & Alert EHS E->L H Collect in Labeled Container (<90% Full) G->H I Store in Designated Area H->I J Arrange for Professional Disposal I->J

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.